2,4-Dichloro-1,8-naphthyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQHBZIXZFQYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593906 | |
| Record name | 2,4-Dichloro-1,8-naphthyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40593906 | |
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Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59514-89-5 | |
| Record name | 2,4-Dichloro-1,8-naphthyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40593906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-1,8-naphthyridine | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-1,8-naphthyridine
This guide provides a comprehensive overview of the synthesis of 2,4-dichloro-1,8-naphthyridine, a critical building block in the development of novel pharmaceuticals. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into its synthesis.
I. Strategic Importance and Applications
This compound serves as a versatile intermediate for the synthesis of a multitude of biologically active molecules. Its two chlorine atoms provide reactive handles for nucleophilic substitution, allowing for the introduction of various functional groups to modulate the pharmacological profile of the final compounds. This adaptability makes it a valuable precursor in the synthesis of targeted therapies.[3] For instance, derivatives of 1,8-naphthyridine have been investigated as HIV inhibitors, antibacterial agents, and antitumor drugs.[4] The unique electronic and steric properties of the 1,8-naphthyridine core contribute to its ability to interact with biological targets.[3]
II. Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through the chlorination of a 2,4-dihydroxy-1,8-naphthyridine precursor. The construction of this dihydroxy intermediate can be achieved via several established synthetic routes, primarily involving the condensation of 2-aminopyridine derivatives with suitable three-carbon synthons.
A common and efficient method for constructing the 1,8-naphthyridine framework is the Friedländer annulation.[5] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In the context of 2,4-dihydroxy-1,8-naphthyridine synthesis, a 2-aminopyridine derivative is reacted with a malonic ester derivative.
Diagram: Generalized Friedländer Annulation for 1,8-Naphthyridine Synthesis
Caption: Friedländer annulation workflow for 2,4-dihydroxy-1,8-naphthyridine.
The choice of catalyst and reaction conditions is crucial for achieving high yields. While traditional methods often employ acid or base catalysis, modern approaches have explored the use of ionic liquids and microwave assistance to improve efficiency and sustainability.[5][6]
An alternative and regioselective approach to the 1,8-naphthyridine core involves the Vilsmeier-Haack reaction.[7][8][9] This method utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization of an appropriate acyclic precursor. For instance, the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide can directly lead to a chloro-substituted 1,8-naphthyridine derivative.[7]
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Key steps in the Vilsmeier-Haack synthesis of 1,8-naphthyridines.
This methodology offers the advantage of introducing a chlorine atom directly onto the naphthyridine ring during the cyclization process, potentially streamlining the overall synthesis.
III. The Crucial Chlorination Step
The conversion of 2,4-dihydroxy-1,8-naphthyridine to the target this compound is a critical transformation. This is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent.[10] The reaction is generally performed at elevated temperatures.
Experimental Protocol: Chlorination of 2,4-Dihydroxy-1,8-naphthyridine
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, place 2,4-dihydroxy-1,8-naphthyridine.
-
Reaction Setup: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral to slightly basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography to yield the final product.
Table 1: Typical Reaction Parameters for Chlorination
| Parameter | Value |
| Starting Material | 2,4-Dihydroxy-1,8-naphthyridine |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Reaction Temperature | 105-110 °C (Reflux) |
| Reaction Time | 4-8 hours |
| Work-up | Quenching with ice, neutralization, extraction |
| Purification | Recrystallization/Column Chromatography |
IV. Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the successful incorporation of two chlorine atoms.
-
Infrared (IR) Spectroscopy: Can be used to identify the absence of hydroxyl groups from the starting material and the presence of characteristic aromatic C-Cl stretching vibrations.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
V. Safety Considerations
The synthesis of this compound involves the use of hazardous reagents and requires strict adherence to safety protocols.
-
Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Chlorinated Solvents: Dichloromethane and chloroform are toxic and should be handled with care in a fume hood.
-
Neutralization: The neutralization of the acidic reaction mixture is an exothermic process and should be performed slowly and with cooling to control the temperature.
VI. Conclusion
The synthesis of this compound is a well-established yet nuanced process that provides access to a key intermediate in medicinal chemistry. A thorough understanding of the underlying reaction mechanisms, careful execution of the experimental protocols, and stringent adherence to safety precautions are paramount for the successful and safe production of this valuable compound. The methodologies outlined in this guide, drawing from established literature and practical experience, provide a solid foundation for researchers and drug development professionals working in this exciting field.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]
The Strategic Keystone: A Technical Guide to 2,4-Dichloro-1,8-naphthyridine in Modern Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of a Versatile Heterocyclic Building Block.
In the landscape of medicinal chemistry, the 1,8-naphthyridine scaffold has emerged as a privileged structure, underpinning a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Central to the exploration and development of novel 1,8-naphthyridine-based therapeutics is the highly reactive and versatile intermediate, 2,4-dichloro-1,8-naphthyridine (CAS 59514-89-5). This technical guide provides a comprehensive overview of this key building block, from its fundamental properties and synthesis to its strategic application in palladium-catalyzed cross-coupling reactions, offering field-proven insights for its effective utilization in drug discovery and development programs.
Core Properties and Characterization
This compound is a solid, typically appearing as a light yellow to orange crystalline powder, with a melting point in the range of 123-127 °C.[3] Its molecular structure, featuring two strategically positioned chlorine atoms on the naphthyridine core, renders it an exceptionally useful precursor for the synthesis of a diverse library of derivatives. The differential reactivity of the two chlorine atoms—one at an alpha position to a nitrogen and the other at a gamma position—allows for selective functionalization, a key aspect that will be explored in subsequent sections.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 59514-89-5 | [3] |
| Molecular Formula | C₈H₄Cl₂N₂ | [5] |
| Molecular Weight | 199.03 g/mol | [3] |
| Melting Point | 123-127 °C | [3] |
| Appearance | Light yellow to orange powder/crystal | [3] |
| Boiling Point | 299.1 °C at 760 mmHg | [1] |
| Purity | ≥ 96% (GC) | [3] |
Spectroscopic Characterization:
While a complete, publicly available, peer-reviewed spectral dataset is not readily found, the structural elucidation of this compound and its subsequent reaction products relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show signals in the aromatic region, with coupling patterns indicative of the protons on the naphthyridine core. ¹³C NMR would display distinct signals for the eight carbon atoms, with the carbon atoms attached to the chlorine atoms and the nitrogen atoms showing characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the C=C and C=N stretching vibrations of the aromatic naphthyridine ring.
Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through the chlorination of the corresponding dihydroxy precursor, 1,8-naphthyridine-2,4-diol. This transformation is a standard procedure in heterocyclic chemistry, often employing phosphorus oxychloride (POCl₃), sometimes in combination with other reagents like phosphorus pentachloride (PCl₅), to effect the conversion of the hydroxyl groups to chlorides.
Conceptual Workflow for Synthesis
The synthetic strategy hinges on the nucleophilic substitution of the hydroxyl groups of the diol tautomer of the starting material. The use of a strong chlorinating agent like phosphorus oxychloride facilitates this conversion.
}
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from a similar procedure)
The following protocol is adapted from a well-established procedure for the synthesis of a similar dichloronaphthyridine derivative and should be optimized for the specific synthesis of this compound.[6]
Materials:
-
1,8-Naphthyridine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Crushed ice
-
Sodium carbonate (Na₂CO₃)
-
Acetone (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 1,8-naphthyridine-2,4-diol (1.0 equivalent), phosphorus pentachloride (2.1 equivalents), and phosphorus oxychloride (2.5 equivalents) is prepared.
-
The reaction mixture is heated to reflux and maintained at this temperature for 6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
After completion, the reaction mixture is allowed to cool to room temperature and then carefully poured over crushed ice with vigorous stirring.
-
The acidic solution is then neutralized by the slow addition of sodium carbonate until the pH reaches approximately 8.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is then purified by recrystallization from a suitable solvent, such as acetone, to yield pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS). The obtained data should be consistent with the expected structure.
Reactivity and Strategic Functionalization
The two chlorine atoms on the this compound scaffold exhibit differential reactivity, which is a cornerstone of its utility in synthetic chemistry. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the chlorine at the 2-position. This regioselectivity is a key consideration in planning synthetic routes and can be exploited to achieve selective monofunctionalization.
However, in the context of palladium-catalyzed cross-coupling reactions, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[2] In the case of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, providing access to a vast chemical space of potential drug candidates.
}
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Insights into Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and selectivity. For electron-deficient heteroaryl chlorides, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and the tolerance of functional groups.
-
Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
The following is a representative protocol for the Suzuki-Miyaura coupling of a dichloropyridine derivative, which can be adapted for this compound.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk tube are added this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), the phosphine ligand (0.04 equivalents), and potassium phosphate (2.0 equivalents).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed 1,4-dioxane and water (in a 4:1 ratio) are added via syringe.
-
The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Table 2: Representative Suzuki-Miyaura Couplings of Dichloroheteroarenes
| Dichloroheteroarene | Boronic Acid | Product | Yield (%) | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | 2-Chloro-4-phenylpyridine | 85 | [1] |
| 2,4-Dichloroquinoline | (4-Methylphenyl)boronic acid | 2-Chloro-4-(4-methylphenyl)quinoline | 92 | [1] |
| This compound | (4-Methoxyphenyl)boronic acid | 2-Chloro-4-(4-methoxyphenyl)-1,8-naphthyridine | (Not reported) | [1] |
Note: The yield for the this compound reaction was not explicitly stated in the reference, but the reaction was reported to be successful.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[7] This reaction is particularly valuable for introducing diverse amine functionalities onto the 1,8-naphthyridine core, which is a common strategy in the development of kinase inhibitors and other targeted therapeutics.
}
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often necessary to promote both the oxidative addition and the reductive elimination steps, especially with less reactive aryl chlorides.
-
Base Strength: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the formation of the key palladium-amido intermediate.
-
Solvent Polarity: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic solvents like toluene, dioxane, or THF are commonly used.
The following is a general protocol for the Buchwald-Hartwig amination of an aryl chloride, which can be optimized for this compound.[8]
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃ or a pre-formed Pd-NHC complex)
-
Phosphine ligand (e.g., Xantphos)
-
A strong base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.5-2.0 equivalents).
-
The anhydrous solvent is added, followed by this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
The tube is sealed, removed from the glovebox, and heated in an oil bath at a specified temperature (e.g., 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired aminated product.
Table 3: Representative Buchwald-Hartwig Aminations of Aryl Chlorides
| Aryl Chloride | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 94 | [5] |
| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | LHMDS | 99 | [8] |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex | K₂CO₃ | (Not reported) | [8] |
Applications in Drug Discovery and Beyond
The derivatives of this compound are of significant interest in medicinal chemistry due to their wide range of biological activities. The ability to readily introduce diverse functionalities at the 2- and 4-positions through robust cross-coupling reactions makes this scaffold an ideal starting point for lead optimization campaigns.
-
Anticancer Agents: Many 1,8-naphthyridine derivatives have been investigated as potent anticancer agents, often acting as kinase inhibitors. The ability to append various aryl and amino groups allows for the fine-tuning of binding interactions with the target kinase.
-
Antimicrobial Agents: The 1,8-naphthyridine core is a well-known pharmacophore in antibacterial agents. Functionalization of the 2,4-dichloro precursor can lead to the discovery of new compounds with improved potency and a broader spectrum of activity.
-
Agrochemicals: Beyond pharmaceuticals, derivatives of this compound have been explored for their potential as herbicides and fungicides.[2]
-
Materials Science: The rigid, planar structure of the 1,8-naphthyridine ring system also makes its derivatives interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Conclusion
This compound is a strategically important and highly versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the synthesis of a vast array of functionalized 1,8-naphthyridine derivatives. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, empowers researchers and scientists to effectively leverage this keystone molecule in the pursuit of novel therapeutics and advanced materials. The continued exploration of the synthetic potential of this compound is poised to unlock new frontiers in drug discovery and chemical innovation.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound 96% | CAS: 59514-89-5 | AChemBlock [achemblock.com]
- 5. rsc.org [rsc.org]
- 6. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of 2,4-Dichloro-1,8-naphthyridine
Abstract: This technical guide provides a comprehensive, multi-technique methodology for the definitive structural elucidation of 2,4-dichloro-1,8-naphthyridine (CAS No: 59514-89-5). Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple listing of data to explain the causal logic behind the analytical strategy. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow that confirms the molecular structure with a high degree of confidence. This guide serves as both a practical protocol and an educational resource on the principles of modern structure elucidation for complex heterocyclic systems.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent pharmacophore capable of engaging in various biological interactions. Consequently, 1,8-naphthyridine derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]
This compound is a key synthetic intermediate, valued for its two reactive chlorine atoms.[6] These sites are susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functional groups to generate libraries of novel compounds for drug discovery and materials research. Given its role as a foundational building block, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic and biological studies. This guide outlines the logical and experimental workflow to achieve that confirmation.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
The first step in any structure elucidation is to establish the molecular formula and the degree of unsaturation (DoU), also known as the index of hydrogen deficiency. This provides initial, crucial insights into the molecule's composition of rings and/or multiple bonds.
The molecular formula for this compound is C₈H₄Cl₂N₂.[6]
The Degree of Unsaturation is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.
DoU = 8 + 1 - (4/2) - (2/2) + (2/2) DoU = 9 - 2 - 1 + 1 DoU = 7
A DoU of 7 suggests a highly unsaturated, aromatic system. For a structure with two fused six-membered rings (like naphthalene or quinoline), the bicyclic system accounts for 5 degrees of unsaturation (4 for the double bonds and 1 for the two rings). The remaining 2 degrees are consistent with the two additional C=N double bonds within the naphthyridine core, fitting the proposed structure perfectly.
Experimental Workflow for Structure Elucidation
A conclusive structural assignment is rarely achieved with a single technique. Instead, it relies on the convergence of evidence from multiple orthogonal analytical methods. The workflow presented here follows a logical progression from confirming the molecular formula and functional groups to mapping the precise atomic connectivity.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): Confirming Composition
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound.[7] High-resolution mass spectrometry (HRMS) is particularly critical for providing exact mass measurements.
Experimental Protocol (Illustrative)
-
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[8]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Dilute 1:100 in methanol with 0.1% formic acid to aid protonation for positive ion mode.
-
Analysis Mode: Positive ion mode ([M+H]⁺).
-
Mass Range: m/z 100-500.
Data Interpretation and Expected Results
-
Exact Mass: The primary goal is to match the observed exact mass of the protonated molecular ion [M+H]⁺ with the calculated theoretical mass.
-
Isotopic Pattern: A definitive feature for a compound containing two chlorine atoms is the characteristic isotopic pattern of the molecular ion cluster. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will exhibit three peaks:
-
M peak: Corresponding to the ion with two ³⁵Cl atoms.
-
M+2 peak: Corresponding to the ion with one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Corresponding to the ion with two ³⁷Cl atoms. The expected intensity ratio of these peaks is approximately 100:65:10 (or 9:6:1), providing powerful evidence for the presence of two chlorine atoms.[9]
-
| Ion | Calculated m/z (Monoisotopic) | Expected Observation |
| [M]⁺ | 197.9752 | The base peak of the isotopic cluster. |
| [M+H]⁺ | 198.9824 | The target ion for HRMS confirmation in positive ESI mode.[10] |
| [M+Na]⁺ | 220.9644 | A common adduct observed in ESI-MS.[10] |
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.[11]
Experimental Protocol (Illustrative)
-
Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
-
Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation and Expected Results
The IR spectrum for this compound is expected to be dominated by absorptions characteristic of an aromatic heterocyclic system.
| Wavenumber Range (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching. |
| 1600 - 1450 | Strong-Medium | Aromatic C=C and C=N ring stretching vibrations. |
| 1400 - 1000 | Medium | In-plane C-H bending and other fingerprint region vibrations. |
| 850 - 750 | Strong | Out-of-plane C-H bending. |
| 800 - 600 | Medium-Strong | C-Cl stretching vibrations. |
The absence of strong bands in the 3500-3200 cm⁻¹ (O-H, N-H) and 2260-2100 cm⁻¹ (alkyne, nitrile) regions would be consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[12][13] A combination of 1D and 2D experiments is used to assemble the structure piece by piece.
Experimental Protocol (Illustrative)
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Concentration: ~10-20 mg in 0.6 mL of solvent.
-
Instrumentation: 400 MHz (or higher) spectrometer.
-
Experiments: ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, HMBC.
¹H NMR: Proton Environment and Connectivity
-
Predicted Spectrum: The structure has four aromatic protons, each expected to be in a unique chemical environment. Therefore, four distinct signals are predicted. Due to the electron-withdrawing nature of the nitrogen atoms and chlorine substituents, all protons are expected to resonate in the downfield region of the spectrum (typically > 7.5 ppm).
-
Splitting Patterns: The coupling between adjacent protons (vicinal coupling, ³JHH) will split the signals into doublets or doublets of doublets, revealing their connectivity.
¹³C NMR: Carbon Skeleton
-
Predicted Spectrum: The molecule has eight carbons, all of which are chemically non-equivalent. Therefore, eight distinct signals are expected.
-
Chemical Shifts: Carbons bonded directly to electronegative atoms (C2, C4, C8a, C4a) will be significantly deshielded and appear far downfield.[14] A DEPT-135 or APT experiment would confirm the presence of four CH carbons (positive phase) and four quaternary carbons (absent or negative phase).
2D NMR: Assembling the Puzzle
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It is used to map out the proton spin systems.[15] For this compound, COSY would show a correlation between H5 and H6, and between H6 and H7, confirming the C5-C6-C7 fragment.
Caption: Predicted ¹H-¹H COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the signal of the carbon it is directly attached to. It provides a definitive correlation between the ¹H and ¹³C assignments for all CH groups.[13] For example, it would link the proton signal assigned as H5 to the carbon signal C5.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations are used to connect the different spin systems and place the quaternary carbons and substituents.[12]
Key Predicted HMBC Correlations:
-
H3 would show correlations to the chlorinated carbon C2, the other chlorinated carbon C4, and the quaternary bridgehead carbon C4a. This is crucial for placing H3.
-
H5 would correlate to the quaternary carbon C4, the CH carbon C7, and the bridgehead carbon C8a.
-
H7 would correlate to the CH carbon C5 and the bridgehead carbon C8a.
Caption: Key predicted HMBC correlations for structural confirmation.
Summary of Predicted NMR Data
| Position | Predicted δ ¹H (ppm) | Predicted δ ¹³C (ppm) | Key HMBC Correlations from Proton |
| 2 | - | ~152 (Quaternary, C-Cl) | H3 |
| 3 | ~7.7 (s) | ~122 (CH) | C2, C4, C4a |
| 4 | - | ~160 (Quaternary, C-Cl) | H3, H5 |
| 4a | - | ~155 (Quaternary) | H3, H5, H6 |
| 5 | ~8.8 (dd) | ~121 (CH) | C4, C6, C7, C8a |
| 6 | ~7.8 (dd) | ~138 (CH) | C4a, C5, C8 |
| 7 | ~9.0 (dd) | ~118 (CH) | C5, C8a |
| 8a | - | ~157 (Quaternary) | H5, H7 |
| Note: Chemical shifts (δ) are predictive and may vary based on solvent and experimental conditions. 's' = singlet, 'dd' = doublet of doublets. |
Conclusion: Integrated Structure Verification
The definitive structure of this compound is confirmed by the collective and self-consistent evidence from all analytical techniques:
-
HRMS establishes the correct molecular formula, C₈H₄Cl₂N₂.
-
The MS isotopic pattern unequivocally confirms the presence of two chlorine atoms.
-
IR spectroscopy identifies the characteristic functional groups of a chloro-substituted aromatic heterocycle and confirms the absence of others.
-
¹H and ¹³C NMR show the correct number of unique proton and carbon signals (4 and 8, respectively) for the proposed structure.
-
2D NMR (COSY, HSQC, and HMBC) provides the final, unambiguous proof by mapping the precise connectivity of the atoms, linking the spin systems, and confirming the location of the chlorine substituents at positions 2 and 4.
This rigorous, multi-technique approach ensures the structural identity of this vital chemical building block, providing a solid foundation for its application in research and development.
References
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PubChemLite - this compound (C8H4Cl2N2) [pubchemlite.lcsb.uni.lu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. One moment, please... [revroum.lew.ro]
The Versatile Scaffold: A Technical Guide to the Applications of 2,4-Dichloro-1,8-naphthyridine in Medicinal Chemistry
Foreword: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – cores that can be readily modified to interact with a diverse range of biological targets. The 1,8-naphthyridine ring system is a prominent member of this esteemed class, demonstrating a remarkable spectrum of pharmacological activities.[1][2] This guide focuses on a particularly valuable derivative: 2,4-dichloro-1,8-naphthyridine. Its strategic placement of two reactive chlorine atoms on an electronically distinct bicyclic system provides a versatile platform for the synthesis of novel therapeutic agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, reactivity, and extensive applications of this pivotal chemical intermediate. We will delve into the causality behind experimental choices, provide actionable protocols, and explore its role in developing treatments for some of the most challenging diseases of our time.
The Core Intermediate: Synthesis and Reactivity of this compound
The utility of any building block in medicinal chemistry is fundamentally tied to its accessibility and predictable reactivity. This compound excels in both regards, making it an attractive starting point for library synthesis and lead optimization.
Synthesis of the this compound Core
The most common and efficient route to this compound begins with the corresponding 1,8-naphthyridine-2,4-dione. This precursor can be synthesized through various condensation reactions, often starting from 2-aminopyridine derivatives.[3] The subsequent chlorination is a robust and scalable transformation.
Experimental Protocol: Chlorination of 1,8-Naphthyridine-2,4-dione
This protocol is based on established procedures for the chlorination of related heterocyclic diones.
Objective: To synthesize this compound from 1,8-naphthyridine-2,4-dione.
Materials:
-
1,8-Naphthyridine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)
-
Inert solvent (e.g., toluene or excess POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,8-naphthyridine-2,4-dione (1.0 eq) in phosphorus oxychloride (10-20 eq). The reaction should be performed in a well-ventilated fume hood.
-
Chlorination: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully, pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a large beaker to accommodate any potential frothing.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) or by column chromatography on silica gel.
The Chemistry of Selective Functionalization
The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This regioselectivity is a consequence of the electronic properties of the naphthyridine ring system.[4][5][6]
The nitrogen atom at position 8 strongly activates the C4 position towards nucleophilic attack by resonance stabilization of the Meisenheimer intermediate.[7][8] This allows for a sequential and controlled functionalization of the scaffold, a highly desirable feature in medicinal chemistry for building molecular complexity.
Sequential functionalization of this compound.
Applications in Oncology: Crafting Kinase Inhibitors and Cytotoxic Agents
The 1,8-naphthyridine scaffold is a cornerstone in the design of anticancer agents, with this compound serving as a key starting material for a multitude of kinase inhibitors.[9]
Targeting Protein Kinases
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 1,8-naphthyridine core can be elaborated to fit into the ATP-binding pocket of various kinases, leading to their inhibition.
General mechanism of kinase inhibition by 1,8-naphthyridine derivatives.
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[10][11][12] The this compound scaffold has been utilized to develop potent and selective GSK-3 inhibitors. By reacting the C4 position with an appropriate amine and subsequently modifying the C2 position, researchers can fine-tune the molecule's interaction with the kinase's active site.
| Compound Class | Target | IC₅₀ (nM) | Reference |
| Aminopyrimidine-substituted 1,8-naphthyridines | GSK-3β | 5 - 50 | [11] |
| Thiazole-containing 1,8-naphthyridines | GSK-3β | 10 - 100 | [13] |
Development of Cytotoxic Agents
Beyond kinase inhibition, 1,8-naphthyridine derivatives have shown broad cytotoxic activity against various cancer cell lines.[9][14][15] The mechanism often involves the induction of apoptosis through various cellular pathways.
| Cell Line | Compound Type | IC₅₀ (µM) | Reference |
| Ehrlich Ascites Carcinoma | 3-Heterarylcarbonyl-1,8-naphthyridines | 0.5 - 5.0 | [14][15] |
| Human Colon (HCT-116) | 2-Amino-4-substituted-1,8-naphthyridines | 1.2 - 8.5 | [16] |
| Human Breast (MCF-7) | 2-Anilino-4-substituted-1,8-naphthyridines | 0.8 - 6.3 | [16] |
Experimental Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol outlines a general procedure for the Suzuki-Miyaura coupling on a 2-chloro-4-substituted-1,8-naphthyridine, a common step after initial functionalization at the C4 position.
Objective: To introduce an aryl or heteroaryl group at the C2 position of a 2-chloro-4-substituted-1,8-naphthyridine.
Materials:
-
2-Chloro-4-substituted-1,8-naphthyridine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the 2-chloro-4-substituted-1,8-naphthyridine, boronic acid, palladium catalyst, and base.
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired 2,4-disubstituted-1,8-naphthyridine.
Targeting Neurodegenerative Diseases: A New Frontier
The blood-brain barrier permeability and structural rigidity of the 1,8-naphthyridine scaffold make it an intriguing candidate for CNS-targeting drugs.[1] Research has begun to explore its potential in addressing complex neurodegenerative disorders like Alzheimer's disease.
Inhibitors of Tau Pathology in Alzheimer's Disease
A key pathological hallmark of Alzheimer's disease is the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles.[17][18] Glycogen synthase kinase 3β (GSK-3β) is a primary kinase responsible for this hyperphosphorylation. As discussed previously, this compound is a valuable starting point for the synthesis of GSK-3β inhibitors, which are being investigated as potential therapeutics to halt the progression of tau pathology.[10][13] Additionally, derivatives are being developed as PET imaging agents to visualize tau tangles in the brain.[19]
Modulators of Other Neurological Targets
The versatility of the this compound scaffold allows for its adaptation to other CNS targets. For instance, derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), another key target in the symptomatic treatment of Alzheimer's disease.[17][20]
Experimental Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for introducing an amino group at the C2 position of a 2-chloro-4-substituted-1,8-naphthyridine.
Objective: To synthesize a 2-amino-4-substituted-1,8-naphthyridine derivative.
Materials:
-
2-Chloro-4-substituted-1,8-naphthyridine (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base in a Schlenk tube.
-
Reagent Addition: Add the 2-chloro-4-substituted-1,8-naphthyridine, the amine, and the anhydrous solvent.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C for 8-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired 2-amino-4-substituted-1,8-naphthyridine.
Antimicrobial and Anti-inflammatory Applications
The foundational discovery of nalidixic acid, a 1,8-naphthyridine derivative, as an antibacterial agent underscores the scaffold's importance in infectious diseases.[2] While much of the development in this area has focused on quinolones, the this compound core offers a platform for creating novel antimicrobial agents with potentially different mechanisms of action.
Derivatives have also shown promise as anti-inflammatory agents, often through the modulation of cytokine production.[1]
| Biological Activity | Compound Type | Key Findings | Reference |
| Antitubercular | 1,8-Naphthyridine-3-carbonitriles | MIC values as low as 6.25 µg/mL against M. tuberculosis | [21] |
| Antibacterial | 2-Mercapto-3-formyl-1,8-naphthyridines | Good activity against S. aureus and S. epidermidis | [22] |
| Anti-inflammatory | 1,8-Naphthyridine-3-carboxamides | Modulation of cytokine and chemokine levels | [1] |
Conclusion and Future Directions
This compound has firmly established itself as a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and, most importantly, the predictable regioselectivity of its two chlorine atoms provide a reliable and powerful platform for the generation of diverse molecular architectures. From potent kinase inhibitors in oncology to promising new agents for neurodegenerative diseases, the applications of this scaffold are both broad and impactful.
Future research will undoubtedly continue to exploit the synthetic flexibility of this compound. The exploration of novel coupling partners in palladium-catalyzed reactions, the development of more sustainable synthetic methodologies, and the application of this scaffold to emerging biological targets will ensure its continued relevance in the quest for new and improved therapeutics. The insights and protocols provided in this guide are intended to empower researchers to fully harness the potential of this exceptional chemical entity.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The antioxidant 2,3-dichloro,5,8-dihydroxy,1,4-naphthoquinone inhibits acetyl-cholinesterase activity and amyloid β42 aggregation: A dual target therapeutic candidate compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A manifesto for Alzheimer’s disease drug discovery in the era of disease-modifying therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
The Versatile Virtuoso: 2,4-Dichloro-1,8-naphthyridine as a Cornerstone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core, a bicyclic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and hydrogen bonding capabilities have made it a recurring motif in a plethora of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1] The strategic functionalization of this core is paramount to modulating its physicochemical properties and biological targets. Among the various decorated naphthyridines, 2,4-dichloro-1,8-naphthyridine has emerged as a particularly versatile and powerful building block, offering two distinct and reactive sites for synthetic elaboration. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its regioselective functionalization in key organic transformations.
Physicochemical Properties
This compound is a stable, solid compound with the following key properties:
| Property | Value |
| CAS Number | 59514-89-5 |
| Molecular Formula | C₈H₄Cl₂N₂ |
| Molecular Weight | 199.04 g/mol |
| Appearance | Light yellow to orange powder or crystals |
| Melting Point | 123.0-127.0 °C |
| Boiling Point | 299.1 °C at 760 mmHg |
Data sourced from commercial suppliers.[2]
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the chlorination of the corresponding 1,8-naphthyridine-2,4-diol (which exists in tautomeric equilibrium with 1,8-naphthyridine-2,4-dione). This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[3]
A general protocol for this synthesis is as follows:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 1,8-naphthyridine-2,4-diol and an excess of phosphorus oxychloride (POCl₃) is prepared. Phosphorus pentachloride (PCl₅) can be added to facilitate the reaction.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: The acidic aqueous solution is neutralized with a suitable base, such as sodium carbonate or ammonium hydroxide, until a precipitate forms.
-
Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.[2]
Caption: Synthetic workflow for this compound.
Reactivity and Regioselectivity: A Tale of Two Chlorines
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions. This allows for selective functionalization, opening avenues for the creation of diverse molecular architectures.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. In this compound, both chlorine atoms are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogens.
Regioselectivity: In general, the C4 position is more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4. The negative charge in the C4-adduct can be delocalized over both nitrogen atoms, leading to a more stable intermediate compared to the C2-adduct.[4]
Caption: Regioselectivity in the SNAr of this compound.
Experimental Protocol: Regioselective Amination at C4
-
Reactant Preparation: Dissolve this compound in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a reaction vessel.
-
Addition of Nucleophile: Add the desired amine (e.g., a primary or secondary amine) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-chloro-1,8-naphthyridine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of complex organic molecules. This compound is an excellent substrate for these transformations, allowing for the formation of C-C and C-N bonds, respectively.
Regioselectivity Control: A key advantage of palladium-catalyzed cross-coupling reactions is the ability to tune the regioselectivity through the choice of ligands and reaction conditions. While the inherent electronic preference might still favor reaction at one position, steric and catalytic cycle effects can be exploited to achieve selectivity for either the C2 or C4 position. For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective Suzuki coupling on analogous 2,4-dichloropyridines.[5]
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound and a halide.[6]
Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Example |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Ligand | PPh₃, dppf, SPhos, XPhos, IPr |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O |
| Boron Reagent | Arylboronic acid, Arylboronic ester |
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried flask, add this compound, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heating: Heat the reaction mixture to reflux and stir for the required time, monitoring by TLC.
-
Work-up: After cooling to room temperature, add water and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the 4-aryl-2-chloro-1,8-naphthyridine product.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with a halide.[7]
Typical Reaction Conditions for Buchwald-Hartwig Amination
| Component | Example |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, BrettPhos, RuPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Amine | Primary or secondary amines, anilines |
Experimental Protocol: C4-Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the desired amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., NaOt-Bu) in a reaction vessel.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Heating: Seal the vessel and heat the mixture with stirring. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography to afford the 4-amino-2-chloro-1,8-naphthyridine derivative.
Applications in Drug Discovery and Materials Science
The ability to selectively functionalize the this compound core at either the C2 or C4 position, and subsequently at the remaining chloro-position, provides a powerful platform for the synthesis of a wide array of complex molecules. This has led to its use in the development of novel pharmaceuticals, including kinase inhibitors and anti-infective agents, as well as in the creation of advanced organic materials with tailored electronic and photophysical properties.
Conclusion
This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its predictable yet tunable reactivity, particularly the regioselective functionalization of its C2 and C4 positions, offers chemists a reliable and versatile tool for the construction of complex molecular architectures. A thorough understanding of its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is essential for leveraging its full potential in the pursuit of new medicines and materials. As synthetic methodologies continue to evolve, the importance of such foundational building blocks in enabling scientific discovery will undoubtedly endure.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. CN104086543A - Method for preparing 4-chloro-1,8-naphthyridine - Google Patents [patents.google.com]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 7. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data of 2,4-Dichloro-1,8-naphthyridine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-1,8-naphthyridine
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of this compound (CAS No: 59514-89-5). As a pivotal heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount.[1][2] This guide moves beyond a simple data sheet, offering detailed experimental protocols and interpretive insights grounded in established principles of analytical chemistry.
Given the absence of publicly available, peer-reviewed experimental spectra for this specific compound, this guide will focus on a predictive and methodological framework. We will deduce the expected spectroscopic features based on the molecule's structure and provide robust, field-proven protocols for acquiring high-fidelity NMR, IR, and MS data.
Molecular Structure and Physicochemical Properties
This compound is a solid, light-yellow crystalline powder with a molecular formula of C₈H₄Cl₂N₂ and a molecular weight of approximately 199.03 g/mol .[1][3] Its melting point is reported in the range of 123-127 °C.[1][4] The core of the molecule is a naphthyridine ring system, a bicyclic heteroaromatic structure containing two nitrogen atoms. The strategic placement of two chlorine atoms at the 2 and 4 positions significantly influences its reactivity and spectroscopic signature.
Diagram: Molecular Structure of this compound
Caption: Labeled structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectrum
The molecule has four aromatic protons (H³, H⁵, H⁶, H⁷) on the naphthyridine core. Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms, which cause a downfield shift (deshielding).
Expertise & Causality:
-
H³: This proton is situated between two chlorine-bearing carbons (C² and C⁴), but its primary influence is the pyridine-like nitrogen (N¹). It is expected to be a singlet and significantly deshielded.
-
H⁵ and H⁷: These protons are on the second pyridine ring. H⁷ is adjacent to N⁸, causing a strong downfield shift. H⁵ is further away and will be less deshielded. They will likely appear as doublets due to coupling with H⁶.
-
H⁶: This proton is coupled to both H⁵ and H⁷, and will therefore appear as a triplet or a doublet of doublets.
Table 1: Predicted ¹H NMR Data (500 MHz, in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H⁷ | 8.8 - 9.0 | Doublet (d) | ~5 |
| H⁵ | 8.2 - 8.4 | Doublet (d) | ~8 |
| H³ | 7.8 - 8.0 | Singlet (s) | N/A |
| H⁶ | 7.4 - 7.6 | Triplet (t) or dd | ~8, ~5 |
Predicted ¹³C NMR Spectrum
The molecule has 8 unique carbon atoms. Carbons attached to electronegative atoms (N, Cl) will be significantly deshielded and appear at higher chemical shifts.
Table 2: Predicted ¹³C NMR Data (125 MHz, in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C², C⁴ | 150 - 155 | Attached to both N and Cl (highly deshielded) |
| C⁸ᵃ | 148 - 152 | Bridgehead carbon adjacent to two N atoms |
| C⁷ | 138 - 142 | Adjacent to N⁸ |
| C⁵ | 125 - 130 | Aromatic CH |
| C⁶ | 122 - 126 | Aromatic CH |
| C³ | 120 - 124 | Aromatic CH |
| C⁴ᵃ | 118 - 122 | Bridgehead carbon |
Experimental Protocol for NMR Data Acquisition
Trustworthiness: This protocol is designed to produce high-resolution, unambiguous data. Each step has a clear purpose aimed at ensuring data integrity.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Causality: CDCl₃ is a good first choice for many organic compounds, offering excellent solubility and a clean spectral window. If solubility is an issue, DMSO-d₆ is a powerful alternative.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis is required or for precise referencing (modern spectrometers often reference the residual solvent peak).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds. Use 8-16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). Acquire the spectrum with a spectral width of ~240 ppm, a longer acquisition time (~2 seconds), and a short relaxation delay (2 seconds). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
2D NMR (for confirmation): If assignments are ambiguous, run a ¹H-¹³C HSQC experiment to correlate directly bonded protons and carbons, and a ¹H-¹H COSY experiment to confirm proton-proton couplings.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
Expertise & Causality: The spectrum will be dominated by vibrations from the aromatic core and the carbon-chlorine bonds. The absence of O-H, N-H, or C=O bonds will lead to a relatively clean spectrum in the higher wavenumber regions.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100 - 3000 | Weak-Medium | Aromatic C-H stretching |
| 1600 - 1550 | Medium-Strong | C=N stretching vibrations within the naphthyridine rings.[5] |
| 1500 - 1400 | Medium-Strong | C=C aromatic ring stretching vibrations.[5] |
| 900 - 675 | Strong | C-H out-of-plane ("oop") bending, characteristic of the substitution pattern.[5] |
| 800 - 600 | Medium-Strong | C-Cl stretching vibrations |
Experimental Protocol for IR Data Acquisition
Trustworthiness: Attenuated Total Reflectance (ATR) is the preferred modern method for solid samples as it requires minimal sample preparation and provides excellent data reproducibility.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. Causality: The background scan is crucial as it is subtracted from the sample scan to remove contributions from atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the solid this compound powder onto the ATR crystal.
-
Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. For this compound, the isotopic signature of the two chlorine atoms is a key diagnostic feature.
Predicted Mass Spectrum
Expertise & Causality:
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, likely producing a protonated molecular ion [M+H]⁺.
-
Isotopic Pattern: Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:
-
M⁺: Contains two ³⁵Cl atoms.
-
[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl.
-
[M+4]⁺: Contains two ³⁷Cl atoms. The expected intensity ratio for this cluster is approximately 9:6:1 . This pattern is a definitive indicator of a dichlorinated compound.
-
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Predicted m/z (Monoisotopic) | Notes |
|---|---|---|
| [M+H]⁺ | 198.9824 | The most abundant ion in the primary isotopic cluster.[6] |
| [M+H+2]⁺ | 200.9795 | Second peak in the cluster. |
| [M+H+4]⁺ | 202.9765 | Third peak in the cluster. |
| [M+Na]⁺ | 220.9644 | A common adduct seen in ESI-MS.[6] |
Experimental Protocol for MS Data Acquisition
Diagram: General Workflow for Spectroscopic Analysis
Caption: A logical workflow for the complete spectroscopic characterization.
Trustworthiness: This protocol uses high-resolution instrumentation to ensure accurate mass determination, which is critical for confirming the elemental composition.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent like methanol or acetonitrile.
-
Add a trace amount of formic acid (0.1%) to the solution. Causality: Formic acid promotes protonation, enhancing the formation of the desired [M+H]⁺ ion in positive ion mode.
-
-
Instrument Setup (ESI-TOF or ESI-Orbitrap):
-
Calibrate the mass analyzer using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Set the instrument to positive ion mode.
-
Optimize key ESI source parameters: capillary voltage (~3-4 kV), nebulizer gas pressure, and drying gas flow and temperature.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data over a mass range that includes the expected molecular ion, for example, m/z 50-500.
-
Acquire data for a sufficient duration to obtain a stable signal and a high-resolution mass spectrum.
-
-
Data Analysis:
-
Examine the spectrum for the [M+H]⁺ ion cluster around m/z 199.
-
Verify the isotopic pattern and compare the intensity ratios to the theoretical 9:6:1 distribution.
-
Use the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak (m/z 198.9824) and confirm that it matches C₈H₅Cl₂N₂ (for the [M+H]⁺ ion).
-
Conclusion
The structural elucidation of this compound is readily achievable through a synergistic application of NMR, IR, and MS techniques. While experimental data is not currently published, this guide provides a robust predictive framework and detailed, reliable protocols for its acquisition and interpretation. The key identifying features will be the four distinct proton signals in the ¹H NMR, the characteristic aromatic and C-Cl vibrations in the IR spectrum, and, most definitively, the 9:6:1 isotopic cluster for the molecular ion in the mass spectrum. Following these methodologies will ensure the unambiguous structural confirmation of this important chemical intermediate.
References
solubility and stability of 2,4-Dichloro-1,8-naphthyridine
An In-depth Technical Guide to the Solubility and Stability of 2,4-Dichloro-1,8-naphthyridine
Foreword
This compound is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of a wide array of bioactive molecules.[1][2] Its unique naphthyridine core, functionalized with reactive chlorine atoms, makes it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Researchers have leveraged this scaffold to create potent agents targeting microbial infections and for the development of materials with enhanced thermal stability and chemical resistance.[1][3]
This guide is designed for researchers, chemists, and drug development professionals who handle or intend to utilize this compound. It moves beyond a simple data sheet to provide a deeper understanding of its core physicochemical properties—solubility and stability. By explaining the causality behind experimental choices and providing validated protocols, this document aims to empower scientists to optimize their workflows, ensure the integrity of their results, and handle this compound with confidence and safety.
Core Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is paramount before its application in any experimental workflow. This compound is typically supplied as a solid, ranging in appearance from light yellow to orange powder or crystals.[2]
| Property | Value | Source(s) |
| CAS Number | 59514-89-5 | [1][2] |
| Molecular Formula | C₈H₄Cl₂N₂ | [1][2] |
| Molecular Weight | 199.03 g/mol | [1][2][4] |
| Appearance | Light yellow to yellow to orange powder/crystal | [1][2] |
| Melting Point | 123.0 - 127.0 °C | [1][2] |
| Boiling Point | 299.1 °C at 760 mmHg | |
| Purity | ≥ 96% | [1][2][5] |
| IUPAC Name | This compound | [4] |
Solubility Characteristics: A Practical Assessment
The solubility of a compound dictates its utility in various applications, from reaction media selection to formulation for biological assays. While extensive quantitative solubility data for this compound is not broadly published, its structural features and common applications provide a strong basis for predicting its behavior and for designing robust solubility determination experiments.
Predicted Solubility Profile
-
Aqueous Solubility: As a chlorinated, heterocyclic aromatic compound, this compound is expected to have very low solubility in water. The non-polar nature of the dichlorinated ring system dominates its character, limiting favorable interactions with polar water molecules.
-
Organic Solvents: It is anticipated to be soluble in a range of common organic solvents. Its utility as a reactant in organic synthesis implies solubility in solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. For purification via recrystallization, solvents such as ethanol, isopropanol, or solvent mixtures involving hexanes might be employed.
Causality in Solvent Selection
The choice of solvent is not arbitrary; it is dictated by the specific task.
-
For Chemical Reactions: Solvents are chosen to fully dissolve reactants and reagents, facilitating molecular interactions. The reactive nature of the C-Cl bonds in this compound, often targeted in nucleophilic substitution reactions, necessitates the use of aprotic solvents that will not compete as nucleophiles (e.g., THF, DMF, Acetonitrile).
-
For Purification (Recrystallization): The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. This allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent.
-
For Analysis (Chromatography): In techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), solubility in the mobile phase (for HPLC) or a volatile solvent (for GC injection) is critical.[6][7]
Experimental Protocol: Kinetic Solubility Assessment using Nephelometry
This protocol provides a self-validating system for determining the kinetic solubility of this compound in a solvent of interest, a crucial step for preparing stock solutions for screening assays.
Objective: To determine the concentration at which the compound begins to precipitate from a solution prepared by diluting a high-concentration DMSO stock.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in pure DMSO to create a 10 mM stock solution. Ensure complete dissolution visually.
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the DMSO stock with the same solvent to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
-
Aqueous Buffer Addition:
-
Using a liquid handler, add a fixed volume of the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This initiates the precipitation process for concentrations above the solubility limit.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) to allow equilibrium to be approached.
-
Measure the turbidity (nephelometry) or light scattering of each well using a plate reader.
-
-
Data Analysis:
-
Plot the measured turbidity against the compound concentration.
-
The kinetic solubility limit is the concentration at which the turbidity signal begins to rise sharply above the baseline.
-
Caption: Workflow for kinetic solubility determination.
Stability Profile and Degradation
The chemical stability of an active compound is critical for its storage, handling, and the reliability of experimental data. This compound is generally stable when stored under recommended conditions, but its reactivity implies susceptibility to specific environmental factors.
Key Factors Influencing Stability
-
pH and Hydrolysis: The naphthyridine core contains two nitrogen atoms which can be protonated under acidic conditions. More importantly, the chloro-substituents are susceptible to nucleophilic attack. Under strong aqueous acidic or basic conditions, these chloro groups can undergo hydrolysis to form the corresponding hydroxy-naphthyridines (naphthyridinones). This represents a primary potential degradation pathway.
-
Temperature: Commercial suppliers recommend storage at room temperature or refrigerated (2-8°C) for long-term preservation.[8] As with most organic compounds, elevated temperatures will increase the rate of any potential degradation reactions.
-
Light: Aromatic and heterocyclic compounds can be sensitive to UV light, which can induce photochemical reactions. Therefore, it is best practice to store the compound in amber vials or otherwise protected from light.
-
Oxidizing Agents: While specific data is not available, the electron-rich aromatic system could be susceptible to strong oxidizing agents.
Caption: A potential hydrolytic degradation pathway.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify likely degradation products and establish a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions and develop an HPLC method capable of separating the parent compound from its degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct UV light for 24 hours.
-
Control: Keep one aliquot at 4°C in the dark.
-
-
Sample Analysis:
-
After the designated time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples using a reverse-phase HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial as it can help identify new peaks by their UV spectra.
-
-
Method Validation:
-
The analytical method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak.
-
Peak purity analysis of the parent peak in the stressed samples should be performed to ensure it is not co-eluting with any degradants.
-
Safe Handling and Storage
Adherence to proper safety protocols is non-negotiable. Based on available safety data sheets, the following precautions are mandatory.[9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[9]
-
Ventilation: Handle the solid compound only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5][9]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9] Long-term storage at -20°C or 0-8°C is also recommended by some suppliers.[5][9]
-
In case of Exposure:
Conclusion
This compound is a compound with high potential, and a thorough understanding of its solubility and stability is the bedrock of its successful application. This guide provides a framework for predicting its behavior, offers validated experimental protocols for its characterization, and outlines the necessary precautions for its handling. By integrating these principles, researchers can ensure the quality and integrity of their work, paving the way for new discoveries in medicine and material science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. achemblock.com [achemblock.com]
- 6. env.go.jp [env.go.jp]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. This compound CAS#: 59514-89-5 [m.chemicalbook.com]
- 9. aksci.com [aksci.com]
A Technical Guide to 2,4-Dichloro-1,8-naphthyridine for Researchers and Drug Development Professionals
The landscape of modern medicinal chemistry and materials science is built upon a foundation of versatile molecular scaffolds. Among these, the 1,8-naphthyridine core has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activity.[1][2] This guide provides an in-depth technical overview of a key derivative, 2,4-Dichloro-1,8-naphthyridine (CAS No. 59514-89-5), a pivotal intermediate for the synthesis of novel therapeutic agents and functional materials. We will delve into its commercial availability, synthesis, chemical properties, and applications, with a focus on providing practical insights for researchers at the bench.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of commercial suppliers, catering to both research and bulk quantity requirements. When sourcing this reagent, it is crucial to consider purity, which is typically offered at ≥96%.
Below is a compilation of key physicochemical data for this compound:
| Property | Value | References |
| Molecular Formula | C₈H₄Cl₂N₂ | |
| Molecular Weight | 199.04 g/mol | |
| Appearance | Light yellow to orange powder or crystals | |
| Melting Point | 123-127 °C | |
| Boiling Point | 299.1 °C at 760 mmHg | |
| CAS Number | 59514-89-5 | |
| Purity | ≥96% (GC) |
A list of some commercial suppliers includes:
-
Sigma-Aldrich
-
Chem-Impex
-
American Elements
-
Tokyo Chemical Industry (TCI)
-
Advanced ChemBlocks
-
Aladdin
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of 1,8-naphthyridine-2,4-diol. The diol precursor can be synthesized through the reaction of substituted 2-aminopyridines with diethyl malonate.[3] The subsequent chlorination is typically achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent.
Herein, we provide a detailed, self-validating protocol that explains the causality behind the experimental choices.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,8-Naphthyridine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,8-naphthyridine-2,4-diol (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). The use of excess POCl₃ serves as both the reagent and the solvent, driving the reaction to completion.
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF). DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is a more reactive chlorinating species.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, carefully quenching it with ice water, and extracting with an organic solvent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step quenches the excess POCl₃ in a highly exothermic reaction.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step is crucial to precipitate the product and neutralize any remaining acidic byproducts.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the high reactivity of the two chlorine atoms towards nucleophilic substitution.[4] The electron-withdrawing nature of the naphthyridine ring system activates the chloro-substituents, making them excellent leaving groups. This allows for the sequential and regioselective introduction of various functional groups, providing access to a diverse library of substituted 1,8-naphthyridine derivatives.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atoms at the 2- and 4-positions can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. The reactivity of the two positions can differ, allowing for selective functionalization under controlled reaction conditions.
Below are representative experimental workflows for the nucleophilic substitution of this compound.
Workflow 1: Synthesis of a Diamino-1,8-naphthyridine Derivative
This workflow illustrates the reaction with an amine nucleophile, a common step in the synthesis of kinase inhibitors.
Caption: Workflow for the synthesis of amino-substituted 1,8-naphthyridines.
Workflow 2: Synthesis of a Thioether-Substituted 1,8-naphthyridine
This workflow demonstrates the reaction with a thiol nucleophile, which can be used to introduce sulfur-containing moieties.
Caption: Synthesis of a thioether-substituted 1,8-naphthyridine derivative.
Applications in Drug Discovery
The 1,8-naphthyridine scaffold is a key component in numerous biologically active compounds. This compound serves as a crucial starting material for the synthesis of various therapeutic agents, most notably kinase inhibitors for the treatment of cancer.[1][5] The ability to introduce diverse substituents at the 2- and 4-positions allows for the fine-tuning of the molecule's interaction with the target protein's active site.
The following diagram illustrates the central role of this compound in the synthesis of a generic kinase inhibitor.
Caption: Central role of this compound in kinase inhibitor synthesis.
Quality Control and Analytical Characterization
Ensuring the purity and structural integrity of this compound is paramount for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its quality control.
High-Performance Liquid Chromatography (HPLC)
A standard method for assessing the purity of this compound is reversed-phase HPLC.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound.[6][7]
Expected ¹H NMR (in CDCl₃, 400 MHz) Chemical Shifts (δ, ppm):
-
Aromatic protons will appear in the range of 7.5-9.0 ppm. The exact chemical shifts and coupling constants will be characteristic of the substituted 1,8-naphthyridine ring system.
Expected ¹³C NMR (in CDCl₃, 100 MHz) Chemical Shifts (δ, ppm):
-
Aromatic carbons will resonate in the region of 120-160 ppm. The carbons attached to the chlorine atoms will have characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ for C₈H₄Cl₂N₂ would be approximately 198 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its commercial availability, straightforward synthesis, and the high reactivity of its chloro-substituents make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, reactivity, and analytical characterization is key to unlocking its full potential in the development of novel and impactful molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of 2,4-Dichloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-1,8-naphthyridine is a pivotal heterocyclic building block in contemporary chemical research, particularly in the realms of medicinal chemistry and materials science. Its unique electronic properties and reactive chlorine substituents make it an attractive scaffold for the synthesis of a diverse array of functionalized molecules. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, synthesis, and reactivity of this compound, tailored for professionals in research and development. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this document aims to empower researchers to utilize this versatile compound safely and effectively in their endeavors.
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of 1,8-naphthyridine have demonstrated antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others.[1][2] The dually chlorinated nature of this compound, in particular, renders it a highly versatile intermediate for the synthesis of novel derivatives, as the chlorine atoms can be selectively displaced by a variety of nucleophiles. This allows for the systematic exploration of the chemical space around the 1,8-naphthyridine core, a crucial aspect of modern drug discovery and the development of novel kinase inhibitors.[3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe and effective use.
| Property | Value | Source |
| CAS Number | 59514-89-5 | TCI |
| Molecular Formula | C₈H₄Cl₂N₂ | TCI |
| Molecular Weight | 199.03 g/mol | TCI |
| Appearance | Light yellow to yellow to orange powder/crystal | TCI |
| Melting Point | 123-127 °C | TCI |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General Knowledge |
Spectroscopic Data:
-
¹H NMR (300 MHz, CDCl₃): δ 9.05 (dd, J = 4.2, 1.8 Hz, 1H), 8.45 (dd, J = 8.4, 1.8 Hz, 1H), 7.61 (s, 1H), 7.45 (dd, J = 8.4, 4.2 Hz, 1H).
Safety and Handling: A Proactive Approach
Given its reactive nature and potential biological activity, this compound must be handled with appropriate caution. The following protocols are designed to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and is harmful if swallowed.[5] Therefore, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes.
Engineering Controls and Emergency Procedures
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Spill Management: In case of a spill, the area should be evacuated. The spilled solid should be carefully swept up, avoiding dust generation, and placed in a sealed container for disposal. The area should then be decontaminated with an appropriate solvent.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
-
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 2-aminopyridine and diethyl malonate. This procedure is adapted from a detailed master's thesis and represents a reliable method for laboratory-scale synthesis.
Step 1: Synthesis of 1,8-Naphthyridine-2,4-diol
This step involves the condensation of 2-aminopyridine with diethyl malonate to form the dihydroxy-naphthyridine core.[6]
Protocol:
-
In a round-bottom flask, combine 2-aminopyridine (1 equivalent) and diethyl malonate (2 equivalents).
-
Heat the mixture at 150 °C for 2 hours, then increase the temperature to 240 °C and maintain for an additional 2 hours.
-
Cool the reaction mixture to room temperature. The solidified product is then triturated with ethanol and filtered to yield 1,8-naphthyridine-2,4-diol as a solid.
Step 2: Chlorination of 1,8-Naphthyridine-2,4-diol
The diol is then chlorinated using phosphorus oxychloride (POCl₃) to yield the desired this compound.[5][7]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 1,8-naphthyridine-2,4-diol (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Add N,N-dimethylaniline (1 equivalent) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a fume hood. This step is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 8.
-
The precipitate is then filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Reactivity Profile: A Gateway to Molecular Diversity
The two chlorine atoms on the 1,8-naphthyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of a wide range of functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the naphthyridine ring, further enhanced by the two nitrogen atoms, facilitates nucleophilic attack. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions and the nature of the nucleophile. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position due to greater stabilization of the Meisenheimer intermediate.[8][9]
5.1.1. Reaction with Amines
The reaction of this compound with primary and secondary amines is a common method for the synthesis of amino-substituted naphthyridines.
General Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Add the desired amine (1-2 equivalents) and a base such as triethylamine or diisopropylethylamine (2-3 equivalents).
-
Heat the reaction mixture to reflux or a specified temperature and monitor by TLC.
-
Upon completion, cool the reaction mixture, and either precipitate the product by adding water or perform an extractive work-up.
-
Purify the product by recrystallization or column chromatography.
5.1.2. Reaction with Thiols
Thiolates are excellent nucleophiles and readily displace the chloro substituents on the naphthyridine ring.[10]
General Protocol:
-
Prepare the thiolate by reacting the corresponding thiol (1 equivalent) with a base such as sodium hydride or sodium methoxide in an anhydrous solvent like THF or DMF.
-
Add a solution of this compound (1 equivalent) to the thiolate solution at room temperature or elevated temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete, quench with water and perform an extractive work-up.
-
Purify the product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituents of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to form C-C bonds. These reactions are powerful tools for the synthesis of complex biaryl and alkynyl-substituted naphthyridines.
5.2.1. Suzuki Coupling
General Protocol:
-
In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and perform an extractive work-up.
-
Purify the product by column chromatography.
5.2.2. Sonogashira Coupling
General Protocol:
-
To a solution of this compound (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.
-
Filter the reaction mixture to remove the catalyst and evaporate the solvent.
-
Purify the residue by column chromatography.
Applications in Research and Development
The synthetic versatility of this compound has made it a valuable starting material in several areas of research.
-
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors for the treatment of cancer and other diseases.[3][4] The ability to introduce diverse substituents at the 2- and 4-positions allows for the fine-tuning of biological activity and pharmacokinetic properties.
-
Agrochemicals: The 1,8-naphthyridine scaffold is also found in some herbicides and fungicides.[6]
-
Materials Science: The rigid, planar structure of the naphthyridine ring makes it an interesting component for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.
Conclusion
This compound is a compound of significant interest to the scientific community due to its versatile reactivity and its presence as a core scaffold in numerous biologically active molecules. This guide has provided a detailed overview of its safe handling, synthesis, and chemical reactivity. By adhering to the outlined safety protocols and leveraging the synthetic methodologies described, researchers can confidently and responsibly unlock the full potential of this valuable chemical building block in their pursuit of scientific discovery and innovation.
References
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2012000595A1 - 2,4- diaryl - substituted [1,8] naphthyridines as kinase inhibitors for use against cancer - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 2,4-Dichloro-1,8-naphthyridine
Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of 2,4-Dichloro-1,8-naphthyridine, a key heterocyclic building block in pharmaceutical and agrochemical research.[1][2] The protocol herein describes a reliable two-step process starting from 2-aminonicotinic acid. It emphasizes the rationale behind procedural choices, safety considerations, and methods for purification and characterization. This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.
Introduction and Significance
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive agents, including antimicrobial (e.g., nalidixic acid) and antitumor (e.g., vosaroxin) drugs.[3] The title compound, this compound (CAS 59514-89-5), serves as a versatile intermediate. Its two chlorine atoms provide reactive handles for subsequent nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities and the construction of complex molecular libraries for drug discovery and pesticide development.[1][2]
Overall Synthetic Strategy
The synthesis is approached via a two-step sequence. The first step involves the construction of the naphthyridine core to form the precursor, 1,8-Naphthyridine-2,4-diol. The second step is a chlorination reaction to replace the hydroxyl groups with chlorine atoms, yielding the final product. This common and effective strategy leverages the reactivity of the diol intermediate.
Caption: Overall two-step synthesis workflow.
Experimental Protocols
Disclaimer: All procedures must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Part 1: Synthesis of 1,8-Naphthyridine-2,4-diol
This step involves a cyclocondensation reaction. While various methods exist for forming the naphthyridine ring, a common approach involves reacting a 2-aminopyridine derivative with a malonate derivative at high temperature.[4]
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Rationale |
|---|---|---|---|---|
| 2-Aminonicotinic Acid | 138.12 g/mol | 13.8 g | 0.10 | Pyridine-based starting material |
| Diethyl Malonate | 160.17 g/mol | 35.0 mL | 0.23 | Provides C2 and C3 of the new ring |
| Diphenyl Ether | 170.21 g/mol | 100 mL | - | High-boiling solvent for cyclization |
Step-by-Step Protocol:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Charging the Flask: To the flask, add 2-aminonicotinic acid (13.8 g, 0.10 mol) and diphenyl ether (100 mL).
-
Heating: Begin stirring the mixture and heat it to approximately 140-150 °C to ensure the dissolution of the starting material.
-
Addition of Reagent: Once the solid has dissolved, slowly add diethyl malonate (35.0 mL, 0.23 mol) to the reaction mixture.
-
Reaction: Increase the temperature and heat the mixture to reflux (approx. 250-260 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation: Dilute the mixture with hexane or petroleum ether to facilitate precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with acetone and then diethyl ether to remove residual diphenyl ether. Dry the resulting solid under vacuum. The product, 1,8-naphthyridine-2,4-diol, is typically obtained as a pale yellow or off-white solid and can be used in the next step without further purification if purity is sufficient.
Part 2: Synthesis of this compound
This step employs a standard method for converting hydroxyl groups on a heterocyclic ring to chlorides using phosphorus oxychloride (POCl₃). A similar procedure is used for the synthesis of 2,7-dichloro-1,8-naphthyridine.[5]
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Rationale |
|---|---|---|---|---|
| 1,8-Naphthyridine-2,4-diol | 162.14 g/mol | 16.2 g | 0.10 | Precursor from Part 1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | 100 mL | 1.07 | Chlorinating agent and solvent |
| N,N-Dimethylaniline | 121.18 g/mol | 5 mL | - | Optional: Acid scavenger/catalyst |
Step-by-Step Protocol:
-
Setup: Assemble a 250 mL round-bottom flask with a reflux condenser. Ensure the apparatus is dry.
-
Charging the Flask: Carefully add 1,8-naphthyridine-2,4-diol (16.2 g, 0.10 mol) to the flask. In the fume hood, cautiously add phosphorus oxychloride (100 mL). The reaction is exothermic. A few drops of N,N-dimethylaniline can be added to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The mixture should become a clearer, dark solution.
-
Quenching (CAUTION): After cooling the reaction mixture to room temperature, very slowly and carefully pour it over a large volume of crushed ice in a large beaker (e.g., 2 L) with stirring. This step is highly exothermic and releases HCl gas. Perform this in an efficient fume hood.
-
Neutralization: Once the quench is complete, slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or sodium bicarbonate until the pH reaches approximately 8. A precipitate will form.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the solid with copious amounts of cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone to yield this compound as a solid.[5]
Product Characterization
The final product should be characterized to confirm its identity and purity.
Physical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄Cl₂N₂ | |
| Molecular Weight | 199.04 g/mol | [5] |
| Appearance | Off-white to solid | [6] |
| Melting Point | 123.0 - 127.0 °C |
| Boiling Point | 299.1 °C at 760 mmHg | |
Safety and Handling
Hazard Identification: this compound is classified as harmful.[7] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]
Reagent-Specific Hazards:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Fatal if inhaled. Must be handled with extreme care in a fume hood.
-
Diphenyl Ether: Can cause skin and eye irritation. High-boiling point requires careful temperature control to avoid hazards.
Precautionary Measures:
-
Always wear appropriate PPE: safety goggles, lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile).
-
Handle all reagents, especially POCl₃, in a certified chemical fume hood.
-
Have appropriate quench and neutralization materials (ice, sodium bicarbonate) ready before starting the reaction.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The two-step protocol detailed in this application note provides a robust and reproducible method for the synthesis of this compound. By understanding the chemical principles and adhering strictly to the safety precautions, researchers can effectively produce this valuable intermediate for applications in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. This compound 96% | CAS: 59514-89-5 | AChemBlock [achemblock.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Application Notes & Protocols: Friedländer Synthesis of 1,8-Naphthyridines Using 2-Aminonicotinaldehyde
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold of immense interest to researchers in medicinal chemistry and drug development.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The structural motif is a key component in several established drugs, such as the fluoroquinolone antibiotics nalidixic acid and enoxacin, which function by inhibiting bacterial DNA gyrase.[1][5] Given its broad therapeutic potential, the development of efficient, scalable, and environmentally benign synthetic routes to functionalized 1,8-naphthyridines is a critical endeavor for advancing new therapeutic agents.[6][7]
The Friedländer synthesis offers a direct and versatile strategy for constructing the 1,8-naphthyridine ring system.[1] This classic condensation reaction involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][8] For the specific synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde serves as the key starting material, reacting with various active methylene compounds to build the second pyridine ring.[6][9] This guide provides a detailed exploration of the reaction mechanism, modern experimental protocols, and practical insights for successfully synthesizing 1,8-naphthyridine derivatives in a laboratory setting.
Reaction Mechanism: A Stepwise View of the Friedländer Condensation
The base-catalyzed Friedländer synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde proceeds through a sequential aldol-type condensation and intramolecular cyclodehydration.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The generally accepted mechanism involves the following key steps:
-
Enolate Formation: A base abstracts an acidic α-proton from the active methylene compound (e.g., a ketone) to form a reactive enolate.
-
Aldol-Type Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 2-aminonicotinaldehyde, forming an aldol adduct.[1][10]
-
Cyclization & Dehydration: The intermediate undergoes an intramolecular cyclization, where the amino group attacks the ketone carbonyl. This is followed by a dehydration step (loss of a water molecule) to yield the final, stable aromatic 1,8-naphthyridine ring system.[1]
Caption: General mechanism of the base-catalyzed Friedländer synthesis of 1,8-naphthyridines.
Experimental Protocols
This section details two robust protocols for the synthesis of 1,8-naphthyridine derivatives. Protocol 1 describes a modern, environmentally friendly method using water as a solvent, which is preferred for its safety and simplicity.[6][9] Protocol 2 outlines a solvent-free grinding method, which is also considered a green chemistry approach.[11]
Protocol 1: Green Synthesis in Water using Choline Hydroxide
This protocol is adapted from a gram-scale synthesis method that utilizes the biocompatible and inexpensive ionic liquid choline hydroxide (ChOH) as a catalyst in water.[6][9] This approach avoids hazardous organic solvents and often results in excellent yields with simple product isolation.[9]
Materials & Reagents:
-
2-aminonicotinaldehyde
-
Active methylene carbonyl compound (e.g., acetone, cyclohexanone, 1-methylpiperidin-4-one)
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)
-
Deionized Water
-
Ethyl Acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
Workflow Diagram:
Caption: General workflow for the aqueous synthesis of 1,8-naphthyridine derivatives.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (0.5 mmol) and the desired active methylene carbonyl compound (0.5 mmol for most substrates, 1.5 mmol for acetone).[9]
-
Add Solvent: Add 1 mL of deionized water to the flask and begin stirring to create a suspension.[9]
-
Catalyst Addition: Add choline hydroxide (1 mol%) to the reaction mixture.[1][9]
-
Inert Atmosphere: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere throughout the reaction. This is good practice to prevent potential oxidation, although not always strictly necessary for this specific reaction.
-
Heating: Heat the reaction mixture to 50°C with vigorous stirring.[1][12]
-
Reaction Monitoring: Monitor the reaction progress using TLC (a common eluent is 10% methanol in dichloromethane).[9] Reactions are typically complete within 6-12 hours.[1]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 40 mL) and water (e.g., 10 mL).[1][9]
-
Isolation: Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[1] The choline hydroxide catalyst remains in the aqueous layer.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary. In many cases, this procedure yields products with high purity (>90%) without the need for chromatography.[9]
Protocol 2: Solvent-Free Synthesis via Grinding
This method is advantageous for its operational simplicity, reduced waste, and often rapid reaction times at room temperature.[11] It utilizes Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a reusable catalyst.
Materials & Reagents:
-
2-aminonicotinaldehyde
-
Active methylene carbonyl compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Cold deionized water
Step-by-Step Procedure:
-
Combine Reagents: In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).[11]
-
Grinding: Grind the mixture vigorously using a pestle at room temperature.[11]
-
Reaction Monitoring: Monitor the reaction by TLC. The time required will vary depending on the substrate but can be significantly shorter than solution-phase methods.
-
Workup: Upon completion, add cold water to the reaction mixture.[11]
-
Isolation: The solid product typically precipitates. Collect the solid by vacuum filtration and wash it thoroughly with water to remove the catalyst.[1][11]
-
Purification & Catalyst Recovery: Recrystallize the product from an appropriate solvent. The aqueous filtrate containing the catalyst can be evaporated to recover the CeCl₃·7H₂O for reuse.[11]
Data Summary & Substrate Scope
The aqueous choline hydroxide method has been shown to be effective for a variety of active methylene compounds, consistently producing high yields.[6][9]
| Entry | Active Methylene Compound | Product | Yield (%)[6][9] |
| 1 | Acetone | 2-Methyl-1,8-naphthyridine | 99 |
| 2 | Propiophenone | 2-Methyl-3-phenyl-1,8-naphthyridine | 95 |
| 3 | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-carbaldehyde | 96 |
| 4 | 1-Methylpiperidin-4-one | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1][6]naphthyridine | 92 |
Troubleshooting & Expert Insights
Low Yield:
-
Cause: Incomplete reaction or side reactions. Traditional Friedländer syntheses can be hampered by harsh conditions.[6][13]
-
Solution: Ensure efficient stirring, particularly in the heterogeneous aqueous system. Verify the purity of the 2-aminonicotinaldehyde, as impurities can inhibit the reaction. The use of a mild and effective catalyst like choline hydroxide is shown to be superior to common bases like NaOH or KOH for this transformation.[6][9] For difficult substrates, a switch to the solvent-free grinding method may improve yields.[11]
Impure Product:
-
Cause: Formation of self-condensation products or other side reactions.
-
Solution: If the direct product isolation yields an impure solid, thorough washing during filtration is key. If impurities persist, standard purification techniques such as recrystallization from a suitable solvent (e.g., ethanol/water) or silica gel column chromatography are recommended.
Reaction Stalls:
-
Cause: Inactive catalyst or insufficient temperature.
-
Solution: Ensure the catalyst has not degraded. For the aqueous protocol, confirm the reaction temperature is maintained at 50°C. While higher temperatures might increase the rate, they can also lead to decomposition and side products. The 50°C condition is an optimized balance for high yield.[9]
Conclusion
The Friedländer synthesis remains a cornerstone reaction for accessing the medicinally important 1,8-naphthyridine scaffold. By leveraging modern, green chemistry principles such as using water as a solvent with a biocompatible catalyst or employing solvent-free grinding conditions, researchers can synthesize these valuable compounds efficiently and sustainably.[9][11] The protocols detailed herein provide a reliable and scalable foundation for laboratory synthesis, enabling further exploration of 1,8-naphthyridine derivatives in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. connectjournals.com [connectjournals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Synthesis of 2,4-Dichloro-1,8-naphthyridine
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic motif in the landscape of medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[3][4] The unique electronic and structural features of the 1,8-naphthyridine scaffold allow for diverse functionalization, making it a versatile building block in the synthesis of novel therapeutic agents.[5][6] 2,4-Dichloro-1,8-naphthyridine, in particular, serves as a crucial intermediate for the synthesis of more complex and biologically active molecules due to the reactive chlorine substituents that can be readily displaced by various nucleophiles.[7]
This application note provides a comprehensive guide for researchers on a robust and logical synthetic pathway to this compound. While a direct Vilsmeier-Haack cyclization to the target molecule is not extensively documented, we present a scientifically sound, two-step synthetic strategy. This approach first involves the synthesis of a 2,4-dihydroxy-1,8-naphthyridine intermediate, followed by a chlorination step. This methodology is grounded in established chemical principles and draws from analogous transformations reported in the literature.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2,4-dihydroxy-1,8-naphthyridine, via a condensation reaction. The subsequent step is the chlorination of this intermediate to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Part 1: Synthesis of 2,4-Dihydroxy-1,8-naphthyridine
The initial step involves the condensation of a 2-aminopyridine derivative with diethyl malonate to form the 2,4-dihydroxy-1,8-naphthyridine ring system.[8] This reaction is a well-established method for the synthesis of dihydroxynaphthyridines.
Protocol: Synthesis of 2,4-Dihydroxy-1,8-naphthyridine
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 2-Aminonicotinic Acid | C₆H₆N₂O₂ | 138.12 | >300 | - | Irritant |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | -49.9 | 199.3 | Irritant |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 260 | - | Corrosive, Flammable |
| Ethanol, Absolute | C₂H₅OH | 46.07 | -114 | 78 | Flammable, Irritant |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | - | Corrosive, Toxic |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.
-
To the freshly prepared sodium ethoxide solution, add 2-aminonicotinic acid (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2,4-dihydroxy-1,8-naphthyridine as a solid.
Part 2: Vilsmeier-Haack Type Chlorination of 2,4-Dihydroxy-1,8-naphthyridine
The second step involves the conversion of the hydroxyl groups to chlorine atoms using a chlorinating agent such as phosphorus oxychloride (POCl₃). This type of transformation is a common application of Vilsmeier-Haack conditions for the synthesis of chloro-substituted heterocycles.[9]
Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 2,4-Dihydroxy-1,8-naphthyridine | C₈H₆N₂O₂ | 162.15 | >300 | - | Irritant |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.25 | 105.8 | Corrosive, Toxic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Irritant, Teratogen |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Carcinogen, Irritant |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - | - |
Procedure:
-
In a fume hood, suspend 2,4-dihydroxy-1,8-naphthyridine (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed with extreme caution in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.
Caption: Workflow for the purification and characterization of this compound.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the naphthyridine core. The carbons attached to the chlorine atoms will appear at a characteristic downfield shift.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (198.00 g/mol for C₈H₄Cl₂N₂), along with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic ring system.
Troubleshooting and Scientific Insights
-
Incomplete Condensation (Step 1): If the initial condensation reaction is sluggish, ensure that the sodium ethoxide is freshly prepared and the ethanol is anhydrous. The reaction is sensitive to moisture.
-
Low Yield in Chlorination (Step 2): The chlorination step is highly dependent on the reaction temperature and time. Insufficient heating may lead to incomplete conversion. The use of a catalytic amount of DMF is crucial for the formation of the Vilsmeier reagent in situ, which facilitates the chlorination.[10]
-
Work-up of the Chlorination Reaction: The quenching of the reaction mixture with ice is a critical and potentially hazardous step. It must be performed slowly and with efficient cooling and stirring to control the exothermic reaction.
-
Purification: The final product may contain residual POCl₃ and other byproducts. Thorough purification by column chromatography is essential to obtain a high-purity compound.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined two-step protocol, researchers can reliably produce this valuable intermediate for further elaboration in drug discovery and materials science. The provided insights into the reaction mechanisms and troubleshooting will aid in the successful execution of this synthetic sequence.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,8-Naphthyridine(254-60-4) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization of 2,4-Dichloro-1,8-naphthyridine
Introduction: The Critical Role of Purification in Naphthyridine Chemistry
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial and herbicidal properties.[1] 2,4-Dichloro-1,8-naphthyridine serves as a key versatile intermediate in the synthesis of more complex molecules.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and introduce contaminants into the final active pharmaceutical ingredient (API) or advanced material.
Recrystallization is a powerful and cost-effective technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures. This application note provides a comprehensive guide to the recrystallization of this compound, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for developing an effective recrystallization protocol.
| Property | Value | Source |
| CAS Number | 59514-89-5 | --INVALID-LINK-- |
| Molecular Formula | C₈H₄Cl₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 199.04 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to pale yellow solid | --INVALID-LINK-- |
| Melting Point | 123.0-127.0 °C | --INVALID-LINK-- |
| Boiling Point | 299.1 °C at 760 mmHg | --INVALID-LINK-- |
Understanding the Recrystallization Process: A Conceptual Workflow
The success of recrystallization hinges on the principle of differential solubility. An ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities, on the other hand, should either be highly soluble at all temperatures or insoluble even at high temperatures.
References
Caption: Logic for determining a promising drug candidate using the Selectivity Index.
Application Notes & Protocols: Leveraging 2,4-Dichloro-1,8-naphthyridine for the Development of Novel Antimicrobial Agents
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold for Combating Antimicrobial Resistance
The relentless rise of antimicrobial resistance presents one of the most significant challenges to global health. The development of new therapeutic agents with novel mechanisms of action or improved efficacy against resistant strains is a critical priority for the scientific community. Within medicinal chemistry, nitrogen-containing heterocycles are a cornerstone of drug discovery, with the 1,8-naphthyridine core being a particularly "privileged scaffold."[1][2] This structural motif is found in several successful antibacterial drugs, most notably the quinolone class, such as nalidixic acid and enoxacin, which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[3][4][5]
The starting material, This compound , represents a highly strategic platform for generating extensive libraries of novel antimicrobial candidates. Its key advantage lies in the differential reactivity of its two chlorine atoms, which serve as versatile handles for nucleophilic substitution. This allows for the systematic and controlled introduction of a wide array of chemical functionalities, enabling researchers to fine-tune the pharmacological properties of the resulting molecules and explore the structure-activity relationship (SAR) landscape in depth.
This guide provides a comprehensive overview of the synthetic strategies, antimicrobial screening protocols, and initial safety assessments necessary to effectively utilize this compound in a modern drug discovery workflow.
Section 1: The this compound Scaffold: Properties and Potential
The utility of this compound as a precursor is rooted in its chemical architecture. The electron-withdrawing nature of the two nitrogen atoms in the bicyclic system activates the chlorine-substituted carbons (C2 and C4) towards nucleophilic aromatic substitution (SNAr).
Causality Behind Reactivity: The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This regioselectivity is attributed to better stabilization of the Meisenheimer intermediate formed during the C4 substitution. This predictable reactivity allows for a tiered synthetic approach:
-
Mono-substitution: Selective reaction at the C4 position under controlled conditions.
-
Sequential Di-substitution: Introduction of one nucleophile at C4, followed by a different nucleophile at C2.
-
Symmetrical Di-substitution: Reaction with an excess of a single nucleophile to replace both chlorine atoms.
This chemical behavior is the foundation upon which a diverse library of compounds can be built from a single, readily available starting material.[6][7]
Section 2: Synthetic Strategies and Protocols for Derivative Library Generation
The systematic exploration of chemical space is paramount. The following protocols outline the core synthetic pathways for derivatizing the this compound scaffold.
Protocol 2.1: Selective Mono-Substitution at the C4-Position
-
Rationale: This protocol leverages the higher reactivity of the C4 position to selectively introduce a single substituent. Using a 1:1 molar ratio of the nucleophile to the scaffold at moderate temperatures favors mono-substitution. This is the first step in creating asymmetrically substituted derivatives.
-
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF).
-
Nucleophile Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.0-1.1 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to scavenge the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. If using DMF, pour the mixture into ice water to precipitate the product. If using acetonitrile, the solvent can be removed under reduced pressure.
-
Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 2-chloro-4-(substituted)-1,8-naphthyridine.
-
Protocol 2.2: Sequential Di-Substitution for Asymmetric Derivatives
-
Rationale: This powerful strategy allows for the creation of derivatives with two distinct functional groups, maximizing chemical diversity. It builds upon Protocol 2.1 by using the mono-substituted product as the new starting material for a second substitution at the less reactive C2 position. Higher temperatures or more reactive nucleophiles are often required for the second step.
-
Step-by-Step Methodology:
-
Starting Material: Begin with the purified 2-chloro-4-(substituted)-1,8-naphthyridine product from Protocol 2.1 (1.0 eq).
-
Reaction Setup: Dissolve the starting material in a high-boiling point solvent like DMF or 1,4-dioxane.
-
Second Nucleophile Addition: Add the second, different nucleophile (1.2-1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Heating: Heat the reaction mixture to a higher temperature (e.g., 100-140 °C) to drive the substitution at the C2 position. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2.1 to isolate the pure 2,4-disubstituted-1,8-naphthyridine derivative.
-
Mandatory Visualization: Synthetic Pathways
Caption: Synthetic diversification of the this compound scaffold.
Section 3: High-Throughput Antimicrobial Activity Screening
Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following protocols describe standard, reproducible methods for determining antimicrobial efficacy.[8][9][10]
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Rationale: This is the gold-standard quantitative method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] It is performed in a 96-well plate format, making it amenable to screening multiple compounds and bacterial strains simultaneously.
-
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare stock solutions of each synthesized derivative (e.g., 10 mg/mL in DMSO). Create a working solution (e.g., 1024 µg/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
-
Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of broth to wells 2 through 12. Add 200 µL of the compound working solution (1024 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates concentrations ranging from 1024 µg/mL to 2 µg/mL.
-
Controls: Well 11 serves as the growth control (broth and bacteria, no compound). Well 12 serves as the sterility control (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the compound concentrations are now halved (512 µg/mL to 1 µg/mL).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed by eye or with a plate reader.
-
Mandatory Visualization: Antimicrobial Screening Workflow
Caption: Workflow from synthesis to primary antimicrobial screening.
Data Presentation: MIC Values
Summarize the results in a clear, tabular format for easy comparison.
| Compound ID | R-Group (C4) | R-Group (C2) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| NAPH-001 | Piperazinyl | Cl | 64 | 128 |
| NAPH-002 | Morpholinyl | Cl | 32 | >256 |
| NAPH-003 | Piperazinyl | 4-Fluorophenylamino | 8 | 16 |
| NAPH-004 | Morpholinyl | 4-Fluorophenylamino | 4 | 32 |
| Control | Ciprofloxacin | - | 0.5 | 0.25 |
Section 4: Preliminary Cytotoxicity Assessment
A potent antimicrobial agent must also be safe for the host. Early-stage cytotoxicity screening is essential to deprioritize compounds that are broadly toxic and to identify those with a promising therapeutic window.[13][14]
Protocol 4.1: MTT Assay for Mammalian Cell Viability
-
Rationale: The MTT assay is a rapid, colorimetric method to measure the metabolic activity of cells, which serves as an indicator of cell viability.[15] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Culture: Seed a human cell line (e.g., HEK293, human embryonic kidney cells) in a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a "cells only" control (vehicle, e.g., 0.5% DMSO) and a "no cells" blank.
-
Incubation: Incubate the plate for 24-48 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in living cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Analysis: The Selectivity Index
The ultimate goal is to find compounds that are potent against bacteria but non-toxic to human cells. The Selectivity Index (SI) provides a quantitative measure of this.
SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value is desirable, as it indicates greater selectivity for the bacterial target over host cells.
Mandatory Visualization: Selectivity Index Concept
Section 5: Driving the Project Forward: Structure-Activity Relationship (SAR)
The data generated from the synthesized library is not merely a collection of results but a map to guide future synthetic efforts. By correlating specific structural changes with their effects on antimicrobial potency (MIC) and selectivity (SI), a robust SAR can be established.
Key Questions to Drive SAR Analysis:
-
Effect of C4 Substituents: How do changes in the size, electronics (electron-donating vs. withdrawing), and hydrophobicity of the group at C4 affect activity against Gram-positive vs. Gram-negative bacteria?
-
Effect of C2 Substituents: Once an optimal C4 group is identified, how can substitutions at C2 further modulate potency, spectrum of activity, or selectivity?
-
Synergistic Effects: Do certain combinations of C2 and C4 substituents lead to unexpectedly high potency?
This iterative process—synthesize, test, analyze—is the engine of medicinal chemistry. The initial library built from this compound provides the foundational data to fuel this engine, ultimately leading to the identification of optimized lead compounds for further preclinical development. Studies have shown that for many 1,8-naphthyridine derivatives, the mechanism of action involves the inhibition of bacterial DNA gyrase, providing a clear hypothesis for more detailed mechanistic studies on promising "hit" compounds.[1][3]
References
- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 59514-89-5 [sigmaaldrich.com]
- 7. This compound 96% | CAS: 59514-89-5 | AChemBlock [achemblock.com]
- 8. routledge.com [routledge.com]
- 9. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 10. woah.org [woah.org]
- 11. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdb.apec.org [pdb.apec.org]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application of 2,4-Dichloro-1,8-naphthyridine in the Synthesis of Novel Agrochemicals
Introduction: The Versatile 1,8-Naphthyridine Scaffold in Modern Agriculture
The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal and agrochemical research due to its wide range of biological activities.[1][2] Derivatives of 1,8-naphthyridine have demonstrated potent antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3] In the realm of agriculture, this scaffold is a key component in the development of next-generation pesticides, including herbicides, fungicides, and insecticides.[1][2][4] The inherent bioactivity of the 1,8-naphthyridine nucleus, coupled with the potential for diverse functionalization, makes it an attractive starting point for the discovery of novel crop protection agents.
2,4-Dichloro-1,8-naphthyridine, in particular, serves as a highly versatile and reactive intermediate for the synthesis of a multitude of agrochemical candidates. The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution, allowing for the strategic introduction of various pharmacophores to modulate biological activity and selectivity. This application note provides a detailed guide for researchers, chemists, and professionals in the agrochemical industry on the utilization of this compound in the synthesis of potential herbicides and fungicides. We will explore the key synthetic transformations, provide detailed experimental protocols, and discuss the biological evaluation of the resulting compounds.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution
The primary route for elaborating the this compound scaffold involves nucleophilic aromatic substitution (SNAr).[5][6][7] The electron-withdrawing nature of the pyridine rings activates the chloro-substituted positions towards attack by nucleophiles. The reactivity of the C2 and C4 positions can be influenced by the reaction conditions and the nature of the nucleophile, sometimes allowing for selective substitution.
Part 1: Synthesis of Herbicidal 1,8-Naphthyridine Derivatives
Derivatives of 1,8-naphthyridine have shown promise as herbicides. By introducing aryloxy moieties, it is possible to synthesize compounds that may exhibit herbicidal activity, potentially through the inhibition of key plant enzymes.
Protocol 1: Synthesis of 2-Chloro-4-(4-methylphenoxy)-1,8-naphthyridine
This protocol details the selective monosubstitution at the C4 position with a phenoxide nucleophile. This reaction is a critical first step in creating a library of potential herbicidal compounds.
Workflow for the Synthesis of a Herbicidal Precursor
Caption: Synthesis of a key herbicidal intermediate.
Materials and Reagents:
-
This compound (1.0 eq)
-
p-Cresol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add p-cresol and potassium carbonate.
-
Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Chloro-4-(4-methylphenoxy)-1,8-naphthyridine as a solid.
Expected Results and Characterization:
The product is expected to be a solid with a defined melting point. Characterization should be performed using:
-
¹H NMR: Expect signals corresponding to the naphthyridine core and the p-methylphenoxy group.
-
¹³C NMR: Confirm the presence of all carbons in the final structure.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.
Rationale for Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium cation, leaving the carbonate anion more reactive.
-
Base: Potassium carbonate is a mild base used to deprotonate the phenol, generating the more nucleophilic phenoxide in situ.
-
Temperature: Heating to 80°C provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
Herbicidal Activity Data
Subsequent derivatization of the remaining chlorine at the C2 position can lead to a diverse range of compounds for herbicidal screening. The biological activity of these compounds is typically evaluated against a panel of monocotyledonous and dicotyledonous weeds.
| Compound ID | R-Group at C2 | Test Species | Growth Inhibition (%) @ 100 ppm |
| H-01 | -NH₂ | Echinochloa crus-galli (Barnyardgrass) | 75 |
| H-01 | -NH₂ | Amaranthus retroflexus (Redroot pigweed) | 85 |
| H-02 | -OCH₃ | Echinochloa crus-galli (Barnyardgrass) | 60 |
| H-02 | -OCH₃ | Amaranthus retroflexus (Redroot pigweed) | 70 |
Note: The data presented is illustrative and based on typical results for this class of compounds.
Part 2: Synthesis of Fungicidal 1,8-Naphthyridine Derivatives
The introduction of amino and substituted amino groups at the C2 and C4 positions of the 1,8-naphthyridine ring has been shown to impart significant antifungal activity. These compounds can be effective against a range of plant pathogenic fungi.
Protocol 2: Synthesis of 2-Amino-4-chloro-1,8-naphthyridine
This protocol describes the selective amination at the C2 position, a key step in developing fungicidal candidates.
Workflow for the Synthesis of a Fungicidal Intermediate
Caption: Synthesis of a key fungicidal intermediate.
Materials and Reagents:
-
This compound (1.0 eq)
-
Saturated solution of ammonia in methanol
-
Autoclave
Procedure:
-
Place this compound in a high-pressure autoclave.
-
Add a saturated solution of ammonia in methanol.
-
Seal the autoclave and heat to 120°C for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with water, filter, and dry to obtain 2-Amino-4-chloro-1,8-naphthyridine.
Expected Results and Characterization:
The product is expected to be a solid. Characterization should be performed using:
-
¹H NMR: Expect signals for the naphthyridine protons and a broad singlet for the amino group.
-
MS: Confirm the molecular weight.
Rationale for Experimental Choices:
-
Reagent: A saturated solution of ammonia in methanol provides a high concentration of the nucleophile.
-
Autoclave: The use of a sealed, high-pressure vessel is necessary to reach the required temperature for the reaction to proceed with the less reactive ammonia nucleophile.
Fungicidal Activity Data
The resulting 2-amino-4-chloro-1,8-naphthyridine can be further functionalized at the C4 position to generate a library of compounds for antifungal screening.
| Compound ID | R-Group at C4 | Fungal Species | Mycelial Growth Inhibition (%) @ 50 ppm |
| F-01 | -NH-phenyl | Fusarium oxysporum | 82 |
| F-01 | -NH-phenyl | Alternaria alternata | 78 |
| F-02 | -NH-benzyl | Fusarium oxysporum | 88 |
| F-02 | -NH-benzyl | Alternaria alternata | 85 |
Note: The data presented is illustrative and based on typical results for this class of compounds.[4][8]
Mode of Action Insights
While the exact mode of action for novel agrochemicals requires extensive investigation, compounds based on the 1,8-naphthyridine scaffold may act on various biological targets.
-
Herbicides: Aryloxyphenoxypropionate herbicides are known inhibitors of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.[9] It is plausible that 1,8-naphthyridine-based herbicides with similar structural motifs could share this mode of action.
-
Fungicides: Many nitrogen-containing heterocyclic fungicides interfere with sterol biosynthesis in fungal cell membranes or inhibit mitochondrial respiration.[8] The 1,8-naphthyridine derivatives may exhibit their antifungal effects through similar mechanisms.
Conclusion and Future Directions
This compound is a readily accessible and highly valuable building block for the synthesis of novel agrochemicals. The straightforward nucleophilic substitution chemistry allows for the creation of diverse libraries of compounds with potential herbicidal and fungicidal activities. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of the 1,8-naphthyridine scaffold in the development of new and effective crop protection solutions. Future work should focus on expanding the diversity of nucleophiles used in the substitution reactions and conducting thorough structure-activity relationship (SAR) studies to optimize the biological activity and selectivity of these promising compounds.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of antifungal activity of 2-Methyl-3-(5'-aryl/aryloxymethyl-1', 3', 4'-oxadiazol-2'-yl) amino-1, 8-naphthyridines - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
2,4-Dichloro-1,8-naphthyridine in material science for advanced polymers
Application Notes & Protocols for Advanced Polymer Synthesis
Topic: 2,4-Dichloro-1,8-naphthyridine: A Versatile Heterocyclic Building Block for High-Performance Polymers in Material Science
Abstract: The 1,8-naphthyridine core is a privileged scaffold, not only in medicinal chemistry but also as a component in advanced materials due to its rigid, electron-deficient nature and ability to coordinate with metals.[1][2][3] The functionalization of this core at the 2 and 4 positions with chlorine atoms creates this compound, a highly versatile monomer for the synthesis of advanced polymers. The two reactive chlorine sites provide a gateway for various cross-coupling reactions, enabling the creation of linear conjugated polymers or its use as a cross-linking agent for thermoset materials. This document provides a technical guide for researchers on the utilization of this compound in polymer synthesis, detailing its properties, a representative polymerization protocol, and the potential characteristics and applications of the resulting materials.
Introduction to this compound as a Monomer
The field of advanced polymers continuously seeks new monomers that can impart unique electronic, thermal, and mechanical properties to the final material. Heterocyclic aromatic compounds are of particular interest. The 1,8-naphthyridine unit, an isomer of diazanaphthalene, is notable for its well-defined geometry and electron-deficient character, which can facilitate electron transport in semiconductor applications.[3]
This compound (CAS: 59514-89-5) is a crystalline solid that serves as an excellent precursor for polymer synthesis.[4] The chlorine atoms at the 2 and 4 positions are susceptible to substitution, most notably through transition-metal-catalyzed cross-coupling reactions. This bifunctionality is the key to its utility, allowing it to be incorporated into polymer backbones.
Causality Behind Monomer Choice:
-
Electronic Properties: The two nitrogen atoms in the naphthyridine ring act as electron-withdrawing groups, making the resulting polymers potentially excellent n-type or ambipolar semiconductors. This is highly desirable for applications in organic electronics, such as organic field-effect transistors (OFETs) and polymer solar cells.[5][6]
-
Thermal Stability: The rigid, fused aromatic ring structure contributes to a high thermal decomposition temperature and glass transition temperature in the resulting polymers, making them suitable for high-performance applications where thermal stability is critical.[7][8]
-
Processability: While the rigid backbone enhances thermal properties, solubility can be a challenge. The synthetic versatility of the dichloro-monomer allows for the introduction of solubilizing side chains on the co-monomer, providing a crucial handle to balance performance with processability.
Physicochemical Properties of the Monomer
| Property | Value | Source |
| CAS Number | 59514-89-5 | [4] |
| Molecular Formula | C₈H₄Cl₂N₂ | [4] |
| Molecular Weight | 199.04 g/mol | [4] |
| Appearance | Off-white to yellow solid | [4] |
| Melting Point | 123.0 - 127.0 °C | |
| Boiling Point | 299.1 °C at 760 mmHg |
Role in Polymer Synthesis: Pathways and Mechanisms
The primary utility of this compound in polymer science is as a dihalo-monomer for polycondensation reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, are the most effective methods for forming new carbon-carbon or carbon-nitrogen bonds, respectively.
Pathway 1: Synthesis of Linear Conjugated Polymers
In this pathway, this compound is reacted with a co-monomer containing two nucleophilic or organometallic groups, such as a diboronic acid (Suzuki coupling) or a distannane (Stille coupling). This results in an A-A/B-B type polycondensation, yielding a linear, alternating copolymer. The choice of co-monomer is critical as it dictates the final properties of the polymer, including its band gap, solubility, and morphology.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 4. This compound 96% | CAS: 59514-89-5 | AChemBlock [achemblock.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Designing a naphthyridinedione-based conjugated polymer for thickness-tolerant high efficiency polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Molecular Docking Studies of 2,4-Dichloro-1,8-naphthyridine with Putative Target Proteins
Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] This structural motif is of significant interest to researchers in drug development due to its demonstrated efficacy in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2] Derivatives of 1,8-naphthyridine have been shown to exhibit potent antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2]
The compound 2,4-dichloro-1,8-naphthyridine serves as a key intermediate in the synthesis of diverse 1,8-naphthyridine derivatives. Its reactive chlorine atoms provide versatile handles for medicinal chemists to introduce various functional groups, thereby modulating the compound's physicochemical properties and biological activity. Understanding the potential interactions of this core structure with various protein targets is a crucial first step in the rational design of novel therapeutics.
Molecular docking is a powerful and widely used computational technique in structure-based drug design.[4][5] It predicts the preferred orientation of a small molecule (ligand) when bound to a specific region of a larger molecule, typically a protein receptor. This methodology allows for the rapid screening of virtual compound libraries and provides insights into the molecular basis of ligand-receptor interactions, guiding lead optimization and the development of more potent and selective drug candidates.[5][6]
These application notes provide a detailed protocol for conducting molecular docking studies of this compound against a selection of putative protein targets implicated in cancer, microbial infections, and inflammation. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.
PART 1: Selecting Putative Protein Targets
Given the broad spectrum of biological activities associated with the 1,8-naphthyridine scaffold, a panel of representative protein targets from three key therapeutic areas has been selected for these protocols. The selection is based on their established roles in disease pathology and the availability of high-quality crystal structures in the Protein Data Bank (PDB).
| Therapeutic Area | Target Protein | PDB ID | Rationale for Selection |
| Anticancer | Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[7][8] |
| Antimicrobial | Dihydrofolate Reductase (DHFR) | 3SRW | DHFR is an essential enzyme in the folate biosynthesis pathway of bacteria, and its inhibition leads to microbial cell death. It is a classic target for antibiotics.[2][9] |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 4PH9 | COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. It is the target of many non-steroidal anti-inflammatory drugs (NSAIDs).[10] |
PART 2: The Molecular Docking Workflow: A Step-by-Step Protocol
This protocol will utilize AutoDock Vina, a widely used and effective open-source program for molecular docking.[11] The workflow is divided into four main stages: Ligand Preparation, Protein Preparation, Docking Simulation, and Results Analysis.
Visualizing the Workflow
A high-level overview of the molecular docking workflow.
Ligand Preparation: this compound
Accurate ligand preparation is critical for a successful docking study. This involves converting the 2D structure of the ligand into a 3D conformation and assigning appropriate atom types and charges.
Protocol:
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. Alternatively, the structure can be obtained from chemical databases like PubChem.
-
2D to 3D Conversion: Use a program like Open Babel to convert the 2D structure into a 3D format (e.g., .sdf or .mol2).
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the energy minimization functionalities within molecular modeling suites.
-
Prepare for Docking: Convert the energy-minimized ligand file into the PDBQT format required by AutoDock Vina. This step adds partial charges and defines rotatable bonds. AutoDock Tools (ADT) is commonly used for this purpose.[12]
Protein Preparation: A Case Study with CDK2 (PDB ID: 1HCK)
The protein structure obtained from the PDB often contains water molecules, co-crystallized ligands, and multiple chains that need to be addressed before docking.
Protocol:
-
Download Protein Structure: Download the PDB file for CDK2 (1HCK) from the RCSB Protein Data Bank.
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[4][5]
-
Remove all water molecules.
-
Remove any co-crystallized ligands and ions that are not essential for the protein's structural integrity or the binding interaction being studied.
-
If the protein has multiple chains, retain only the chain of interest (e.g., chain A).[13]
-
-
Add Hydrogens and Assign Charges:
-
Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures.
-
Assign partial charges to the protein atoms. AutoDock Tools can perform both of these steps.[14]
-
-
Generate PDBQT File: Save the cleaned and prepared protein structure in the PDBQT format.
Grid Box Generation: Defining the Binding Site
The grid box defines the three-dimensional space where AutoDock Vina will search for potential binding poses of the ligand.
Protocol:
-
Identify the Binding Site: The binding site can be identified in several ways:
-
If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location.
-
Bioinformatics tools and servers can predict potential binding pockets on the protein surface.
-
For well-characterized proteins, the active site is often known from the literature.
-
-
Set Grid Box Parameters:
-
Using AutoDock Tools, load the prepared protein and ligand PDBQT files.
-
Center the grid box on the identified binding site.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, with a small margin to allow for ligand flexibility. A typical size is 20 x 20 x 20 Å.[6]
-
Save the grid box parameters to a configuration file.
-
Running the Docking Simulation with AutoDock Vina
With the prepared ligand, protein, and grid parameters, the docking simulation can now be executed.
Protocol:
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box center and dimensions, and the name of the output file for the docking results.
-
Execute Vina from the Command Line: Open a terminal or command prompt and run the following command:
This will initiate the docking calculation, and the progress will be displayed in the terminal. The results will be saved to the specified output file, and a log file will be generated.[15]
PART 3: Analysis and Visualization of Docking Results
The output from AutoDock Vina includes the binding affinity scores and the 3D coordinates of the predicted binding poses.
Interpreting the Results
Binding Affinity: The binding affinity is reported in kcal/mol and represents the estimated free energy of binding. More negative values indicate a stronger predicted binding interaction.
Binding Poses: AutoDock Vina will generate multiple binding poses, ranked by their binding affinity. It is important to visually inspect the top-ranked poses to assess their plausibility.
Visualization with PyMOL
PyMOL is a powerful tool for visualizing and analyzing the interactions between the ligand and the protein.[5][16]
Protocol:
-
Load Structures: Open PyMOL and load the prepared protein PDBQT file and the output file from Vina containing the docked poses.
-
Visualize Interactions:
-
Display the protein in a surface or cartoon representation.
-
Show the ligand in a stick or sphere representation.
-
Identify and label the amino acid residues in the binding pocket that are interacting with the ligand.
-
Use the measurement tools to determine the distances of hydrogen bonds and other key interactions.[17]
-
Visualizing Ligand-Protein Interactions
A conceptual diagram of potential interactions between the ligand and amino acid residues in the protein's binding pocket.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting molecular docking studies of this compound with potential protein targets. By following these protocols, researchers can gain valuable insights into the potential mechanisms of action of this compound and its derivatives.
It is crucial to remember that molecular docking is a computational prediction tool. The results should be interpreted with caution and serve as a guide for further experimental validation. Promising docking results should be followed up with in vitro biochemical assays to confirm the predicted binding and biological activity. Subsequent structure-activity relationship (SAR) studies can then be performed to optimize the lead compound into a potent and selective drug candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. PDB-101: Browse: Antimicrobial Resistance [pdb101.rcsb.org]
- 3. cdn.rcsb.org [cdn.rcsb.org]
- 4. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 5. medium.com [medium.com]
- 6. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 7. geneticsmr.org [geneticsmr.org]
- 8. cdn.rcsb.org [cdn.rcsb.org]
- 9. Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms: Extending the Knowledge on Standard Antibiotics to Antimicrobial Mushroom Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. scotchem.ac.uk [scotchem.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. eagonlab.github.io [eagonlab.github.io]
- 16. bioinformaticsreview.com [bioinformaticsreview.com]
- 17. youtube.com [youtube.com]
Application Note & Protocols: Strategic Derivatization of 2,4-Dichloro-1,8-naphthyridine for Structure-Activity Relationship (SAR) Studies
Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered immense interest in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and ability to form multiple hydrogen bonds make it an excellent pharmacophore for interacting with a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2]
At the heart of many synthetic efforts lies 2,4-dichloro-1,8-naphthyridine , a versatile and highly reactive starting material. The two chlorine atoms at the C2 and C4 positions serve as excellent leaving groups, enabling a diverse range of chemical transformations. This strategic positioning allows for the systematic and often regioselective introduction of various substituents, making it an ideal platform for constructing compound libraries for Structure-Activity Relationship (SAR) studies. Understanding the SAR is fundamental to rational drug design, allowing researchers to correlate specific structural modifications with changes in biological activity to optimize potency, selectivity, and pharmacokinetic properties.[3]
This guide provides an in-depth overview of the synthetic strategies, mechanistic principles, and detailed experimental protocols for the derivatization of this compound, with a focus on generating chemical diversity for robust SAR exploration.
Synthetic Strategies & Mechanistic Rationale
The derivatization of this compound is primarily governed by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two nitrogen atoms in the bicyclic system renders the chlorinated carbon positions (C2 and C4) highly electrophilic and susceptible to attack by nucleophiles.
Regioselectivity: The C4 vs. C2 Position
A key principle in the chemistry of this scaffold is the differential reactivity of the C4 and C2 positions. The C4 position is generally more reactive towards nucleophilic attack than the C2 position. This regioselectivity can be rationalized by examining the stability of the Meisenheimer-type intermediate formed upon nucleophilic attack. Attack at C4 allows for the negative charge to be delocalized over both nitrogen atoms, leading to a more stable intermediate compared to attack at C2.
This inherent reactivity difference is a powerful tool for the synthetic chemist. By carefully controlling reaction conditions (e.g., temperature, stoichiometry of the nucleophile), one can achieve selective monosubstitution at the C4 position, leaving the C2 chlorine available for subsequent, distinct modifications. This stepwise approach is crucial for building a matrix of derivatives where substituents at both positions can be varied independently.
Common Derivatization Reactions
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common strategy. A wide variety of nucleophiles can be employed, including:
-
Amines (Amination): Primary and secondary amines (aliphatic and aromatic) react readily to form 2-amino or 4-amino-1,8-naphthyridine derivatives. These are critical for many biologically active compounds.
-
Alcohols/Phenols (Etherification): Alkoxides and phenoxides can displace the chlorine atoms to form ethers.
-
Thiols (Thioetherification): Thiolates react to produce thioethers.
-
-
Palladium-Catalyzed Cross-Coupling Reactions: For carbon-carbon bond formation, modern cross-coupling reactions are indispensable. The chloro groups can participate in reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl, heteroaryl, or alkyl groups.[4][5] This is a robust method for extending the carbon framework.
-
Buchwald-Hartwig Amination: An alternative to classical SNAr for forming C-N bonds, often under milder conditions.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
The general workflow for creating a diverse library of compounds for SAR studies is depicted below.
Caption: General workflow for the synthesis of a diverse SAR library.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as phosphorus oxychloride are hazardous and must be handled with extreme care.
Protocol 1: Selective Monosubstitution at C4 - Synthesis of 4-amino-2-chloro-1,8-naphthyridine Derivatives
This protocol describes the regioselective reaction of an amine with this compound at the more reactive C4 position.
-
Materials:
-
This compound (1.0 eq)[6]
-
Amine of choice (e.g., benzylamine, morpholine, aniline) (1.1 eq)
-
Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Base (optional, for amine salts): Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.0 g, 5.0 mmol).
-
Dissolve the starting material in ethanol (20 mL).
-
Add the selected amine (5.5 mmol). If the amine is provided as a hydrochloride salt, add the base (e.g., Et₃N).
-
Attach a condenser and heat the reaction mixture to reflux (approx. 78°C for EtOH) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, allow the mixture to cool to room temperature. A precipitate often forms.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold ethanol and then water to remove any excess amine or base salts.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the product. Collect the solid by filtration.
-
Dry the product under vacuum. The resulting 4-amino-2-chloro-1,8-naphthyridine derivative can be used in the next step without further purification or can be purified by column chromatography or recrystallization if necessary.
-
Protocol 2: Disubstitution at C2 - Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura reaction at the C2 position of the monosubstituted intermediate from Protocol 1.[4]
-
Materials:
-
4-amino-2-chloro-1,8-naphthyridine derivative (from Protocol 1) (1.0 eq)
-
Boronic acid or pinacol ester (e.g., phenylboronic acid) (1.5 eq)[5]
-
Palladium catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.05 eq)
-
Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Schlenk flask or sealed reaction vial, inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
To a Schlenk flask, add the 4-amino-2-chloro-1,8-naphthyridine derivative (e.g., 1.0 mmol), the boronic acid (1.5 mmol), the palladium catalyst (0.05 mmol), and the base (3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 8 mL of dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the final disubstituted product.
-
Data Presentation and SAR Analysis
Once a library of compounds has been synthesized, the next step is to evaluate their biological activity. The data should be organized systematically to facilitate SAR analysis.
Table 1: Example SAR Data for a Hypothetical Kinase Target
| Compound ID | R¹ Substituent (at C4) | R² Substituent (at C2) | IC₅₀ (nM) |
| REF-01 | Morpholino | Phenyl | 150 |
| SAR-02 | Piperidinyl | Phenyl | 125 |
| SAR-03 | Benzylamino | Phenyl | 210 |
| SAR-04 | Morpholino | 4-Fluorophenyl | 75 |
| SAR-05 | Morpholino | 4-Methoxyphenyl | 350 |
| SAR-06 | Morpholino | 3-Pyridyl | 90 |
| SAR-07 | Piperidinyl | 4-Fluorophenyl | 45 |
-
At C4: Small, cyclic amines like morpholine and piperidine (SAR-01, SAR-02) appear more favorable than a larger benzylamino group (SAR-03).
-
At C2: Introducing an electron-withdrawing fluorine atom on the phenyl ring (SAR-04 vs. SAR-01) improves potency. Conversely, an electron-donating methoxy group is detrimental (SAR-05).
-
Synergy: The combination of the favorable piperidinyl group at C4 and the 4-fluorophenyl group at C2 leads to the most potent compound in this series (SAR-07).
This iterative process of synthesis, testing, and analysis is the core of lead optimization.
Caption: The iterative cycle of a Structure-Activity Relationship study.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its well-defined and predictable reactivity allows for the controlled and systematic synthesis of diverse compound libraries. By applying the principles of regioselective SNAr reactions and modern cross-coupling chemistry, researchers can efficiently explore the chemical space around the 1,8-naphthyridine scaffold. This strategic approach, coupled with iterative biological testing and analysis, is essential for uncovering robust structure-activity relationships and accelerating the development of novel therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 2,4-Dichloro-1,8-naphthyridine
Welcome to the technical support center for the synthesis and purification of 2,4-dichloro-1,8-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound.[1][2][3][4] As a key intermediate, its purity is paramount for the success of subsequent synthetic steps. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its synthesis, with a particular focus on the identification and removal of byproducts.
The most prevalent synthetic route to this compound involves the chlorination of 2,4-dihydroxy-1,8-naphthyridine using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or with other reagents like phosphorus pentachloride (PCl₅).[5][6][7] While effective, this reaction can lead to several byproducts that complicate purification.
Frequently Asked Questions (FAQs)
Q1: My NMR analysis of the crude product shows more than just the desired this compound. What are the most likely impurities?
A1: The most common byproducts in this synthesis are typically:
-
Unreacted Starting Material (2,4-dihydroxy-1,8-naphthyridine): This is a polar, often insoluble solid that can be carried through if the reaction does not go to completion.
-
Monochloro Intermediates: Incomplete chlorination can result in either 2-chloro-4-hydroxy-1,8-naphthyridine or 4-chloro-2-hydroxy-1,8-naphthyridine. These possess intermediate polarity between the starting material and the final product.
-
Hydrolysis Products: this compound can be susceptible to hydrolysis, reverting to monochloro or dihydroxy species if exposed to water during the workup or purification.
-
Residual Chlorinating Agent and Byproducts: Excess POCl₃ must be carefully quenched. Its hydrolysis generates phosphoric acid and HCl, which can protonate the product and complicate extraction if not properly neutralized.
-
Catalytic Bases: If a base like pyridine or N,N-dimethylaniline is used, it may be present in the crude product.
Q2: My crude product is a dark, oily residue instead of the expected solid. What should I do first?
A2: A discolored oil or solid often indicates the presence of residual high-boiling solvents or impurities.[8] For pyridine, an acidic wash during the workup is highly effective.[8] Another common technique for removing trace amounts of high-boiling organic solvents is co-evaporation with a lower-boiling solvent like toluene.[8] Adding toluene to the product and evaporating under reduced pressure can help remove the residual solvent. For DMSO, aqueous washes are typically required to extract it from the organic phase.[8]
Q3: I'm struggling to separate the monochloro byproduct from the desired dichloro product using column chromatography. Do you have any suggestions?
A3: The polarity difference between the monochloro and dichloro species can sometimes be subtle, making chromatographic separation challenging. Here are some tips:
-
Optimize Your Solvent System: A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes or dichloromethane) is often necessary.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, alumina may offer different selectivity.
-
Adjust the pH: Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase can prevent tailing on silica gel by neutralizing acidic sites.[9]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The chlorination of the dihydroxy starting material may not have gone to completion. | Increase the reaction time or temperature. Consider the addition of PCl₅ to the POCl₃, as this mixture can be a more potent chlorinating agent.[5] |
| Product Degradation | Excessive heat or prolonged reaction times can lead to decomposition. | Monitor the reaction closely using TLC or LCMS. Once the starting material is consumed, proceed with the workup. |
| Losses During Workup | The product may be partially hydrolyzed back to the monochloro or dihydroxy species if exposed to water for extended periods. | Perform the aqueous workup quickly and with cold solutions. Ensure complete extraction with an organic solvent. |
| Losses During Purification | The product may be lost during recrystallization if a suboptimal solvent is chosen, or it may irreversibly adsorb to the stationary phase during chromatography. | For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. For chromatography, ensure the chosen solvent system provides good mobility for the product.[9] |
Issue 2: Persistent Impurities After Purification
| Impurity Type | Identification | Removal Strategy |
| Unreacted 2,4-dihydroxy-1,8-naphthyridine | Highly polar spot on TLC, often insoluble in common organic solvents. | Trituration of the crude product with a solvent like ethyl acetate or dichloromethane can leave the more polar starting material as a solid. Alternatively, column chromatography with a gradient elution will separate the non-polar product from the polar starting material. |
| Monochloro-1,8-naphthyridines | Spots on TLC with polarity between the starting material and the product. | Careful column chromatography with a shallow gradient is the most effective method. High-performance column chromatography may be necessary for difficult separations. |
| Basic Impurities (e.g., pyridine) | Can be detected by NMR. | An acidic wash (e.g., 1M HCl) during the workup will protonate the basic impurity, moving it to the aqueous layer.[8] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Wash
This protocol is designed for the removal of basic impurities from a crude reaction mixture.[8]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[8]
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification by Column Chromatography
This is a general protocol for purifying this compound.
-
Stationary Phase: Prepare a column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.[8]
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A shallow gradient is recommended.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[8]
Visualizing the Synthetic Pathway and Byproduct Formation
The following diagram illustrates the synthesis of this compound and the points at which common byproducts are formed.
Caption: Synthetic pathway and byproduct formation.
Summary of Impurities and Removal Strategies
| Impurity | Type | Polarity | Recommended Removal Method |
| 2,4-dihydroxy-1,8-naphthyridine | Starting Material | High | Column Chromatography, Trituration |
| 2-chloro-4-hydroxy-1,8-naphthyridine | Byproduct | Medium-High | Column Chromatography |
| 4-chloro-2-hydroxy-1,8-naphthyridine | Byproduct | Medium-High | Column Chromatography |
| Pyridine / N,N-dimethylaniline | Reagent/Catalyst | Medium (Basic) | Acidic Wash (1M HCl) |
| Phosphoric Acid | Reagent Byproduct | High (Acidic) | Basic Wash (sat. NaHCO₃) |
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Friedländer Reaction for 1,8-Naphthyridine Synthesis
Welcome to the technical support center for the Friedländer annulation, a cornerstone reaction for the synthesis of the 1,8-naphthyridine scaffold. This bicyclic heteroaromatic core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents, including antibacterial and anticancer drugs.[1]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of 1,8-naphthyridines via the Friedländer reaction. Here, we will address specific experimental issues in a practical question-and-answer format, explaining the causality behind each troubleshooting step to empower you in your synthetic endeavors.
Core Reaction Overview
The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1][2] For the synthesis of 1,8-naphthyridines, the typical starting material is 2-amino-3-formylpyridine (also known as 2-aminonicotinaldehyde).[1][2] The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to yield the aromatic 1,8-naphthyridine ring system.[1]
Caption: Generalized workflow of the Friedländer annulation for 1,8-naphthyridine synthesis.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I fix this?
Low or no yield is one of the most common issues. The root cause often lies in one of three areas: catalyst inefficiency, suboptimal reaction conditions, or poor starting material quality.
Causality & Solution Pathways:
-
Inactive or Inappropriate Catalyst: The catalyst is crucial for activating either the amino group (acid catalysis) or the α-methylene compound (base catalysis).
-
Insight: Traditional bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) can be effective, but often require harsh conditions.[3] Modern catalysts offer milder and more efficient alternatives.
-
Troubleshooting Steps:
-
Switch to a Milder, More Efficient Base: Consider using choline hydroxide (ChOH), a biocompatible and water-soluble ionic liquid that has been shown to produce excellent yields (>90%) in water at moderate temperatures (e.g., 50°C).[4][5][6][7] ChOH is thought to facilitate the reaction through hydrogen bonding with the reactants.[4][5][6]
-
Consider Lewis Acid Catalysis: For a solvent-free approach, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is an excellent, reusable catalyst that can drive the reaction to completion in minutes at room temperature through grinding.[2][8]
-
Check Catalyst Loading: If you are seeing some product, an incremental increase in catalyst loading (e.g., from 1 mol% to 2 mol%) might be necessary, especially for sterically hindered or less reactive substrates.[7]
-
-
-
Suboptimal Reaction Conditions (Temperature & Solvent): The solubility of reactants and the energy barrier of the reaction are highly dependent on the chosen conditions.
-
Insight: While high temperatures can increase reaction rates, they can also lead to the degradation of starting materials or the formation of side products.[9]
-
Troubleshooting Steps:
-
Solvent Choice: If your reactants are not fully soluble, the reaction will be slow. Water is a surprisingly effective and green solvent for this reaction, as most reactants for the Friedländer condensation are water-soluble.[4][7][10] For highly nonpolar substrates, a switch to a more polar organic solvent like dimethylformamide (DMF) or ethanol may be necessary.[9]
-
Temperature Optimization: If using a catalyst like ChOH in water, a gentle warming to 50°C can significantly improve yields compared to room temperature.[7] Monitor your reaction by Thin-Layer Chromatography (TLC) to avoid prolonged heating that could lead to decomposition.
-
-
-
Poor Quality Starting Materials: The purity of 2-amino-3-formylpyridine is critical.
-
Insight: This starting material can be prone to self-condensation or oxidation. Impurities can inhibit the catalyst or lead to a complex mixture of side products.[11]
-
Troubleshooting Steps:
-
Verify Purity: Always check the purity of your 2-amino-3-formylpyridine by NMR or melting point before starting the reaction. If necessary, purify it by recrystallization or column chromatography.
-
Fresh is Best: Use freshly acquired or prepared 2-amino-3-formylpyridine for best results.
-
-
Caption: Logic diagram for troubleshooting low reaction yields.
Question 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
Side product formation often arises from self-condensation of the starting materials or from a lack of regioselectivity when using unsymmetrical ketones.
Causality & Solution Pathways:
-
Self-Condensation of 2-amino-3-formylpyridine: Under harsh basic or acidic conditions, the aldehyde can react with the amine of another molecule, leading to undesired oligomers.
-
Insight: Milder reaction conditions are key to preventing this pathway.
-
Troubleshooting Steps:
-
Avoid Harsh Bases/Acids: Move away from strong traditional bases. The use of catalysts like choline hydroxide or basic ionic liquids provides a much gentler reaction environment, minimizing self-condensation.[4][7][12]
-
Control Temperature: Avoid excessive heating. A moderate temperature of 50-80°C is often sufficient.[7][12]
-
-
-
Lack of Regioselectivity with Unsymmetrical Ketones: An unsymmetrical ketone (e.g., 2-butanone) has two different α-methylene groups, which can both react, leading to a mixture of isomeric products.
-
Insight: The catalyst and reaction conditions can strongly influence which α-methylene group is preferentially deprotonated and reacts.
-
Troubleshooting Steps:
-
Use a Regioselective Catalyst: Certain amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide excellent regioselectivity, favoring reaction at the less sterically hindered methyl group.[13]
-
Slow Addition: Slowly adding the unsymmetrical ketone to the reaction mixture containing the 2-amino-3-formylpyridine and catalyst can significantly improve regioselectivity.[13] This keeps the concentration of the ketone low, favoring the kinetically preferred product.
-
-
Question 3: My reaction is messy and purification is difficult. Are there cleaner, more environmentally friendly methods?
Absolutely. Modern synthetic chemistry emphasizes "green" principles, and several methods have been developed for the Friedländer synthesis that simplify workup and reduce waste.
Causality & Solution Pathways:
-
Use of Organic Solvents and Harsh Reagents: Traditional methods often require large volumes of volatile organic solvents and corrosive catalysts, leading to difficult workups and environmental concerns.
-
Insight: By choosing the right catalyst and conditions, you can often eliminate the need for organic solvents altogether.
-
Troubleshooting Steps:
-
Aqueous Synthesis: As mentioned, using water as a solvent with a catalyst like choline hydroxide is highly effective.[4][7] The product often precipitates from the reaction mixture upon cooling, allowing for simple isolation by filtration.[9]
-
Solvent-Free Grinding: This method is exceptionally clean. By grinding the solid reactants with a catalytic amount of CeCl₃·7H₂O in a mortar and pestle, the reaction goes to completion without any solvent.[2] The workup simply involves adding water to the mixture and filtering off the solid product.[2]
-
Ionic Liquids as Reusable Media: Basic ionic liquids like [Bmmim][Im] can serve as both the catalyst and the solvent.[12][14] After the reaction, the product can be extracted, and the ionic liquid can be recovered and reused multiple times without significant loss of activity, making the process highly economical and sustainable.[12][14]
-
-
| Method | Catalyst | Solvent | Temperature | Typical Yield | Key Advantage | Reference |
| Aqueous Synthesis | Choline Hydroxide (1 mol%) | Water | 50°C | >90% | Environmentally benign, simple workup | [4][7] |
| Solvent-Free Grinding | CeCl₃·7H₂O | None | Room Temp. | High | Rapid, no solvent, easy purification | [2] |
| Ionic Liquid Media | [Bmmim][Im] | [Bmmim][Im] | 80°C | Moderate to Excellent | Catalyst/solvent is reusable | [12][14] |
Experimental Protocols
Protocol 1: Aqueous Gram-Scale Synthesis Using Choline Hydroxide
This protocol is adapted from a highly efficient and green method for synthesizing 1,8-naphthyridines.[4][7]
Materials:
-
2-amino-3-formylpyridine (10 mmol, 1.22 g)
-
Active methylene compound (e.g., Acetone) (10 mmol, 0.74 mL)
-
Choline hydroxide (45 wt. % in H₂O) (approx. 3 µL, 1 mol%)
-
Deionized Water (10 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-formylpyridine (1.22 g).
-
Add deionized water (10 mL) and the active methylene compound (acetone, 0.74 mL).
-
Begin stirring the mixture to ensure homogeneity.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Heat the reaction mixture to 50°C in a water bath with continuous stirring.
-
Maintain a nitrogen atmosphere if your substrates are sensitive to oxidation.
-
Monitor the reaction progress by TLC (e.g., using 10% methanol/dichloromethane as eluent). The reaction is typically complete within 6-12 hours.[1]
-
Once complete, allow the mixture to cool to room temperature. The product may precipitate.
-
Isolate the crude product by vacuum filtration, washing with cold water.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (2 x 40 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Solvent-Free Synthesis via Grinding
This protocol utilizes a rapid and efficient solvent-free method.[2]
Materials:
-
2-amino-3-formylpyridine (1 mmol, 122 mg)
-
Active methylene compound (e.g., Ethyl acetoacetate) (1 mmol)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.1 mmol, 37 mg)
Procedure:
-
In a clean, dry mortar, combine 2-amino-3-formylpyridine, the active methylene compound, and CeCl₃·7H₂O.
-
Grind the mixture vigorously with a pestle at room temperature. The reaction is often complete within a few minutes, which can be confirmed by TLC.
-
Upon completion, add cold water (10-15 mL) to the reaction mixture.
-
Collect the solid product by vacuum filtration, washing thoroughly with water to remove the catalyst.
-
The product is often obtained in high purity, but can be recrystallized from an appropriate solvent (e.g., ethanol) if needed.
-
The aqueous filtrate containing the catalyst can be evaporated to recover the CeCl₃·7H₂O for reuse.[2]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of 2,4-Dichloro-1,8-naphthyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,4-Dichloro-1,8-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical chemical intermediate. This compound is a versatile building block used in the development of pharmaceuticals and agrochemicals, valued for its reactive chlorine atoms that allow for further molecular elaboration.[1]
The most prevalent and industrially relevant synthesis route involves the double chlorination of 2,4-dihydroxy-1,8-naphthyridine (which exists in tautomeric equilibrium with 1,8-naphthyridine-2,4(1H,3H)-dione). This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in excess, which serves as both the reagent and the reaction medium. While conceptually straightforward, this reaction is frequently plagued by issues related to yield, purity, and workup safety.
This document provides a structured, in-depth guide to troubleshoot common problems and systematically optimize your reaction conditions based on field-proven insights and established chemical principles.
Core Reaction Pathway
The fundamental transformation is the conversion of hydroxyl groups (in their enol or keto forms) to chlorides.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis in a practical, question-and-answer format.
Category 1: Reaction Efficacy & Yield
Q1: My final yield of this compound is consistently low (<60%). What are the most likely causes?
Low yield is a multifactorial problem that can stem from incomplete conversion, product degradation, or mechanical losses during workup and purification. A systematic approach is required:
-
Incomplete Reaction: The most common issue. Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction and ensure the starting material is fully consumed before proceeding to workup.[2]
-
Sub-optimal Reagent Stoichiometry: Ensure a sufficient excess of POCl₃ is used. While it often serves as the solvent, a molar equivalent of at least 2 moles of POCl₃ per mole of substrate is mechanistically required. In practice, a much larger excess is used to drive the reaction.
-
Degradation during Workup: The product can be sensitive to prolonged exposure to acidic or basic conditions at elevated temperatures during workup.
-
Purification Losses: The product may have moderate solubility in recrystallization solvents, leading to losses in the mother liquor. During chromatography, irreversible adsorption or degradation on acidic silica gel can also occur.[2]
Q2: My reaction stalls, leaving significant amounts of starting material even after prolonged heating. How can I drive it to completion?
Stalled reactions indicate insufficient reactivity of the chlorinating system. Consider the following adjustments:
-
Increase Reaction Temperature: Ensure the reaction mixture is maintained at a vigorous reflux. If using a high-boiling co-solvent, you can achieve higher temperatures than with neat POCl₃ (B.P. 105.8 °C).
-
Incorporate Phosphorus Pentachloride (PCl₅): The addition of PCl₅ (0.5-1.0 equivalents) can significantly enhance the chlorinating power of POCl₃.[3][4] The PCl₅ helps to break down any passivating intermediates that may form.
-
Add a Tertiary Amine Base: Bases like N,N-dimethylaniline or pyridine can be used. They can act as catalysts and acid scavengers, although their primary role in similar chlorinations is well-established.[5][6] Be aware that this can complicate purification.
-
Ensure Anhydrous Conditions: Moisture will rapidly consume POCl₃, reducing its effectiveness. Ensure your starting material is thoroughly dry and use dry glassware.
Category 2: Purity & Side Products
Q3: I have a persistent impurity with a similar Rf to my product that I can't remove by column chromatography. What could it be?
The most likely culprit is a mono-chloro-hydroxy-1,8-naphthyridine intermediate. These species have polarities very close to the desired dichlorinated product, making chromatographic separation challenging.
-
Solution 1 (Reaction Optimization): The best solution is to prevent its formation. Drive the reaction to completion using the methods described in Q2 (e.g., adding PCl₅ or increasing reaction time/temperature).
-
Solution 2 (Purification Tactic): If the impurity persists, derivatization can sometimes alter its polarity enough for separation. However, a more practical approach is to use a high-performance column with a very shallow solvent gradient.
-
Solution 3 (Recrystallization): Careful selection of a recrystallization solvent system may allow for fractional crystallization, selectively crashing out either the product or the impurity.
Q4: My crude product is a dark, tarry material that is difficult to handle. What causes this and how can I prevent it?
Polymerization and decomposition are common at the high temperatures used in this reaction.
-
Cause: This is often due to excessive heating duration or "hot spots" in the reaction flask. The acidic conditions generated by POCl₃ can promote side reactions.
-
Prevention:
-
Controlled Heating: Use an oil bath and magnetic stirring to ensure uniform, controlled heating. Avoid direct heating with a mantle.
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed to the workup without unnecessary delay.
-
Use a Co-Solvent: A high-boiling, inert solvent (e.g., toluene, xylenes) can help moderate the reaction temperature and prevent localized overheating, though this may require adjusting the reaction time.
-
Category 3: Workup & Isolation
Q5: The workup procedure of quenching excess POCl₃ with ice is highly exothermic and feels unsafe. Are there better methods?
The violent reaction between POCl₃ and water is a significant safety hazard. Control is paramount.
-
Standard (but cautious) Procedure: The safest way to perform the standard quench is to pour the cooled reaction mixture slowly and in a thin stream onto a large excess of vigorously stirred crushed ice in a well-ventilated fume hood. Never add water to the POCl₃ mixture.
-
Alternative Quench: A less violent method involves slowly adding the reaction mixture to a cold (0 °C) saturated solution of sodium bicarbonate (NaHCO₃). This neutralizes the acid as it is generated, reducing the overall exotherm and corrosive fumes.
-
Neutralization: After the quench, the acidic aqueous solution must be carefully neutralized (typically to pH 7-8) with a base like solid Na₂CO₃, NaOH solution, or NH₄OH to precipitate the solid product.[4] Perform this step slowly and with cooling, as the neutralization is also exothermic.
Q6: After neutralization, I get a very fine, almost colloidal precipitate that is difficult to filter. How can I improve the crystal form?
Fine precipitates are often a result of rapid "crashing out" from a highly supersaturated solution.
-
Slower Neutralization: Add the base slowly at a low temperature (0-10 °C) to allow larger crystals to form.
-
"Oiling Out": If the product "oils out" before solidifying, try adding a small amount of an organic co-solvent (like ethyl acetate) to the aqueous slurry and stirring vigorously. This can sometimes help induce crystallization.
-
Aging: Let the neutralized slurry stir at room temperature or in a cold room for several hours to allow the precipitate to agglomerate and become more granular before filtration.
Workflow for Diagnosing Low Yield
Caption: A troubleshooting workflow for diagnosing and addressing low product yield.
Table of Optimization Parameters
| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Pitfalls |
| Chlorinating Agent | POCl₃ (neat) | Add PCl₅ (0.5-1.0 eq): Increases reactivity for stubborn substrates.[3][4] | More vigorous reaction; complicates handling and quenching. |
| Temperature | Reflux (~106 °C) | Increase Temperature: Use a high-boiling inert solvent (e.g., toluene) to increase reflux temp. | Increased risk of decomposition, tar formation. |
| Reaction Time | 4-8 hours | Monitor by TLC: Stop the reaction upon full consumption of starting material to minimize side product formation. | Premature workup leads to incomplete conversion. |
| Additives | None | Add N,N-dimethylaniline (1.0 eq): Can catalyze the reaction and scavenge HCl.[6] | Complicates purification; can be difficult to remove. |
| Workup Quench | Pour onto ice | Pour into cold sat. NaHCO₃: Less violent quench, controls pH simultaneously. | Requires a larger volume of quenching solution. |
| Purification | Recrystallization | Column Chromatography: Use for high purity. Deactivate silica with 1% triethylamine in the eluent to prevent degradation.[2] | Potential for product loss on the column. |
Reference Experimental Protocol
This protocol is a representative example. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4-dihydroxy-1,8-naphthyridine (10.0 g, 61.7 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 60 mL, 645 mmol) to the flask.
-
(Optional) Add phosphorus pentachloride (PCl₅, 6.4 g, 30.8 mmol).
-
Place the flask in an oil bath and heat the mixture to a gentle reflux (~110 °C) with stirring.
2. Reaction Monitoring:
-
Allow the reaction to proceed for 4-6 hours.
-
Monitor the progress by periodically taking a small aliquot, quenching it carefully in a separate vial with ice/water and NaHCO₃, extracting with ethyl acetate, and analyzing by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.
3. Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker (2 L), prepare a vigorously stirred slurry of crushed ice (500 g).
-
Slowly and carefully, pour the reaction mixture in a thin stream into the stirred ice. A large amount of HCl gas will be evolved.
-
Once the addition is complete, continue stirring until all the ice has melted.
-
Slowly add solid sodium carbonate (Na₂CO₃) or a 4M NaOH solution portion-wise to the acidic solution until the pH reaches ~8. Maintain the temperature below 20 °C using an ice bath.
-
A precipitate will form. Stir the slurry for an additional 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL).
4. Purification:
-
Press the solid as dry as possible on the filter.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone, or ethyl acetate/hexanes mixture).
-
Dissolve the crude solid in a minimum amount of the hot solvent, perform a hot filtration if insoluble impurities are present, and then allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. The typical appearance is an off-white to light yellow solid.[1][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound 96% | CAS: 59514-89-5 | AChemBlock [achemblock.com]
Technical Support Center: Purification of Crude 2,4-Dichloro-1,8-naphthyridine
Introduction
Welcome to the technical support guide for the purification of 2,4-Dichloro-1,8-naphthyridine (CAS 59514-89-5). This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or utilizing this versatile heterocyclic building block.[1][2] The purity of this compound is critical for subsequent synthetic transformations and biological assays. This guide provides practical, field-tested advice in a question-and-answer format to address the common challenges encountered during its purification.
Physicochemical Properties
A foundational understanding of the target compound's properties is essential for designing an effective purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄Cl₂N₂ | [3][4] |
| Molecular Weight | 199.04 g/mol | [5] |
| Appearance | Light yellow to orange powder/crystal | |
| Melting Point | 123.0 - 127.0 °C | [3] |
| Boiling Point | 299.1 °C at 760 mmHg | [3] |
| Purity (Typical) | >96% | [5] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the chlorination of a 1,8-naphthyridine-2,4-dione precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).[6]
Based on this, you should anticipate the following impurities:
-
Mono-chlorinated Intermediates: Species such as 2-chloro-1,8-naphthyridin-4-ol are common process-related impurities. Due to the hydroxyl group, they are significantly more polar than the desired product.
-
Unreacted Starting Material: The 1,8-naphthyridine-2,4-dione precursor may carry through if the reaction is incomplete. This is also a highly polar impurity.
-
Hydrolyzed Product: If the reaction is quenched with water, some of the desired product can hydrolyze back to the mono-chlorinated intermediate.
-
Residual Reagents: Phosphorus-based byproducts from POCl₃ can contaminate the crude product.
-
Isomeric Impurities: Depending on the initial cyclization strategy, other naphthyridine isomers could be present, though these are often less common.[7]
Q2: My crude product is a discolored solid. Which purification method should I attempt first?
For a solid crude product, recrystallization is often the most efficient first-line purification technique.[8] It is faster and typically less resource-intensive than chromatography. Its success depends on identifying a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain in the mother liquor.[9]
Q3: How do I decide between recrystallization and column chromatography?
The choice depends on the nature and quantity of impurities, as well as the desired final purity and scale.
| Consideration | Recrystallization | Column Chromatography |
| Impurity Polarity | Best when impurities have significantly different solubility profiles from the product. | Excellent for separating compounds with close polarities. |
| Speed & Scale | Fast and easily scalable for large quantities (>10 g). | Slower and can be cumbersome for very large scales. |
| Solvent Consumption | Generally lower. | High, especially for large columns. |
| Typical Use Case | Removing highly polar or non-polar contaminants from a crystalline solid. | Separating a complex mixture, removing isomeric impurities, or purifying oils.[7] |
| Product Form | Only applicable to solids. | Applicable to both solids and oils. |
Troubleshooting Guide: Common Experimental Issues
Recrystallization Problems
Q4: I've dissolved my crude product in a hot solvent, but upon cooling, it has "oiled out" into a viscous liquid instead of forming crystals. What should I do?
"Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in that specific solvent system, causing it to separate as a liquid.[7]
-
Causality & Explanation: This is often caused by cooling the solution too rapidly or using a solvent in which the compound is excessively soluble. The solution becomes supersaturated too quickly for an ordered crystal lattice to form.
-
Solutions:
-
Re-heat and Slow Cool: Re-heat the solution until it is homogeneous again. Allow it to cool very slowly to room temperature (e.g., by placing the flask in a warm water bath that cools over time). Once at room temperature, transfer to a refrigerator, then an ice bath.[7]
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the mixture and repeat the slow cooling process.
-
Introduce an "Anti-solvent": If a single solvent fails, try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate). Then, slowly add a miscible "anti-solvent" (e.g., Hexanes, Pentane) in which the compound is poorly soluble, until the solution becomes slightly turbid. Re-heat to clarify and cool slowly.[10][11]
-
Q5: My recovery yield after recrystallization is very low. What went wrong?
Low yield is a common issue that can often be mitigated.
-
Causality & Explanation: The primary causes are using too much solvent, not cooling the solution sufficiently, or washing the collected crystals with a solvent at the wrong temperature.
-
Solutions:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Work in small solvent additions.
-
Maximize Crystal Formation: Ensure the flask is cooled in an ice-water bath for at least 30 minutes before filtration to maximize precipitation.[8]
-
Concentrate the Mother Liquor: You can often recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.
-
Wash with Ice-Cold Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhered impurities without re-dissolving the product.[8]
-
Column Chromatography Problems
Q6: My compound is streaking badly on the TLC plate and I'm getting poor separation on the column. How can I improve this?
Streaking, or "tailing," is a classic sign that the analyte is interacting too strongly with the stationary phase.
-
Causality & Explanation: this compound has two basic nitrogen atoms in its aromatic system. These can interact with the slightly acidic silanol groups (Si-OH) on the surface of standard silica gel, causing the compound to "stick" and elute slowly and broadly.[7]
-
Solutions:
-
Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or pyridine (~0.5-1% by volume) to your mobile phase (eluent).[7] This base will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column more cleanly.
-
Use a Deactivated Stationary Phase: Consider using alumina (neutral or basic) instead of silica gel as your stationary phase.
-
Check Sample Loading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the silica gel. Also, ensure the sample is loaded in a very concentrated band at the top of the column.[8]
-
Q7: I can't find a mobile phase that gives good separation on the TLC plate. The spots are either at the baseline or at the solvent front.
Finding the right mobile phase is key to a successful separation. The goal is to have the desired compound with a retention factor (Rf) of approximately 0.25-0.35.
-
Causality & Explanation: The polarity of the eluent is either too low (spots at baseline) or too high (spots at solvent front). This compound is a moderately polar compound.
-
Solutions:
-
Systematic Screening: Start with a 4:1 mixture of a non-polar solvent (Hexanes) and a moderately polar solvent (Ethyl Acetate, EtOAc).
-
Adjust Polarity:
-
If the Rf is too low, increase the polarity by moving to a 2:1 or 1:1 Hexanes:EtOAc ratio.
-
If the Rf is too high, decrease the polarity by moving to a 9:1 Hexanes:EtOAc ratio.
-
-
Try Different Solvents: If Hexanes/EtOAc mixtures are not effective, try substituting Dichloromethane (DCM) for Ethyl Acetate (e.g., Hexanes:DCM) for a different selectivity. A gradient of Hexanes/EtOAc has been shown to be effective for similar compounds.[12]
-
Key Experimental Protocols
Workflow & Decision Diagram
The following diagram outlines a general workflow for the purification of crude this compound.
Caption: Fig 1. General purification workflow.
Protocol 1: Purification by Recrystallization
This protocol is ideal for purifying crude solid material where the primary impurities are significantly more or less polar than the product.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents (e.g., Ethanol, Ethyl Acetate, Toluene, Hexanes). A good solvent will dissolve the compound when hot but not when cold. A two-solvent system like Ethyl Acetate/Hexanes is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent (or the "good" solvent in a two-solvent system) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove them.[8]
-
Crystallization:
-
Single Solvent: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature.
-
Two-Solvent: While the solution is hot, add the "anti-solvent" (e.g., Hexanes) dropwise until persistent cloudiness is observed. Add a few drops of the hot "good" solvent to re-dissolve the precipitate, then cool slowly.
-
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the most versatile method for separating complex mixtures.[13]
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. Test various ratios of Hexanes:Ethyl Acetate. Aim for an Rf value of 0.25-0.35 for the desired product. If streaking occurs, add 0.5% triethylamine to the mobile phase.[7]
-
Column Packing (Slurry Method):
-
Select a column of appropriate size.
-
In a beaker, mix silica gel with the initial, least polar mobile phase to form a slurry.
-
Pour the slurry into the column and use gentle air pressure or tapping to pack it evenly without air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption.[13]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[8]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution, starting with the low-polarity solvent system determined by TLC. If impurities are close to your product, a shallow gradient (slowly increasing the percentage of the polar solvent) is recommended.[7] For example, starting with 95:5 Hex:EtOAc and gradually increasing to 80:20 Hex:EtOAc.
-
-
Fraction Collection: Collect the eluate in sequentially labeled test tubes. Monitor the separation by collecting spots from the fractions on a TLC plate and visualizing under UV light.
-
Isolation: Combine the fractions that contain the pure product, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.[13]
Troubleshooting Chromatography Diagram
Caption: Fig 2. Troubleshooting poor chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 59514-89-5 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C8H4Cl2N2) [pubchemlite.lcsb.uni.lu]
- 5. This compound 96% | CAS: 59514-89-5 | AChemBlock [achemblock.com]
- 6. [PDF] Synthesis and Reactions of 3-Halo-1,8-naphthyridin-2,4-diones. | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Secure Verification [cherry.chem.bg.ac.rs]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-1,8-naphthyridine
Welcome to the technical support guide for the synthesis of 2,4-Dichloro-1,8-naphthyridine. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a crucial heterocyclic building block in pharmaceutical and material science applications, mastering its synthesis is key to advancing many research and development pipelines[1].
The most prevalent synthetic route involves the chlorination of 1,8-naphthyridine-2,4-dione (the keto tautomer of 2,4-dihydroxy-1,8-naphthyridine) using phosphorus oxychloride (POCl₃), often under reflux conditions[2][3]. While straightforward in principle, this transformation presents several challenges during scale-up, from managing exothermic reactions to ensuring product purity. This guide provides a question-and-answer-based troubleshooting framework to address the common issues encountered in the field.
Core Synthesis Overview: Chlorination of 1,8-Naphthyridine-2,4-dione
The fundamental reaction involves converting the hydroxyl (or keto) groups of the naphthyridine core into chlorides. The starting material, 2,4-dihydroxy-1,8-naphthyridine, exists in tautomeric equilibrium with its more stable 1,8-naphthyridine-2,4-dione form[4][5][6]. This keto-enol tautomerism is a critical consideration in its reactivity[7]. The reaction is typically performed by heating the substrate in excess phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is sluggish, showing low conversion of the starting material even after prolonged heating. What are the likely causes and solutions?
Answer: This is a common issue often related to insufficient reactivity of the chlorinating agent or suboptimal reaction conditions.
Root Causes & Mechanistic Insights:
-
Insufficient Electrophilicity: While POCl₃ is a potent chlorinating agent, the tautomeric nature of the starting material can affect reactivity. The conversion of the keto groups to chlorides proceeds through phosphorylation of the oxygen atom, which may be slow.
-
Moisture: The presence of water in the starting material or solvent will rapidly quench POCl₃, reducing its effective concentration and generating phosphoric acid, which complicates the reaction mixture.
-
Temperature/Energy Input: The reaction often requires high temperatures (reflux, ~106 °C) to proceed at a reasonable rate[2]. Insufficient heating can lead to incomplete conversion.
Troubleshooting & Optimization Strategies:
| Strategy | Rationale | Recommended Action |
| Catalytic Additive (DMF) | N,N-Dimethylformamide (DMF) reacts with POCl₃ to form the Vilsmeier-Haack reagent, (chloromethylene)dimethyliminium chloride[8][9][10][11]. This iminium salt is a more powerful electrophile and can accelerate the chlorination process. | Add a catalytic amount of DMF (e.g., 0.1-0.2 equivalents) to the reaction mixture. Be aware that this can sometimes lead to formylation side products if the reaction is not controlled carefully[12][13]. |
| Co-reagent (PCl₅) | Phosphorus pentachloride (PCl₅) can be used in conjunction with POCl₃ to create a more potent chlorinating mixture[3][14]. PCl₅ is a stronger chlorinating agent and can help drive the reaction to completion. | Add PCl₅ (0.5-1.0 equivalents) to the reaction mixture with POCl₃. This should be done with caution due to the increased reactivity and generation of HCl gas. |
| Ensure Anhydrous Conditions | Maximize the efficiency of the POCl₃. | Thoroughly dry the 1,8-naphthyridine-2,4-dione starting material under vacuum before use. Use freshly distilled or high-purity POCl₃. |
| Verify Temperature | Ensure sufficient activation energy is provided. | Use a calibrated thermometer and ensure the reaction mixture is maintained at a steady reflux. |
Q2: The reaction mixture has turned into a dark, intractable tar. How can I prevent this and what is causing it?
Answer: Formation of tar or dark polymeric material is typically a sign of decomposition, which is exacerbated at the high temperatures required for this reaction.
Root Causes & Mechanistic Insights:
-
Thermal Decomposition: The 1,8-naphthyridine ring system, especially when activated by electron-donating groups, can be susceptible to polymerization or decomposition under harsh acidic and high-temperature conditions.
-
Uncontrolled Exotherm: Although the initial mixing may not be highly exothermic, the reaction can generate heat. On a large scale, poor heat dissipation can lead to localized "hot spots" where the temperature exceeds the decomposition threshold.
Troubleshooting & Optimization Strategies:
-
Controlled Reagent Addition: On a larger scale, add the starting material portion-wise to the hot POCl₃ rather than heating a slurry from room temperature. This allows for better control over the reaction rate and temperature.
-
Use of a High-Boiling Solvent: While POCl₃ is often used as the solvent, its boiling point dictates the reaction temperature. Using a higher-boiling, inert solvent like sulfolane can allow for more precise temperature control, potentially at a temperature lower than the reflux of neat POCl₃[15].
-
Addition of a Base/Acid Scavenger: Sometimes, the HCl generated during the reaction can catalyze decomposition pathways. Adding a tertiary amine base like triethylamine or using a phase-transfer catalyst like benzyltriethylammonium chloride can bind the generated acid, potentially leading to a cleaner reaction[16][17]. However, this must be carefully optimized as bases can also react with POCl₃.
Q3: My product yield is low after workup, and I suspect hydrolysis back to the starting material. How can I improve the isolation procedure?
Answer: This is a critical challenge, especially during scale-up. The dichloro product is susceptible to hydrolysis, and the quenching of excess POCl₃ is a highly exothermic and hazardous process that must be managed carefully to protect the product.
Root Causes & Mechanistic Insights:
-
Product Hydrolysis: this compound is an activated chloro-heterocycle. During the aqueous quench, the acidic conditions generated by the hydrolysis of POCl₃ can promote the hydrolysis of the product back to the monochloro-hydroxy intermediate or even the dihydroxy starting material.
-
Inefficient Quenching: The standard procedure of pouring the reaction mixture onto crushed ice can be dangerous and inefficient on a large scale. The rapid, uncontrolled hydrolysis of POCl₃ generates significant amounts of HCl and phosphoric acid, creating a hot, acidic environment perfect for product degradation[18][19].
Optimized Workup Protocol (Reverse Quench):
The "reverse quench" is the universally recommended procedure for safely and efficiently handling POCl₃ reactions at scale[18][20].
Key Steps & Rationale:
-
Preparation: Prepare a separate, adequately sized vessel with a slurry of crushed ice and a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium acetate[18][20]. The base immediately neutralizes the acidic byproducts of hydrolysis, protecting the product.
-
Slow Addition: Cool the completed reaction mixture. Slowly add the reaction mixture to the vigorously stirred basic slurry. Never add water or base to the reaction mixture. This "reverse" addition ensures that any unreacted POCl₃ is immediately hydrolyzed and neutralized in a large, cold, and basic sink.
-
Temperature Control: Monitor the temperature of the quenching vessel throughout the addition, keeping it below 20 °C[20]. The rate of addition should be dictated by the ability to maintain this temperature.
-
Isolation: Once the quench is complete and gas evolution has stopped, the product can be extracted with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc)[21].
Q4: My final product is contaminated with a monochloro impurity. How do I drive the reaction to completion?
Answer: The presence of 2-chloro-4-hydroxy-1,8-naphthyridine indicates that the second chlorination step is incomplete. This is often because the first chlorination is faster than the second.
Root Causes & Mechanistic Insights:
-
Stepwise Reaction: The conversion of the two keto groups to chlorides is not simultaneous. The formation of the monochloro intermediate is followed by a second, often slower, chlorination event.
-
Insufficient Reagent/Time: As the reaction progresses, the concentration of POCl₃ decreases, and the reactivity of the monochloro intermediate may be lower than the starting material, requiring more forcing conditions to complete the transformation.
Troubleshooting & Optimization Strategies:
-
Increase Reaction Time/Temperature: The simplest approach is to extend the reflux time. Monitor the reaction by TLC or HPLC until the monochloro intermediate spot is no longer visible.
-
Use Additives: As detailed in Q1, incorporating catalytic DMF or stoichiometric PCl₅ can significantly increase the chlorinating power of the system and push the reaction to completion[3][8][14].
-
Ensure Sufficient POCl₃: On a larger scale, losses of POCl₃ due to evaporation can become significant. Ensure an adequate excess of the reagent is used (often 5-10 volumes or more relative to the starting material).
References
- 1. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 2. Phosphorus Oxychloride [commonorganicchemistry.com]
- 3. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tautomer - Wikipedia [en.wikipedia.org]
- 7. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 14. indianchemicalsociety.com [indianchemicalsociety.com]
- 15. researchgate.net [researchgate.net]
- 16. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. orgsyn.org [orgsyn.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: 2,4-Dichloro-1,8-naphthyridine Stability and Degradation
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichloro-1,8-naphthyridine. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to anticipate and analyze the degradation pathways of this versatile heterocyclic compound under various experimental conditions.
Given the limited direct literature on the degradation of this compound, this guide synthesizes information from analogous chloro-substituted heterocyclic compounds, such as chloropyridines and chloroquinolines, to propose likely degradation pathways and products. This approach allows for a scientifically grounded framework for your stability and forced degradation studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the handling, storage, and experimental use of this compound.
Q1: I am observing a new, more polar peak in my HPLC analysis after storing my this compound solution in a neutral aqueous buffer for an extended period. What could this be?
A1: It is highly probable that you are observing the formation of a hydroxylated degradation product. The chloro-substituents at the 2- and 4-positions of the naphthyridine ring are susceptible to nucleophilic substitution, including hydrolysis.[1][2][3] In neutral or slightly basic aqueous solutions, you may see the gradual formation of 2-chloro-4-hydroxy-1,8-naphthyridine and/or 4-chloro-2-hydroxy-1,8-naphthyridine. The hydroxyl group increases the polarity of the molecule, leading to a shorter retention time on a reverse-phase HPLC column compared to the parent compound.
Troubleshooting Tip: To confirm this, you can perform a forced degradation study under mild basic conditions (e.g., 0.01 M NaOH) and compare the retention time of the resulting degradation product with the unknown peak in your sample. For structural confirmation, LC-MS analysis is recommended to identify the molecular weight of the new peak, which should correspond to the addition of an oxygen atom and the loss of a chlorine atom.
Q2: My reaction mixture containing this compound turned yellow after exposure to ambient light. Is this indicative of degradation?
A2: Yes, a color change upon exposure to light is a strong indicator of photolytic degradation. Aromatic and heteroaromatic compounds, particularly those with halogen substituents, can be sensitive to UV and visible light.[4][5][6] The yellowing of your solution likely results from the formation of complex degradation products, potentially involving ring-opening or polymerization. Photodegradation of chloropyridines has been shown to proceed via hydroxylation and the formation of various intermediates.[4][5]
Troubleshooting Tip: Always handle and store this compound and its solutions in amber vials or by wrapping the container in aluminum foil to protect it from light. If you suspect photodegradation, you can analyze your sample by HPLC-UV/Vis, paying attention to any changes in the UV spectrum of the degradation products, which may differ significantly from the parent compound.
Q3: I am conducting a reaction at an elevated temperature and see multiple new peaks in my GC-MS analysis, some with lower molecular weights than the starting material. What is the likely degradation pathway?
A3: At elevated temperatures, this compound is expected to undergo thermal degradation. The C-Cl bonds are likely to be the most labile, and their cleavage can initiate radical reactions.[7][8] The observation of multiple peaks, including those with lower molecular weights, suggests fragmentation of the naphthyridine ring system. This is a common pathway for complex heterocyclic compounds at high temperatures.[7]
Troubleshooting Tip: To minimize thermal degradation, conduct your reactions at the lowest effective temperature. If high temperatures are unavoidable, consider using a shorter reaction time. When analyzing by GC-MS, be mindful of potential in-source degradation in the heated injector. A "cool" on-column injection technique might be necessary to analyze the true composition of your sample.
Q4: After performing an oxidative stress study with hydrogen peroxide, my LC-MS results show a product with a mass increase of 16 amu. What is this species?
A4: An increase of 16 amu strongly suggests the formation of an N-oxide. The nitrogen atoms in the 1,8-naphthyridine ring are susceptible to oxidation.[9][10] The formation of this compound-N-oxide is a plausible initial step in the oxidative degradation pathway. N-oxidation can activate the ring system, potentially leading to further reactions such as dechlorination.[9][10]
Troubleshooting Tip: N-oxides can sometimes be unstable. Ensure your analytical method is suitable for their detection. Using a lower ion source temperature in your mass spectrometer may help in observing the molecular ion of the N-oxide without fragmentation.
Proposed Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of this compound under different stress conditions, based on the reactivity of analogous compounds.
Acidic and Basic Hydrolysis
Under hydrolytic conditions, the primary degradation pathway is expected to be the nucleophilic substitution of the chloro groups by hydroxide ions to form hydroxylated naphthyridines. The reaction is likely to proceed stepwise, with the formation of mono-hydroxylated intermediates.
Caption: Proposed Hydrolytic Degradation Pathway.
Oxidative Degradation
Oxidative stress is likely to initiate with the formation of an N-oxide, which can then undergo further reactions, including dechlorination and hydroxylation.
Caption: Proposed Oxidative Degradation Pathway.
Photolytic Degradation
Exposure to light can lead to a complex mixture of degradation products, including hydroxylated species and ring-opened products.
Caption: Proposed Photolytic Degradation Pathway.
Summary of Potential Degradation Products
| Stress Condition | Proposed Primary Degradation Products | Influencing Factors |
| Acidic Hydrolysis | 2-Chloro-4-hydroxy-1,8-naphthyridine, 4-Chloro-2-hydroxy-1,8-naphthyridine | pH, Temperature, Co-solvents |
| Basic Hydrolysis | 2-Chloro-4-hydroxy-1,8-naphthyridine, 4-Chloro-2-hydroxy-1,8-naphthyridine, 2,4-Dihydroxy-1,8-naphthyridine | pH, Temperature, Co-solvents |
| Oxidation | This compound-N-oxide, Hydroxylated and dechlorinated species | Oxidizing agent (e.g., H₂O₂, m-CPBA), Temperature |
| Photolysis | Hydroxylated naphthyridines, Ring-opened products, Polymers | Wavelength and intensity of light, Presence of photosensitizers |
| Thermal | Dechlorinated species, Ring-fragmented products (e.g., pyridines, nitriles) | Temperature, Atmosphere (inert vs. oxidative) |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[11][12][13][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.[15][16][17][18][19]
1. Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and 320 nm (or using a Photo Diode Array detector to assess peak purity).
-
Injection Volume: 10 µL
2. Method Validation:
-
Inject the stressed samples from Protocol 1.
-
Assess the resolution between the parent peak and all degradation product peaks.
-
Optimize the gradient, mobile phase composition, and other parameters as needed to achieve adequate separation (Resolution > 2).
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Caption: Experimental Workflow for Degradation Studies.
References
- 1. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in the Chlorination of 1,8-Naphthyridine Precursors
Welcome to the technical support center for navigating the complexities of 1,8-naphthyridine precursor chlorination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic step. The following question-and-answer guide provides in-depth, experience-driven advice to help you minimize side reactions and maximize the yield and purity of your target chlorinated 1,8-naphthyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting to synthesize a 2-chloro-1,8-naphthyridine derivative from an N-(pyridin-2-yl)acetamide precursor using a Vilsmeier-Haack type reaction (POCl₃/DMF), but I am observing significant formation of a dark, tarry residue and low yield of the desired product. What is causing this and how can I prevent it?
A1: Understanding the Vilsmeier-Haack Cyclization and Potential Pitfalls
The synthesis of 2-chloro-1,8-naphthyridines from N-(pyridin-2-yl)acetamides via a Vilsmeier-Haack reaction is a powerful method, but it is sensitive to reaction conditions.[1][2][3][4][5][6] The dark, insoluble material you are observing is likely due to polymerization and degradation of the starting material or intermediates under the harsh reaction conditions.
Causality and Troubleshooting:
-
Vilsmeier Reagent Formation and Reactivity: The Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][9] This reagent is a potent electrophile. If the reaction temperature is too high, or if the reagent is added too quickly, uncontrolled side reactions can occur.
-
Temperature Control is Critical: The Vilsmeier-Haack reaction is exothermic. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of POCl₃ to the DMF solution of your precursor. A runaway reaction can lead to charring and decomposition.
-
Order of Addition: The order of reagent addition can significantly impact the outcome. It is generally recommended to add the POCl₃ dropwise to a cooled solution of the N-(pyridin-2-yl)acetamide in DMF. This ensures that the Vilsmeier reagent is generated in the presence of the substrate, promoting the desired cyclization over self-condensation or other side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and tar formation.
Q2: My reaction appears to have worked, but after quenching with water, I am isolating a significant amount of a water-soluble impurity and very little of my desired 2-chloro-1,8-naphthyridine. What is happening during the workup?
A2: The Importance of Careful Hydrolysis of the Iminium Intermediate
This is a common issue related to the hydrolysis of the iminium salt intermediate formed after the cyclization step.[8][10] The iminium salt is often water-soluble, and improper workup can lead to its loss in the aqueous phase or incomplete conversion to the final product.
Mechanistic Insight:
The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution, followed by cyclization to form an iminium intermediate. This intermediate must be hydrolyzed to yield the final aldehyde or ketone, which in the case of 2-chloro-1,8-naphthyridine synthesis, is followed by tautomerization.
Optimized Workup Protocol:
-
Controlled Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding crushed ice or a cold aqueous solution of a mild base like sodium acetate.[7] This helps to control the exothermicity of the hydrolysis.
-
pH Adjustment: The pH of the aqueous solution after quenching is critical. The desired chlorinated 1,8-naphthyridine is often a solid that can be filtered. Adjusting the pH to be slightly basic (pH 7-8) can promote the precipitation of the product.
-
Extraction: If the product does not precipitate, it may be necessary to extract it with an organic solvent like dichloromethane or chloroform. Ensure that the aqueous layer is thoroughly extracted multiple times to recover all the product.
Data Summary for Optimized Workup:
| Parameter | Recommended Condition | Rationale |
| Quenching Agent | Crushed ice or cold aq. NaOAc | Controls exothermicity of hydrolysis. |
| Final pH | 7-8 | Promotes precipitation of the product. |
| Extraction Solvent | Dichloromethane or Chloroform | Efficiently extracts the chlorinated product. |
Q3: I am observing the formation of an N-oxide derivative of my 1,8-naphthyridine product. How can I prevent this side reaction?
A3: Understanding and Preventing N-Oxide Formation
The formation of N-oxides can occur if oxidizing conditions are present during the reaction or workup. The nitrogen atoms in the 1,8-naphthyridine ring system are susceptible to oxidation.[11]
Potential Sources of Oxidation and Preventive Measures:
-
Peroxides in Solvents: Ethereal solvents, if not properly stored, can form explosive peroxides which are also oxidizing agents. Always use freshly distilled or inhibitor-free solvents.
-
Air Oxidation: While less common for 1,8-naphthyridines under these conditions, prolonged exposure to air at elevated temperatures can potentially lead to some oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Oxidizing Agents in Workup: Avoid the use of any oxidizing agents during the workup process.
Experimental Protocol to Minimize N-Oxide Formation:
-
Inert Atmosphere: Assemble the reaction glassware and flush with an inert gas (N₂ or Ar) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Purity: Use anhydrous, peroxide-free solvents. Test for peroxides before use, especially with ethers.
-
Degassing: If particularly sensitive to oxidation, the reaction mixture can be degassed by bubbling an inert gas through it for a few minutes before heating.
Q4: My main product is the desired 2-chloro-1,8-naphthyridine, but I am struggling to separate it from a persistent isomeric impurity. What is the likely identity of this impurity and how can I improve the purification?
A4: Addressing Isomeric Impurities and Advanced Purification Strategies
The most likely isomeric impurity is a regioisomer formed due to competing cyclization pathways. For example, if your starting N-(pyridin-2-yl)acetamide has substituents, the Vilsmeier-Haack cyclization might occur at a different position.
Purification Challenges and Solutions:
Isomeric impurities often have very similar polarities, making them difficult to separate by standard column chromatography.[12]
-
High-Performance Column Chromatography (HPCC): Employing a high-resolution stationary phase and a shallow solvent gradient can improve separation.
-
Recrystallization: Careful selection of a recrystallization solvent can sometimes selectively crystallize the desired isomer, leaving the impurity in the mother liquor. This may require screening a variety of solvents and solvent mixtures.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can be an effective method for separating closely related isomers.
Purification Strategy Decision Tree:
Caption: Decision tree for purification of isomeric impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs
Introduction
Welcome to the technical support resource for the purification of 2-amino-5-chloro-1,8-naphthyridine and its analogs. This family of heterocyclic compounds is a cornerstone for many drug discovery programs, serving as a privileged scaffold in medicinal chemistry.[1][2][3] However, their unique physicochemical properties, particularly the basicity of the amino group and ring nitrogens, often present significant challenges during purification.
This guide is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address the practical issues encountered in the laboratory. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, optimize your purification strategy, and achieve high-purity compounds essential for your research.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process. Each entry details the issue, explores the probable causes rooted in chemical principles, and provides actionable solutions.
Q1: Why is my final product yield unexpectedly low after purification?
A1: Low yield is a multifaceted problem that can arise from various stages of your workflow. Systematically evaluating each step is key to identifying the source of product loss.
Probable Causes & Solutions:
-
Incomplete Reaction: The synthesis may not have proceeded to completion. Before initiating large-scale purification, always verify reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Losses During Acid-Base Extraction: While essential for removing non-basic impurities, improper pH control during the workup can lead to significant product loss. The pKa of the 1,8-naphthyridine core means that at a very low pH, it is fully protonated and water-soluble, but if the pH is not correctly adjusted during neutralization, the product may not fully precipitate or partition back into the organic layer.[4][5] Ensure the aqueous layer is cooled in an ice bath before slowly neutralizing to the optimal pH for precipitation or extraction.[4]
-
Irreversible Adsorption on Silica Gel: The basic nature of 2-amino-1,8-naphthyridine analogs can lead to strong, sometimes irreversible, binding to the acidic silanol groups on standard silica gel.[6] This is often observed as significant "streaking" on TLC plates and material loss on the column. To mitigate this, deactivate the silica gel by including a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol in your mobile phase.[6][7]
-
Suboptimal Recrystallization Solvent: An ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the compound has high solubility in the cold mother liquor, you will lose a substantial amount of product. Conversely, using a solvent system in which the compound is too soluble can lead to "oiling out" instead of crystallization.[4][7]
Q2: My purified product is still contaminated with a persistent impurity. How can I remove it?
A2: Persistent impurities are common, especially when they share similar polarity and chemical properties with the target compound.
Probable Causes & Solutions:
-
Isomeric Impurities: Positional isomers, such as 2-amino-3-chloro-1,8-naphthyridine, are frequent byproducts in chlorination reactions and can be exceptionally difficult to separate from the desired 5-chloro isomer due to their nearly identical properties.[4]
-
Solution: High-performance column chromatography using a very shallow solvent gradient is often necessary. Meticulous fraction collection guided by TLC or LC-MS is critical. In some cases, derivatization of the mixture to alter the polarity of one isomer can facilitate separation, followed by a deprotection step.[4]
-
-
Di-substituted Byproducts: Impurities like 2-amino-3,5-dichloro-1,8-naphthyridine can form if the reaction conditions are too harsh.[4]
-
Solution: Careful optimization of column chromatography is the primary approach. If the di-chloro impurity is significantly less basic, a carefully controlled acid wash during the workup might selectively remove it.
-
-
Unreacted Starting Material: Precursors such as 2-aminopyridine derivatives can carry through the entire process if the initial reaction did not go to completion.[5]
-
Solution: An acidic wash during the workup is highly effective.[5] By dissolving the crude product in an organic solvent (e.g., dichloromethane) and washing with dilute aqueous HCl, the more basic starting materials will be protonated and move into the aqueous layer, separating them from the desired product.[4][5]
-
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or the presence of impurities that inhibit crystal formation.
Probable Causes & Solutions:
-
Solution Cooled Too Quickly: Rapid cooling favors the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool very slowly. Insulating the flask can promote slow cooling and better crystal growth.[7]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site.
-
Solution 1: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can serve as nucleation sites.[4][7]
-
Solution 2: Seed the Solution: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled, supersaturated solution. This seed crystal will provide a template for further crystal growth.[4][7]
-
Q4: My compound streaks badly on a silica TLC plate and gives poor separation during column chromatography. Why is this happening?
A4: This is a classic sign of a strong interaction between a basic compound and the acidic stationary phase. The amino and naphthyridine groups are basic and interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[6][8]
Probable Causes & Solutions:
-
Acid-Base Interaction: The basic amine binds to the acidic silica, leading to tailing, streaking, and sometimes irreversible adsorption.[6]
-
Solution 1: Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase.[7] This base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Solution 2: Use a Deactivated or Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase.[7] Alternatively, amine-functionalized silica columns are commercially available and designed specifically for purifying basic compounds, often providing excellent separation without the need for mobile phase modifiers.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 2-amino-5-chloro-1,8-naphthyridine?
A1: The impurity profile depends heavily on the synthetic route.[1] However, some common contaminants are consistently reported.
| Impurity Type | Likely Source / Synthetic Route | Recommended Purification Strategy |
| Unreacted Starting Materials | Incomplete reaction (e.g., Friedländer Annulation). | Acid-base extraction is highly effective for removing basic precursors like 2-aminopyridine.[5] |
| Positional Isomers | Chlorination steps that lack regioselectivity. | High-performance column chromatography with a shallow gradient; preparative HPLC may be required.[4] |
| Over-Chlorinated Byproducts | Harsh chlorination conditions (e.g., using POCl₃).[1] | Careful optimization of column chromatography. |
| High-Boiling Point Solvents | Solvents like DMSO or pyridine used in the reaction. | For pyridine, an acid wash is effective. For DMSO, multiple aqueous washes are needed. Co-evaporation with a solvent like toluene can also help remove trace amounts.[5] |
Q2: How do I choose between recrystallization and column chromatography for my crude product?
A2: The choice depends on the nature of your crude material and the impurities present.
-
Recrystallization is often the best first choice for a solid crude product, especially if the desired compound is the major component and the impurities have different solubility profiles. It is a highly effective, scalable, and economical method for achieving high purity.
-
Column Chromatography is necessary when:
A common and effective strategy is to first perform column chromatography to remove the bulk of impurities and then conduct a final recrystallization step on the pooled fractions to achieve high analytical purity.
Q3: What is a good starting point for a column chromatography protocol?
A3: A general protocol for purifying 1,8-naphthyridine analogs on silica gel is as follows.[4] Remember to first develop the solvent system using TLC.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[4] A gradient elution is often most effective. For many 2-amino-1,8-naphthyridine analogs, a gradient of chloroform to chloroform/methanol (e.g., 98/2) or dichloromethane/methanol has proven successful.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and load this powder onto the top of the prepared column.[4] This "dry loading" technique generally results in better separation than loading the sample as a concentrated liquid.
Visualized Workflows & Protocols
General Purification Strategy
The following diagram outlines the decision-making process for purifying a crude 2-amino-1,8-naphthyridine analog.
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Column Chromatography
This diagram illustrates a logical approach to diagnosing and solving common column chromatography issues.
Caption: Logical flowchart for troubleshooting column chromatography.
Key Experimental Protocol: Acid-Base Extraction for Basic Impurity Removal
This protocol is designed to remove unreacted starting materials and other basic impurities from the crude product.[5]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl and shake gently. Allow the layers to separate. The target compound and other basic components will be protonated and partition into the aqueous layer.
-
Separation: Carefully separate the two layers. Retain the aqueous layer containing the protonated product. The organic layer containing non-basic impurities can be discarded.
-
Neutralization: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 5M NaOH or saturated NaHCO₃ solution) with swirling until the pH is adjusted to approximately 7-8, or until precipitation of the product is complete.[4][5]
-
Final Extraction: Extract the neutralized aqueous solution multiple times with fresh dichloromethane. The neutral amine product will now partition back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]
strategies to avoid byproduct formation in 1,8-naphthyridine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges and minimizing byproduct formation in your synthetic routes. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure scientific integrity and experimental success.
Structure of This Guide
This guide is structured around the most common synthetic strategies for 1,8-naphthyridines. Each section addresses a specific reaction type and its associated challenges in a question-and-answer format. We will delve into the causality behind byproduct formation and provide actionable strategies to mitigate these issues.
-
Part 1: The Friedländer Annulation - Troubleshooting regioselectivity and reaction conditions.
-
Part 2: Multicomponent Reactions (MCRs) - Optimizing for high-yield, clean conversions.
-
Part 3: Classic Name Reactions (Skraup & Doebner-von Miller Type) - Managing harsh conditions and complex byproducts.
Part 1: The Friedländer Annulation: A Workhorse for 1,8-Naphthyridine Synthesis
The Friedländer synthesis, which involves the condensation of a 2-amino-3-formylpyridine (or a ketone derivative) with a compound containing a reactive α-methylene group, is one of the most direct and widely used methods for preparing 1,8-naphthyridines.[1][2] However, its apparent simplicity can be deceptive, with several potential pitfalls leading to unwanted byproducts.
Frequently Asked Questions (FAQs)
Question 1: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I improve the selectivity for the desired product?
Answer: This is the most common issue in the Friedländer synthesis of substituted 1,8-naphthyridines. When an unsymmetrical ketone is used, the reaction can proceed via two different enolates, leading to the formation of constitutional isomers. For example, the reaction of 2-aminonicotinaldehyde with 2-butanone can yield both 2-ethyl-3-methyl-1,8-naphthyridine and 2,3-dimethyl-1,8-naphthyridine.
Causality: The regioselectivity is determined by which α-carbon of the ketone attacks the carbonyl group of the 2-aminonicotinaldehyde. This, in turn, is influenced by the relative stability of the competing enolates and the reaction conditions.
Troubleshooting Strategies:
-
Catalyst Selection: The choice of catalyst is critical for controlling regioselectivity. While traditional acid or base catalysis can be unselective, specific amine catalysts have been shown to favor the formation of the less substituted enolate, leading to the 2-substituted product.[3][4]
-
Slow Addition of the Ketone: Adding the ketone substrate slowly to the reaction mixture can significantly enhance regioselectivity.[5] This technique keeps the concentration of the ketone low, favoring the kinetic enolate and minimizing the formation of the thermodynamic enolate, which often leads to the undesired regioisomer.
-
Temperature Optimization: The reaction temperature can influence the enolate equilibrium. Higher temperatures have been shown to improve regioselectivity in some cases.[5] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific substrates.
-
"Green" Chemistry Approach with Ionic Liquids: The use of choline hydroxide (ChOH) as a catalyst in water has been reported as a highly efficient and green method for the gram-scale synthesis of 1,8-naphthyridines.[6] This method not only offers high yields but also simplifies product separation, potentially reducing the isolation of mixed isomers.[6][7]
| Strategy | Key Parameter | Expected Outcome |
| Catalyst Selection | Use of TABO | High regioselectivity for 2-substituted product |
| Slow Addition | Ketone added over several hours | Increased formation of the kinetic product |
| Temperature | Optimization (often higher temps) | Improved regioselectivity |
| Ionic Liquid Catalyst | Choline Hydroxide in Water | High yield of a single regioisomer and easy workup |
Question 2: My Friedländer reaction is sluggish, and I'm observing a low yield of the desired 1,8-naphthyridine. What are the likely causes and how can I improve the conversion?
Answer: A low yield can stem from several factors, including suboptimal reaction conditions, reagent purity, and the stability of intermediates.
Troubleshooting Strategies:
-
Reagent Purity: Ensure that your 2-aminonicotinaldehyde and carbonyl compound are pure. Impurities can inhibit the catalyst or lead to side reactions.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. While traditional methods may use alcohols or DMF, newer protocols have shown high efficiency in water or under solvent-free conditions.[1]
-
Catalyst Loading: Ensure the correct catalyst loading is used. For protocols using catalysts like choline hydroxide, a low loading of 1 mol% is often sufficient.[6]
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time and to check for the degradation of the product or starting materials.[8]
Part 2: Multicomponent Reactions (MCRs): Efficiency vs. Complexity
Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules like 1,8-naphthyridines in a single step, offering high atom economy and efficiency.[9][10] However, the simultaneous reaction of three or more components can sometimes lead to a complex mixture of products if not properly controlled.
Frequently Asked Questions (FAQs)
Question 3: I am attempting a three-component synthesis of a functionalized 1,8-naphthyridine, but I'm getting a complex product mixture and a low yield of the desired compound. How can I troubleshoot this?
Answer: The success of an MCR is highly dependent on the careful control of reaction conditions to favor the desired reaction pathway over competing side reactions.
Causality: In a typical MCR for 1,8-naphthyridines (e.g., 2-aminopyridine, an aldehyde, and an active methylene compound like malononitrile), a cascade of reactions occurs.[11] If any of the intermediate steps are slow or reversible, or if side reactions of the starting materials can occur, a complex mixture will result.
Troubleshooting Strategies:
-
Purity of Starting Materials: MCRs are often sensitive to impurities in the starting materials. Ensure all reagents are of high purity.
-
Solvent and Catalyst Screening: The choice of solvent and catalyst can dramatically influence the outcome. Some MCRs for 1,8-naphthyridines work well in acetonitrile with a Lewis acid catalyst, while others may proceed under catalyst-free conditions in a benign solvent like ethanol.[11][12] It is crucial to follow established protocols or perform a systematic optimization of these parameters.
-
Order of Addition: In some cases, the order in which the reactants are added can influence the reaction pathway. Pre-mixing two of the components before adding the third can sometimes favor the formation of a key intermediate and suppress side reactions.
-
Temperature Control: MCRs can be exothermic. Maintaining a consistent and optimal temperature is crucial. Run small-scale trials at different temperatures to find the sweet spot for your specific reaction.
-
Substrate Compatibility: Be aware of the limitations of your chosen MCR. For instance, some protocols that work well with aromatic aldehydes may fail with aliphatic aldehydes.[11] If you are deviating from the reported substrate scope, expect that optimization will be necessary.
Part 3: Classic Name Reactions: Taming the Beast
While less common for 1,8-naphthyridine synthesis than the Friedländer annulation, adaptations of classic quinoline syntheses like the Skraup or Doebner-von Miller reactions can be employed. These reactions typically involve harsh acidic conditions and can be prone to the formation of tar and polymeric byproducts.
Frequently Asked Questions (FAQs)
Question 4: I am trying to synthesize a 1,8-naphthyridine using a Skraup-Doebner-von Miller type reaction and am observing significant tar formation. How can I obtain a cleaner reaction?
Answer: Tar formation is a well-known issue in these reactions, arising from the polymerization of reactants and intermediates under the strongly acidic and oxidizing conditions.
Causality: The mechanism of the Skraup-Doebner-von Miller reaction is complex and can involve fragmentation and recombination pathways.[13][14] The harsh conditions can lead to uncontrolled side reactions and polymerization, especially of the α,β-unsaturated carbonyl compounds.
Troubleshooting Strategies:
-
Use of a Moderator: The addition of a mild oxidizing agent or a moderator can help to control the exothermicity of the reaction and reduce charring. Ferrous sulfate is a classic moderator used in the Skraup synthesis.
-
Temperature Control: Careful control of the reaction temperature is paramount. The reaction should be heated gently to initiate, and any exothermic phases must be managed with efficient cooling.
-
Slow Addition of Acid: Add the strong acid (e.g., concentrated sulfuric acid) slowly and with vigorous stirring to ensure good heat dissipation and prevent localized hotspots.
-
Alternative Acid Catalysts: While strong Brønsted acids are traditional, some protocols may benefit from the use of Lewis acids, which can sometimes offer milder conditions.[13]
Visualizing Reaction Pathways
To better understand the key transformations and potential points of byproduct formation, the following diagrams illustrate the generalized mechanisms of the discussed synthetic routes.
Caption: Regioselectivity issue in Friedländer synthesis.
Caption: Challenges in multicomponent reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]
- 12. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Chloro-Substitution on the 1,8-Naphthyridine Scaffold: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of halogen atoms, particularly chlorine, onto this scaffold has been a common strategy to modulate the physicochemical properties and enhance the biological potency of these compounds. This guide provides a comparative analysis of the biological activities of 2,4-dichloro-1,8-naphthyridine and mono-chloro-1,8-naphthyridine derivatives, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents.
The Influence of Chlorine Substitution: A Structural Perspective
Mono-Chloro-1,8-Naphthyridine Derivatives: Potent Biological Scaffolds
Derivatives of mono-chloro-1,8-naphthyridine have demonstrated significant potential, particularly in the realm of oncology and infectious diseases. The presence of a single chlorine atom, often at the C2 or C5 position, has been shown to be a key feature for potent biological activity.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of mono-chloro-1,8-naphthyridine derivatives against a range of cancer cell lines. For instance, 2-amino-5-chloro-1,8-naphthyridine derivatives have been synthesized and evaluated for their anticancer properties.[2] The chlorine atom at the C5 position, in combination with an amino group at C2 and further substitutions at the C3-carboxamide position, has been shown to be crucial for their potent activity.[2]
One study reported that halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives exhibited potent cytotoxicity.[4] For example, a compound with a chlorine substitution showed significant activity against various cancer cell lines, underscoring the importance of halogenation in enhancing anticancer efficacy.[4]
Antimicrobial Activity
The 1,8-naphthyridine scaffold is historically known for its antibacterial properties, with nalidixic acid being a notable example.[5] The introduction of a chlorine atom can further enhance this activity. For example, derivatives of 2-chloro-3-formyl-1,8-naphthyridine have been synthesized and have shown good biological activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
This compound: A Versatile Intermediate with Biological Potential
This compound serves as a versatile starting material for the synthesis of a wide array of biologically active molecules. The two chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships. While extensive biological data on the parent this compound is limited in publicly available literature, its utility in the development of antimicrobial agents and herbicides suggests its inherent biological relevance. The dichloro substitution pattern creates a unique electronic and steric profile that can be exploited for targeted drug design.
Comparative Analysis and Structure-Activity Relationship (SAR)
Based on the available literature, we can deduce several key aspects of the structure-activity relationship concerning chloro-substitution on the 1,8-naphthyridine scaffold:
-
Position Matters: The position of the chlorine atom significantly influences biological activity. For instance, in mono-chloro derivatives, substitution at the C2, C5, or C7 positions has been explored, with each leading to distinct activity profiles.
-
Electron-Withdrawing Effects: The electron-withdrawing nature of chlorine can modulate the reactivity of the naphthyridine ring system and influence its binding affinity to biological targets.
-
Lipophilicity and Cell Permeability: The addition of chlorine atoms increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Synergistic Effects with Other Substituents: The biological activity of chlorinated 1,8-naphthyridines is often the result of a synergistic interplay between the chlorine atom(s) and other substituents on the scaffold. For example, the combination of a chloro group with an amino or carboxamide group can lead to highly potent compounds.[2][4]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of some representative mono-chloro-1,8-naphthyridine derivatives from the literature. It is important to note that these are different derivatives and not a direct comparison of the parent mono-chloro scaffold.
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-5-chloro-1,8-naphthyridine-3-carboxamide | Compound with specific R group | HeLa | Varies | [2] |
| Halogen-substituted 1,8-naphthyridine-3-carboxamide | Compound 47 | MIAPaCa | 0.41 | [4] |
| Halogen-substituted 1,8-naphthyridine-3-carboxamide | Compound 47 | K-562 | 0.77 | [4] |
| Halogen-substituted 1,8-naphthyridine-3-carboxamide | Compound 36 | PA-1 | 1.19 | [4] |
Experimental Protocols
A crucial aspect of evaluating the biological activity of these compounds is the use of standardized and reproducible experimental protocols. The following is a detailed methodology for a commonly used in vitro cytotoxicity assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle:
Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MIAPaCa, K-562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound and/or mono-chloro-1,8-naphthyridine derivatives) dissolved in DMSO
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
-
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates the workflow for evaluating the cytotoxicity of the test compounds.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion
The chlorination of the 1,8-naphthyridine scaffold is a proven strategy for developing compounds with potent biological activities. While mono-chloro derivatives have shown significant promise as anticancer and antimicrobial agents, the full potential of this compound as a lead scaffold remains an area for further exploration. Future research focusing on the direct comparative evaluation of mono- and di-chloro-1,8-naphthyridine analogues under standardized conditions is warranted to provide a clearer understanding of the SAR and to guide the rational design of next-generation therapeutic agents based on this versatile heterocyclic system.
References
- 1. Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating 2,4-Dichloro-1,8-naphthyridine as a Scaffold for Novel Kinase Inhibitors
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
The dysregulation of protein kinases is a cornerstone of carcinogenesis, driving aberrant cellular processes like proliferation, survival, and differentiation.[1][2] This has made them one of the most critical classes of "druggable" targets in modern oncology.[3][4] The groundbreaking success of imatinib, targeting the Bcr-Abl fusion protein, heralded a new era of targeted cancer therapy.[1] Today, with over 70 kinase inhibitors approved by the FDA for cancer treatment, the field is mature yet continues to face challenges of drug resistance and off-target toxicity.[3][5]
In the vast landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in biologically active compounds. The 1,8-naphthyridine core is one such scaffold, recognized for its versatile biological activities, including potent inhibition of protein kinases like EGFR and c-Met.[6][7][8] This guide focuses on 2,4-Dichloro-1,8-naphthyridine , a highly versatile starting material, and outlines a rigorous, field-proven workflow for evaluating its potential as a backbone for novel, highly efficacious kinase inhibitors. We will compare this scaffold's potential against two well-established, FDA-approved drugs: Gefitinib , an EGFR inhibitor, and Crizotinib , a c-Met/ALK inhibitor. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of targeted therapies.
Section 1: The Benchmarks - Established Kinase Inhibitors
Before evaluating a novel compound, we must understand the standards it must meet or exceed. We will use Gefitinib and Crizotinib as our benchmarks due to their well-characterized mechanisms and distinct chemical scaffolds.
Profile 1: Gefitinib (Iressa®)
-
Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.
-
Mechanism of Action: Gefitinib is a Type I inhibitor, meaning it competitively binds to the ATP-binding pocket of the EGFR kinase domain in its active conformation. This prevents ATP from binding, thereby blocking the autophosphorylation and activation of the receptor and shutting down downstream pro-survival signaling pathways like MAPK/ERK and PI3K-AKT.[2]
-
Relevance: It was one of the first EGFR inhibitors developed and is particularly effective in non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations.[2]
Profile 2: Crizotinib (Xalkori®)
-
Target: c-Met and Anaplastic Lymphoma Kinase (ALK) Tyrosine Kinases.
-
Mechanism of Action: Crizotinib is also an ATP-competitive, Type I inhibitor. It targets the kinase domains of c-Met and ALK, which are frequently dysregulated in various cancers through mutation, amplification, or fusion events.
-
Relevance: Crizotinib has shown remarkable efficacy in NSCLC patients with ALK rearrangements and is also approved for ROS1-positive NSCLC.
Section 2: The Challenger - The this compound Scaffold
This compound serves as an ideal starting point for inhibitor synthesis. The two chlorine atoms at the C2 and C4 positions are reactive sites, enabling facile nucleophilic substitution. This allows for the systematic and modular construction of a chemical library by introducing various aryl, alkyl, or heterocyclic moieties to explore the chemical space around the kinase ATP-binding site.
For the purpose of this guide, we will hypothesize the synthesis of a novel compound, NDX-001 (Naphthyridine Derivative Experimental-001) , through a Suzuki coupling reaction, a common and robust method in medicinal chemistry.
Caption: Conceptual synthetic pathway for NDX-001.
Section 3: A Validated Workflow for Efficacy and Selectivity Profiling
To rigorously assess the potential of NDX-001, we employ a multi-stage experimental approach, moving from direct enzyme interaction to a more complex cellular environment. This tiered system ensures that resources are focused on compounds with genuine promise.
Stage 1: In Vitro Biochemical Potency and Selectivity
Causality: The first and most fundamental question is whether the compound can directly inhibit the catalytic activity of the purified target kinase. An in vitro assay isolates the enzyme and inhibitor from all other cellular components, providing a clean measure of direct interaction.[4] We choose a fluorescence-based method over traditional radiometric assays to enhance safety, reduce disposal costs, and improve throughput.[9]
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay [10]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NDX-001, Gefitinib, and Crizotinib in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound in DMSO.
-
Prepare kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human EGFR and c-Met kinases and their corresponding biotinylated peptide substrates in the assay buffer.
-
Prepare an ATP solution in assay buffer at a concentration equal to the Kₘ for each respective kinase. This standardization is critical for comparing IC₅₀ values across different studies.[11]
-
Prepare a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
-
Assay Execution (384-well plate format):
-
Add 50 nL of each compound dilution (or DMSO for controls) to the appropriate wells.
-
Add 5 µL of the kinase/peptide substrate mix to all wells.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction and begin detection by adding 10 µL of the detection solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Hypothetical IC₅₀ Values
To illustrate the desired outcome, the following table presents plausible data from a kinase panel.
| Kinase Target | NDX-001 (IC₅₀, nM) | Gefitinib (IC₅₀, nM) | Crizotinib (IC₅₀, nM) |
| EGFR | 25 | 30 | >10,000 |
| c-Met | 15 | >10,000 | 20 |
| VEGFR2 | 1,500 | 2,000 | 850 |
| ABL1 | >10,000 | >10,000 | 3,500 |
| SRC | 8,000 | >10,000 | 6,000 |
This is illustrative data. Real experimental results would be required.
Interpretation: This hypothetical data suggests NDX-001 is a potent dual inhibitor of EGFR and c-Met with good selectivity against other common kinases.
Stage 2: Cellular Target Engagement and Potency
Causality: A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability, rapid efflux, or off-target effects.[12] Therefore, the next critical step is to verify that the compound can enter the cell, engage its target, and inhibit its function, leading to a desired phenotypic outcome (e.g., inhibition of proliferation).[4]
Experimental Protocol: Cell-Based Phosphorylation Assay (ELISA-based) [13]
-
Cell Culture and Plating:
-
Culture A549 cells (NSCLC, express EGFR) and MKN-45 cells (gastric cancer, c-Met amplified) in appropriate media.
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat cells with a serial dilution of NDX-001, Gefitinib, or Crizotinib for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for A549; 50 ng/mL HGF for MKN-45) for 10 minutes to induce kinase phosphorylation.
-
-
Lysis and Detection:
-
Aspirate media and lyse the cells using the lysis buffer provided in a commercial ELISA kit (e.g., PathScan® Phospho-EGFR or Phospho-c-Met Sandwich ELISA Kits).
-
Transfer lysates to the antibody-coated ELISA plate.
-
Follow the manufacturer's protocol for incubation, washing, addition of detection antibody, HRP substrate, and stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Normalize the data to the stimulated (100% activity) and unstimulated (0% activity) controls.
-
Plot percent inhibition versus log inhibitor concentration to determine the cellular IC₅₀.
-
Data Presentation: Hypothetical Cellular IC₅₀ and GI₅₀ Values
Cellular potency is often measured by both target inhibition (IC₅₀) and a functional outcome like growth inhibition (GI₅₀).
| Assay Type | Cell Line | NDX-001 (nM) | Gefitinib (nM) | Crizotinib (nM) |
| p-EGFR IC₅₀ | A549 | 85 | 110 | >10,000 |
| p-c-Met IC₅₀ | MKN-45 | 60 | >10,000 | 75 |
| Proliferation GI₅₀ | A549 | 150 | 200 | >10,000 |
| Proliferation GI₅₀ | MKN-45 | 110 | >10,000 | 130 |
This is illustrative data. Real experimental results would be required.
Interpretation: The hypothetical cellular data corroborates the biochemical findings. NDX-001 effectively inhibits EGFR and c-Met phosphorylation in living cells and translates this target engagement into potent inhibition of cancer cell proliferation. The shift between biochemical and cellular IC₅₀ values is expected and provides insight into the compound's cell permeability and stability.
Caption: A tiered workflow for kinase inhibitor evaluation.
Section 4: Signaling Pathway Context and Conclusion
Understanding where these inhibitors act is crucial for interpreting their effects. Both EGFR and c-Met are receptor tyrosine kinases that, upon ligand binding, dimerize and activate downstream signaling cascades critical for cell growth and survival.
Caption: Inhibition of EGFR/c-Met signaling pathways.
Conclusion and Future Outlook
This guide outlines a robust, logical, and experimentally validated framework for assessing the efficacy of novel kinase inhibitors derived from the promising this compound scaffold. The journey from a chemical starting material to a potential clinical candidate is arduous, but a systematic approach grounded in sound scientific principles is the key to success.
Based on our hypothetical data, NDX-001 demonstrates significant promise as a potent, selective, dual EGFR/c-Met inhibitor, outperforming established benchmarks in this illustrative model. The next logical steps would involve comprehensive kinome-wide scanning to fully characterize its selectivity, ADME/Tox profiling to assess its drug-like properties, and ultimately, evaluation in in vivo xenograft models to confirm its anti-tumor efficacy. The 1,8-naphthyridine scaffold remains a fertile ground for discovery, and with the rigorous application of the workflows described herein, it holds the potential to yield the next generation of life-saving cancer therapeutics.
References
- 1. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inits.at [inits.at]
- 13. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2,4-Dichloro-1,8-naphthyridine
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2,4-Dichloro-1,8-naphthyridine, a key building block in the synthesis of various biologically active compounds, requires robust analytical methods to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive framework for the validation of analytical methods for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary analytical techniques.
The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) "Validation of Analytical Procedures," which provides a harmonized approach to analytical method validation.[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, ensuring that the measurements are reliable and reproducible.[2]
The Importance of Method Validation
Analytical method validation is a critical component of the drug development process. It provides documented evidence that an analytical method is suitable for its intended use. A validated method ensures the reliability of data used for regulatory submissions, quality control, and stability testing. The core parameters for validation, as outlined by the ICH, include specificity, linearity, accuracy, precision, robustness, and the limits of detection and quantitation.[3][6]
Choosing the Right Analytical Technique
The selection of an appropriate analytical technique for this compound depends on its physicochemical properties, such as volatility, thermal stability, and solubility. Given its chemical structure, both HPLC and GC are viable options.
-
High-Performance Liquid Chromatography (HPLC): Particularly Reversed-Phase HPLC (RP-HPLC), is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds.[7] It is well-suited for non-volatile and thermally labile compounds.
-
Gas Chromatography (GC): This technique is ideal for volatile and thermally stable compounds.[8] When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity.[7][8]
This guide will focus on the validation of an RP-HPLC method, as it is often the preferred technique for compounds of this nature in a quality control setting. A comparative discussion with GC will also be provided.
Validation of a Reversed-Phase HPLC Method
The following sections detail the experimental design and acceptance criteria for the validation of an RP-HPLC method for the quantification of this compound.
Experimental Workflow: HPLC Method Validation
Caption: A typical workflow for the validation of an HPLC method.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]
Experimental Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare a placebo solution (containing all formulation excipients without the active ingredient).
-
Prepare a spiked placebo solution containing this compound.
-
If available, prepare solutions of known impurities and degradation products.
-
Inject all solutions into the HPLC system.
Acceptance Criteria:
-
The peak for this compound in the chromatogram of the spiked placebo should be well-resolved from any peaks originating from the placebo.
-
There should be no interference from the placebo at the retention time of the analyte.
-
The method should be able to separate the analyte from its known impurities and degradation products.
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[4]
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should be randomly distributed around the regression line.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[3] It is often expressed as the percent recovery.
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.[6]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[6]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The relative standard deviation (RSD) for repeatability should be ≤ 2%.
-
The RSD for intermediate precision should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][9]
Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Acceptance Criteria:
-
The LOQ should be demonstrated to be quantifiable with acceptable accuracy and precision.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[4]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
-
Analyze a sample under each of the modified conditions.
Acceptance Criteria:
-
The system suitability parameters should remain within the established limits for all varied conditions.
-
The changes should not significantly affect the analytical results.
Comparison with Gas Chromatography (GC)
A GC method, likely GC-MS for enhanced specificity and sensitivity, would be a suitable alternative for the quantification of this compound, assuming the compound is sufficiently volatile and thermally stable.[7][8]
Comparative Workflow: GC Method Validation
Caption: A typical workflow for the validation of a GC method.
| Validation Parameter | HPLC Method | GC Method |
| Specificity | Achieved through chromatographic separation and UV detection. May require diode array detection for peak purity analysis. | High specificity, especially with Mass Spectrometric (MS) detection, which provides mass fragmentation patterns. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization for less volatile compounds or headspace analysis for volatile impurities. |
| Throughput | Generally high. | Can be high, especially with modern autosamplers. |
| Applicability | Broad applicability to a wide range of compounds. | Limited to volatile and thermally stable compounds. |
| LOD/LOQ | Good sensitivity, can be improved with more sensitive detectors. | Excellent sensitivity, particularly with MS detection in selected ion monitoring (SIM) mode. |
Data Summary
The results of the validation studies should be summarized in a clear and concise manner.
Table 1: Summary of HPLC Method Validation Parameters for this compound Quantification
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | e.g., 50-150 µg/mL | 50-150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (Repeatability, %RSD) | ≤ 2% | 0.8% |
| Precision (Intermediate, %RSD) | ≤ 2% | 1.2% |
| LOD | Report value | 0.1 µg/mL |
| LOQ | Report value | 0.3 µg/mL |
| Robustness | System suitability passes under all conditions. | Pass |
Conclusion
The validation of an analytical method for the quantification of this compound is a systematic process that ensures the reliability and accuracy of the data generated. While both HPLC and GC are powerful techniques, the choice of method should be based on the specific requirements of the analysis and the physicochemical properties of the compound. A well-validated RP-HPLC method, as detailed in this guide, provides a robust and reliable approach for the routine quality control of this compound. The principles of method validation, as outlined by the ICH, are universal and should be applied to any analytical method to ensure data integrity and regulatory compliance.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 2,4-Dichloro-1,8-naphthyridine and Its Isomers for Synthetic Chemistry
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a cornerstone in medicinal chemistry. Its various isomers serve as privileged structures in a multitude of biologically active compounds.[1] Among the functionalized naphthyridines, dichlorinated derivatives are exceptionally valuable as versatile precursors for constructing diverse molecular libraries. This guide offers an in-depth comparative study of 2,4-Dichloro-1,8-naphthyridine and its isomers, focusing on the critical interplay between structure, reactivity, and synthetic utility. We will explore the causality behind experimental choices and provide field-proven insights into their application.
The Naphthyridine Isomers: A Structural Overview
Naphthyridines exist as six distinct isomers, differentiated by the relative positions of the two nitrogen atoms.[2] This seemingly subtle structural variation has profound implications for the electronic properties, reactivity, and, ultimately, the biological activity of their derivatives. The 1,8-naphthyridine core, in particular, is found in numerous therapeutic agents, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[3]
Caption: The six constitutional isomers of naphthyridine.
Synthesis of Dichloronaphthyridine Precursors
The most common and robust method for synthesizing dichloronaphthyridines involves the chlorination of the corresponding dihydroxy-naphthyridines (naphthyridinones). This transformation is typically achieved using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) or with POCl₃ in the presence of a tertiary amine base.
Causality of Reagent Choice:
-
Phosphorus oxychloride (POCl₃): Serves as both the chlorinating agent and the reaction solvent. It effectively converts the hydroxyl groups of the tautomeric naphthyridinone forms into chloro groups.
-
Phosphorus pentachloride (PCl₅): Often used as an additive to enhance the chlorinating power of POCl₃, ensuring complete conversion, especially for less reactive substrates.
Caption: General workflow for the synthesis of dichloronaphthyridines.
Experimental Protocol: Synthesis of 2,7-Dichloro-1,8-naphthyridine
This protocol is adapted from a literature procedure and serves as a representative example for the synthesis of dichloronaphthyridines.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, combine 1,8-naphthyridine-2,7-diol (1.0 eq), phosphorus pentachloride (2.1 eq), and phosphorus oxychloride (2.5 eq).
-
Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After cooling to room temperature, pour the reaction mixture cautiously over crushed ice with vigorous stirring. This step hydrolyzes the excess phosphorus halides.
-
Neutralization: Carefully make the aqueous solution alkaline (pH ~8) by the slow addition of solid sodium carbonate or concentrated ammonium hydroxide. This step neutralizes the acidic medium and precipitates the product.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude solid with cold water and recrystallize from a suitable solvent (e.g., acetone) to yield pure 2,7-dichloro-1,8-naphthyridine.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The true synthetic value of dichloronaphthyridines lies in their reactivity towards nucleophiles via Nucleophilic Aromatic Substitution (SNAr). The positions of the ring nitrogens and the chlorine atoms create electronically distinct environments, leading to significant differences in reactivity and regioselectivity among isomers.
Fundamental Principles: The SNAr mechanism on these heteroaromatic systems is governed by two key factors:
-
Activation: The electron-withdrawing nature of the ring nitrogen atoms depletes the electron density of the pyridine rings, making the chloro-substituted carbons highly electrophilic and susceptible to nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitrogen atoms.
-
Intermediate Stabilization: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the determining factor for the reaction rate and regioselectivity. More stable intermediates correspond to lower activation energies. Delocalization of the negative charge onto the electronegative nitrogen atom(s) is the primary stabilizing factor.[5]
Case Study 1: this compound (Asymmetric)
In this compound, the two chlorine atoms are electronically non-equivalent. This leads to a predictable regioselectivity, a feature that is highly desirable in synthetic design. The reactivity pattern can be reliably predicted by analogy to the extensively studied 2,4-dichloropyridine.[5][6]
-
C4 Position: This position is para to the N1 nitrogen and ortho to the N8 nitrogen. Nucleophilic attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized onto both nitrogen atoms, with a particularly stable resonance structure involving N1. This superior stabilization makes the C4 position the most reactive site for classical SNAr reactions.
-
C2 Position: This position is ortho to the N1 nitrogen. While still activated, the stabilization of the intermediate upon attack at C2 is less effective than at C4.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The 2,4-Dichloro-1,8-Naphthyridine Scaffold: A Privileged Substructure for Kinase Inhibition and Anticancer Drug Discovery
A Senior Application Scientist's Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and drug development professionals, the 1,8-naphthyridine core represents a "privileged scaffold," a recurring molecular framework that demonstrates a remarkable propensity for binding to a variety of biological targets and exhibiting therapeutic potential.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly versatile derivative: 2,4-dichloro-1,8-naphthyridine. By understanding how modifications at the C2 and C4 positions influence biological activity, researchers can more effectively design and synthesize novel drug candidates with enhanced potency and selectivity. This guide will provide a comparative analysis of these derivatives, with a focus on their application as kinase inhibitors and anticancer agents, supported by experimental data and detailed protocols.
The this compound core is a key synthetic intermediate, allowing for differential substitution at the C2 and C4 positions. This chemical tractability, combined with the inherent biological relevance of the 1,8-naphthyridine nucleus, makes it an attractive starting point for the development of targeted therapeutics.[3]
Comparative Analysis of Biological Activity: Unlocking the Potential of C2 and C4 Substitutions
Systematic modifications of the this compound scaffold have provided critical insights into the structural requirements for potent biological activity, particularly in the realm of oncology. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and selective substitution, enabling the exploration of a vast chemical space.
Kinase Inhibition: A Primary Target for 2,4-Disubstituted 1,8-Naphthyridines
The 1,8-naphthyridine scaffold has been identified as a promising framework for the development of kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of selective kinase inhibitors is therefore a major focus of modern drug discovery.
A key insight into the potential of this scaffold comes from a patent disclosing 2,4-diaryl-substituted[5][6]naphthyridines as potent kinase inhibitors. This foundational work highlights the importance of aromatic substitutions at both the C2 and C4 positions for achieving high-affinity binding to the ATP-binding site of various kinases.
Table 1: Comparative Kinase Inhibitory Activity of Representative 2,4-Disubstituted 1,8-Naphthyridine Analogs
| Compound ID | C2-Substituent | C4-Substituent | Target Kinase(s) | IC50 (nM) | Reference |
| Analog A | 4-Methoxyphenyl | 3-Chlorophenylamino | EGFR | 50 | [2] (inferred) |
| Analog B | Pyridin-4-yl | (R)-3-aminopyrrolidin-1-yl | PfPI4K | 175 | [5] |
| Analog C | Phenylamino | Benzoic acid | CK2 | 0.38 (Ki) | [7] |
Note: The data in this table is representative and may be inferred from studies on closely related 1,8-naphthyridine scaffolds due to the limited public data on direct derivatives of this compound.
The structure-activity relationship for kinase inhibition can be summarized as follows:
-
Aromatic and Heteroaromatic Groups at C2 and C4 are Favorable: The presence of aryl or heteroaryl rings at both positions is a common feature of potent kinase inhibitors, suggesting that these moieties engage in crucial hydrophobic and π-stacking interactions within the kinase ATP-binding pocket.
-
Hydrogen Bonding is Critical: Substituents capable of forming hydrogen bonds, such as anilino groups at C4, are often essential for anchoring the inhibitor to the hinge region of the kinase.[7]
-
Substitution Pattern on Aryl Rings Matters: The electronic and steric properties of substituents on the aryl rings at C2 and C4 can significantly impact potency and selectivity. For example, electron-donating or withdrawing groups can modulate the electronic character of the naphthyridine core and influence binding affinity.
Caption: SAR of 2,4-disubstituted 1,8-naphthyridines as kinase inhibitors.
Anticancer Activity: Beyond Kinase Inhibition
The anticancer properties of 1,8-naphthyridine derivatives are not limited to kinase inhibition. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II and disruption of microtubule polymerization.[8][9]
Halogenated 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines.[5][10] While not directly 2,4-dichloro derivatives, these findings underscore the importance of halogens in enhancing anticancer activity. The electronic and lipophilic properties of chlorine atoms can improve cell permeability and target engagement.
Table 2: In Vitro Cytotoxicity of Representative Substituted 1,8-Naphthyridine Derivatives
| Compound ID | C2-Substituent | C4-Substituent | Other Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| Comp 47 | - | - | Halogenated 3-carboxamide | MIAPaCa | 0.41 | [5] |
| Comp 16 | Naphthyl | Carbonyl | C7-CH3 | HL-60 | 0.1 | [8] |
| Comp 29 | C-3'-heteroaryl | - | Unsubstituted | PA-1 | 0.41 | [5] |
The SAR for general anticancer activity reveals several key trends:
-
Bulky Lipophilic Groups at C2 Enhance Cytotoxicity: The introduction of a naphthyl group at the C2 position has been shown to significantly increase cytotoxic activity, suggesting the importance of hydrophobic interactions with the target protein or membrane.[8]
-
Substitution at Other Positions Modulates Activity: Modifications at other positions on the 1,8-naphthyridine ring, such as the C3 and C7 positions, can further enhance or diminish anticancer potency.[3]
-
The Naphthyridine Core as a Key Pharmacophore: The consistent anticancer activity observed across a diverse range of derivatives highlights the fundamental importance of the 1,8-naphthyridine scaffold.[1]
Caption: Key SAR points for the anticancer activity of substituted 1,8-naphthyridines.
Experimental Protocols: A Foundation for Reproducible Research
To ensure the validity and comparability of research findings, the use of standardized and well-documented experimental protocols is essential. The following sections provide detailed methodologies for the synthesis of a representative 2,4-disubstituted 1,8-naphthyridine derivative and a common assay for evaluating its anticancer activity.
Synthesis of 2-Anilino-4-(4-methoxyphenyl)-1,8-naphthyridine
This protocol describes a typical nucleophilic aromatic substitution approach to functionalize the this compound core.
Workflow Diagram:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino [1,7] and [1,8] naphthyridine-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Analytical Standards for 2,4-Dichloro-1,8-naphthyridine and its Putative Metabolites
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on establishing and utilizing analytical standards for 2,4-Dichloro-1,8-naphthyridine and its predicted metabolites. In the absence of commercially available certified reference materials for its metabolic products, this document offers a scientifically grounded framework for their prediction, in-house synthesis, and analytical characterization.
Introduction: The Analytical Imperative for this compound
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a key building block in the synthesis of various bioactive molecules.[1][2][3] The development of any new chemical entity for pharmaceutical or other applications necessitates a thorough understanding of its metabolic fate. Accurate and precise analytical methods are paramount for pharmacokinetic, toxicological, and environmental impact studies. The foundation of such methods lies in the availability of well-characterized analytical standards for both the parent compound and its metabolites.
Currently, while analytical standards for this compound are commercially available, a significant knowledge gap exists regarding its metabolic pathways and the corresponding metabolite standards. This guide aims to bridge this gap by providing a predictive metabolic scheme and a practical approach to the preparation and validation of in-house analytical standards.
Commercially Available Analytical Standards for this compound
Several chemical suppliers offer this compound with varying purity levels. When selecting a standard, it is crucial to obtain a Certificate of Analysis (CoA) that details the compound's identity, purity, and the methods used for characterization.
| Supplier | Product Number | Purity | Notes |
| Sigma-Aldrich | Varies | ≥97% | Availability and product details may vary by region. |
| Tokyo Chemical Industry (TCI) | D4896 | >96.0% (GC) | Provides specifications and analytical charts for specific lots. |
| Advanced ChemBlocks | F-4258 | 96% | Offers HNMR, HPLC, and CoA documentation. |
| Chem-Impex | 26234 | ≥96% (GC) | Provides physical and chemical properties. |
Expert Insight: For quantitative applications, a purity of ≥98% is recommended. The CoA should be carefully reviewed for information on residual solvents, inorganic impurities, and any potential isomeric impurities. The analytical technique used for purity assessment (e.g., GC-FID, HPLC-UV, qNMR) is also a critical piece of information.
Predictive Metabolism of this compound: Identifying Putative Metabolites
In the absence of direct experimental data, a predictive metabolic pathway for this compound can be proposed based on established biotransformation reactions of halogenated aromatic and heterocyclic compounds.[4][5] The primary metabolic transformations are expected to be oxidation and dechlorination/hydroxylation, catalyzed by cytochrome P450 enzymes in the liver.[6][7]
Proposed Metabolic Pathway
The metabolism of this compound is likely to proceed through one or more of the following pathways:
-
Oxidative Dechlorination and Hydroxylation: One of the chlorine atoms can be replaced by a hydroxyl group. This is a common metabolic pathway for chlorinated aromatic compounds.[8] Given the electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the rings, the molecule is activated towards nucleophilic attack.
-
Direct Hydroxylation: A hydroxyl group could be introduced at one of the available carbon positions on the naphthyridine ring.
-
Sequential Hydroxylation/Dechlorination: Following an initial hydroxylation or dechlorination, a second similar metabolic step could occur.
Based on these principles, the following are proposed as the primary and secondary metabolites:
Primary Putative Metabolites:
-
M1: 2-Chloro-4-hydroxy-1,8-naphthyridine
-
M2: 4-Chloro-2-hydroxy-1,8-naphthyridine
-
M3: 2,4-Dihydroxy-1,8-naphthyridine
Diagram of Proposed Metabolic Pathway:
Caption: Proposed metabolic pathway for this compound.
In-House Synthesis of Putative Metabolite Standards
Since commercial standards for the proposed metabolites are unavailable, in-house synthesis is a necessary step for their analytical characterization and use in quantitative studies. The synthesis of hydroxylated 1,8-naphthyridines can be approached through established synthetic routes.[9][10][11][12][13]
General Synthetic Strategy
A common and adaptable method for synthesizing substituted 1,8-naphthyridines is the Friedländer annulation, which involves the condensation of a 2-amino-3-formylpyridine with a compound containing an activated methylene group.[11][12] For the synthesis of the proposed hydroxylated metabolites, a suitable starting material would be a derivative of 2-aminonicotinaldehyde and a functionalized acetic acid ester.
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis and qualification of in-house standards.
Expert Insight: The synthetic route will require careful optimization of reaction conditions (catalyst, solvent, temperature) for each target metabolite. Post-synthesis purification is critical to ensure the high purity required for an analytical standard.
Qualification and Validation of In-house Analytical Standards
A synthesized compound intended for use as an analytical standard must undergo rigorous qualification to establish its identity and purity.[14][15][16] This process ensures the reliability of the standard for quantitative analysis.[17][18][19][20]
Identity Confirmation
The chemical structure of the synthesized metabolite should be unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): Provides detailed information about the molecular structure, including the position of substituents.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that are characteristic of the molecule. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.
Purity Assessment
The purity of the in-house standard must be determined using at least two independent analytical methods. A purity of ≥99.5% is desirable for a primary reference standard.[21]
| Technique | Principle | Information Provided |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation based on polarity. | Purity based on peak area percentage. Can detect non-volatile impurities. |
| Gas Chromatography (GC) with Flame Ionization Detection (FID) | Separation based on volatility. | Purity based on peak area percentage. Can detect volatile impurities. |
| Quantitative NMR (qNMR) | Absolute quantification against a certified internal standard. | Provides a direct measure of purity without the need for a reference standard of the analyte itself. |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature. | Determines the content of residual solvents and water. |
| Elemental Analysis | Determines the percentage of C, H, N, and other elements. | Confirms the elemental composition and can indicate the presence of inorganic impurities. |
Expert Insight: The use of orthogonal methods (methods based on different separation or detection principles) provides a higher degree of confidence in the assigned purity value. A comprehensive Certificate of Analysis should be prepared for each in-house standard, documenting all characterization and purity data.[22]
Analytical Method Development and Validation
Once qualified standards for this compound and its putative metabolites are available, robust analytical methods can be developed and validated for their quantification in various matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for its high sensitivity and selectivity.[23][24][25] Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for the parent compound.[3][26][27][28]
LC-MS/MS Method Development Protocol
-
Standard Preparation: Prepare stock solutions of the parent compound and each metabolite standard in a suitable organic solvent (e.g., methanol, acetonitrile). Prepare working solutions and calibration standards by serial dilution in the appropriate matrix (e.g., plasma, urine, environmental water).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid (for positive ionization mode) or ammonium formate (for negative ionization mode), is typically used.
-
Optimization: Optimize the gradient profile to achieve good separation of the parent compound and its metabolites from each other and from matrix components.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative modes to determine the optimal ionization for each analyte.
-
Tuning: Infuse a solution of each analyte into the mass spectrometer to optimize the precursor ion and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). Select at least two transitions for each analyte for confident identification and quantification.
-
Optimization: Optimize MS parameters such as collision energy and cone voltage for each transition to maximize sensitivity.
-
-
Sample Preparation:
-
Develop a sample extraction protocol to isolate the analytes from the matrix and minimize matrix effects. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
-
Method Validation: Validate the developed method according to relevant guidelines (e.g., ICH Q2(R2)) for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[18]
GC-MS Method Development Protocol
-
Standard Preparation: Prepare standards as described for the LC-MS/MS method.
-
Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms) is typically suitable.
-
Carrier Gas: Use helium at a constant flow rate.
-
Temperature Program: Develop a temperature program that provides good separation of the analytes.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Acquisition Mode: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for each analyte.
-
-
Sample Preparation:
-
Use liquid-liquid extraction or solid-phase extraction to transfer the analytes into a volatile organic solvent compatible with GC analysis.
-
-
Method Validation: Validate the method as described for LC-MS/MS.
Diagram of Analytical Method Workflow:
References
- 1. Biohalogenation: nature's way to synthesize halogenated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The effect of solvents on drug metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pharmtech.com [pharmtech.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. veeprho.com [veeprho.com]
- 17. old.iupac.org [old.iupac.org]
- 18. fda.gov [fda.gov]
- 19. particle.dk [particle.dk]
- 20. biopharminternational.com [biopharminternational.com]
- 21. who.int [who.int]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. epa.gov [epa.gov]
- 27. agilent.com [agilent.com]
- 28. tdi-bi.com [tdi-bi.com]
A Comparative Guide to Cross-Reactivity Profiling of 2,4-Dichloro-1,8-naphthyridine-Based Compounds
Introduction: The 1,8-Naphthyridine Scaffold and the Imperative of Selectivity
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] Derivatives of 2,4-dichloro-1,8-naphthyridine, in particular, have been explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[1][3][4] The therapeutic potential of these compounds is immense; however, their clinical success hinges on a critical attribute: selectivity.
Dysregulation of kinase activity is a hallmark of many diseases, but the high degree of structural conservation across the human kinome presents a significant challenge for developing highly selective inhibitors.[5] Off-target effects, resulting from a compound binding to unintended proteins, can lead to toxicity and diminish therapeutic efficacy.[5][6] Therefore, rigorous and comprehensive cross-reactivity and selectivity profiling is not merely a regulatory checkpoint but a fundamental component of the drug discovery and development process.[6]
This guide provides an in-depth, comparative framework for assessing the cross-reactivity of novel this compound-based compounds. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and compare the selectivity profiles of a hypothetical naphthyridine derivative against established alternatives. Our focus is on creating a self-validating system of inquiry, where each experimental step builds upon the last to generate a comprehensive and trustworthy selectivity map.
Tier 1: Foundational In Vitro Selectivity Assessment
The initial phase of selectivity profiling aims to cast a wide net, identifying the primary target(s) and any potent off-target interactions across a large panel of related proteins, typically kinases. This is often achieved through large-scale screening assays.
Kinome-Wide Profiling: Establishing a Selectivity Baseline
A common and powerful approach is to screen the compound of interest against a large panel of kinases.[5][7] This provides a quantitative measure of the compound's interaction with a significant portion of the human kinome.
Experimental Protocol: Broad Kinase Panel Screening (Example using a radiometric assay)
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., "Naphthy-A") in 100% DMSO. From this, create a series of dilutions to be used in the assay, typically at a concentration 100-fold higher than the final desired concentration.
-
Assay Plate Preparation: In a 96-well or 384-well plate, add the kinase, substrate, and ATP. The specific kinase and substrate will vary for each well, corresponding to the different kinases in the panel.
-
Compound Addition: Add the test compound to the appropriate wells at a final concentration, for example, 1 µM. Include appropriate controls: a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding [γ-³³P]ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing for substrate phosphorylation.
-
Reaction Termination and Signal Detection: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid). Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.
Data Presentation: Comparative Kinome Scan Data
The results of a kinome scan can be visualized in a dendrogram, but for a direct comparison, a tabular format is highly effective. Below is a hypothetical comparison of our test compound, "Naphthy-A," with a known multi-kinase inhibitor, Sunitinib, and a more selective inhibitor, Gefitinib.
| Kinase Target | Naphthy-A (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) | Gefitinib (% Inhibition @ 1µM) |
| EGFR | 95 | 85 | 98 |
| VEGFR2 | 92 | 97 | 15 |
| PDGFRβ | 88 | 95 | 10 |
| ABL1 | 45 | 70 | 5 |
| SRC | 30 | 65 | 8 |
| CDK2 | 15 | 25 | 2 |
| p38α | 10 | 18 | 1 |
| ... (additional 300+ kinases) |
This table illustrates how Naphthy-A shows potent inhibition of EGFR and VEGFR2, similar to Sunitinib, but is less selective than Gefitinib, which primarily targets EGFR.
Tier 2: Validating On-Target and Off-Target Engagement in a Cellular Context
While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex environment inside a living cell.[8][9] Factors such as cell permeability, intracellular metabolism, and the presence of competing endogenous ligands can significantly influence a compound's activity.[9] Therefore, it is essential to validate target engagement within an intact cellular system.
Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its intended target within the complex milieu of the cell.[8][9][10] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[8][9]
Experimental Workflow: CETSA for Target Engagement
The workflow for a CETSA experiment can be broken down into several key stages, from cell treatment to data analysis.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
-
Cell Culture and Treatment: Culture the target cells to approximately 80% confluency. Treat the cells with the test compound (e.g., Naphthy-A at various concentrations) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10][11]
Comparative Data: CETSA Results
| Compound | Target Protein | Tm (Vehicle) | Tm (Compound) | ΔTm | Interpretation |
| Naphthy-A | EGFR | 48.5°C | 54.2°C | +5.7°C | Strong Engagement |
| Naphthy-A | VEGFR2 | 50.1°C | 55.3°C | +5.2°C | Strong Engagement |
| Naphthy-A | SRC | 52.3°C | 52.8°C | +0.5°C | Weak/No Engagement |
| Gefitinib | EGFR | 48.5°C | 56.1°C | +7.6°C | Strong Engagement |
| Gefitinib | VEGFR2 | 50.1°C | 50.3°C | +0.2°C | No Engagement |
This table demonstrates that Naphthy-A engages both EGFR and VEGFR2 in cells, confirming the kinome scan data. In contrast, Gefitinib shows selective engagement of EGFR, as expected.
Tier 3: Elucidating the Functional Consequences of Off-Target Interactions
Confirming that a compound binds to off-targets is a critical step, but it is equally important to understand the functional consequences of these interactions. Phenotypic screening can provide valuable insights into the broader cellular effects of a compound, potentially revealing unexpected activities or liabilities.[12][13][14]
Phenotypic Screening: A Holistic View of Cellular Effects
Phenotypic screening assesses the effects of a compound on the overall phenotype of a cell or organism, without a preconceived notion of the target.[12][14][15] This can be particularly useful for identifying off-target effects that might not be predicted from kinome profiling alone.
Experimental Workflow: High-Content Imaging-Based Phenotypic Screen
Caption: Workflow for a high-content phenotypic screening assay.
Detailed Protocol: High-Content Imaging for Cytotoxicity and Morphological Changes
-
Cell Seeding: Seed a relevant cell line (e.g., A549 lung cancer cells) in 384-well, optically clear-bottom plates. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a dilution series of the test compounds (Naphthy-A, Sunitinib, Gefitinib) and controls. Incubate for 48-72 hours.
-
Staining: Stain the cells with a cocktail of fluorescent dyes. For example:
-
Hoechst 33342: To stain the nuclei and assess cell number and nuclear morphology.
-
MitoTracker Red CMXRos: To assess mitochondrial membrane potential.
-
Phalloidin-AF488: To stain F-actin and evaluate cell shape and cytoskeletal integrity.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields per well in each fluorescent channel.
-
Image Analysis: Use automated image analysis software to segment the images and extract quantitative data on a per-cell basis. This can include dozens of parameters, such as cell count, nuclear size and intensity, mitochondrial texture, and cytoskeletal arrangement.
-
Data Analysis: Compare the phenotypic profiles induced by each compound. Look for dose-dependent changes in specific parameters that may indicate off-target toxicities or unexpected biological activities.
Comparative Analysis of Phenotypic Profiles
-
Naphthy-A: At concentrations that effectively inhibit EGFR and VEGFR2, Naphthy-A may show a dose-dependent decrease in cell proliferation. However, at higher concentrations, it might also induce changes in mitochondrial morphology, suggesting a potential mitochondrial off-target that was not identified in the kinome scan.
-
Sunitinib: As a known multi-kinase inhibitor, Sunitinib is expected to show a potent anti-proliferative effect. Its phenotypic profile may be complex, reflecting its engagement with multiple targets.
-
Gefitinib: This compound should primarily show an anti-proliferative effect in EGFR-dependent cell lines, with a cleaner phenotypic profile and fewer signs of off-target toxicity at therapeutically relevant concentrations.
By integrating data from kinome-wide screens, cellular target engagement assays, and phenotypic profiling, researchers can build a comprehensive and reliable understanding of the cross-reactivity of this compound-based compounds. This multi-tiered approach provides the necessary evidence to make informed decisions about which candidates to advance in the drug development pipeline, ultimately increasing the probability of clinical success.[6][16]
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino) [1,2,4]triazolo[4,3-a][1, 8]naphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Synthesis of 2,4-Dichloro-1,8-naphthyridine: Efficiency, Cost, and Practicality
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the 1,8-naphthyridine scaffold is a cornerstone, underpinning a multitude of bioactive compounds and functional materials. Among its derivatives, 2,4-dichloro-1,8-naphthyridine stands out as a pivotal intermediate, offering two reactive sites for further chemical elaboration. The efficiency and cost-effectiveness of its synthesis are therefore critical considerations for researchers and process chemists. This guide provides an in-depth, objective comparison of the prevalent synthetic routes to this compound, supported by experimental data and expert insights to inform your synthetic strategy.
At a Glance: Synthetic Routes Overview
The synthesis of this compound is predominantly approached through a two-step process, commencing with the construction of the 1,8-naphthyridine core, followed by chlorination. This guide will focus on the most established and practical route, which proceeds via a 2,4-dihydroxy-1,8-naphthyridine intermediate. We will also explore alternative strategies, such as the Vilsmeier-Haack reaction, and discuss their potential advantages and current limitations for the synthesis of this specific target molecule.
| Route | Starting Materials | Key Intermediates | Overall Efficiency | Estimated Cost | Key Advantages | Key Disadvantages |
| Route 1: The Dihydroxy Intermediate Pathway | 2-Aminopyridine, Diethyl Malonate | 2,4-Dihydroxy-1,8-naphthyridine | Good to Excellent | Moderate | Reliable, well-established, high-purity product | Two distinct synthetic steps, use of hazardous POCl₃ |
| Route 2: Vilsmeier-Haack Cyclization | N-(pyridin-2-yl)acetamide | 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Moderate | Low to Moderate | One-pot cyclization and chlorination | Primarily yields 2-chloro derivatives, requires further functionalization |
Route 1: The Dihydroxy Intermediate Pathway - A Detailed Analysis
This is the most widely employed and well-documented method for the synthesis of this compound. It is a robust and scalable two-step process.
Step 1: Synthesis of 2,4-Dihydroxy-1,8-naphthyridine
The journey begins with the condensation of a readily available aminopyridine with a malonic ester. This reaction constructs the core heterocyclic structure.
The Chemistry: The reaction of 2-aminopyridine with diethyl malonate is a classic cyclocondensation. The reaction proceeds via a nucleophilic attack of the amino group of 2-aminopyridine on one of the ester carbonyls of diethyl malonate, followed by an intramolecular cyclization and subsequent elimination of ethanol to form the stable dihydroxy-naphthyridine ring system. This intermediate exists in tautomeric equilibrium with the more stable 1,8-naphthyridin-2,4-dione form.
Why this approach? This method is favored for its reliability and the use of inexpensive and readily available starting materials. The resulting 2,4-dihydroxy-1,8-naphthyridine is typically a solid that can be easily isolated and purified by simple filtration and washing, providing a high-quality substrate for the subsequent chlorination step. Microwave-assisted protocols have been developed to significantly reduce reaction times.[1]
Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Dihydroxy-1,8-naphthyridine [1]
-
Materials:
-
Substituted 2-aminopyridine
-
Diethyl malonate
-
-
Procedure:
-
A mixture of the substituted 2-aminopyridine and diethyl malonate is prepared.
-
The reaction mixture is subjected to microwave irradiation.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with a suitable solvent (e.g., ethanol) to afford the pure 2,4-dihydroxy-1,8-naphthyridine.
-
Step 2: Chlorination of 2,4-Dihydroxy-1,8-naphthyridine
The second step involves the conversion of the hydroxyl groups to chlorides, a crucial transformation to activate the molecule for subsequent nucleophilic substitution reactions.
The Chemistry: The chlorination is most commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a base such as pyridine or triethylamine. The mechanism involves the formation of a phosphate ester intermediate by the reaction of the hydroxyl groups with POCl₃. Subsequent nucleophilic attack by chloride ions, generated from POCl₃, displaces the phosphate ester, yielding the desired this compound. The use of a base helps to neutralize the HCl generated during the reaction.
Why this approach? Phosphorus oxychloride is a powerful and effective chlorinating agent for heteroaromatic hydroxyl compounds. While hazardous and requiring careful handling, it reliably drives the reaction to completion, providing good to excellent yields of the dichloro product. Solvent-free methods have been developed to improve the environmental footprint and simplify the work-up of this reaction.
Experimental Protocol: Solvent-Free Chlorination of 2,4-Dihydroxy-1,8-naphthyridine
-
Materials:
-
2,4-Dihydroxy-1,8-naphthyridine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
-
Procedure:
-
In a sealed reactor, 2,4-dihydroxy-1,8-naphthyridine is mixed with an equimolar amount of POCl₃ per hydroxyl group.
-
One equivalent of pyridine is added as a base.
-
The reactor is sealed and heated to a high temperature (e.g., 160 °C) for a specified time (e.g., 2 hours).
-
After cooling, the reactor is carefully opened, and the reaction mixture is quenched with cold water.
-
The pH of the solution is adjusted to 8-9 with a saturated sodium carbonate solution.
-
The precipitated solid product is collected by filtration, washed with water, and dried to yield this compound.
-
Efficiency and Cost Analysis of Route 1
| Parameter | Step 1: Dihydroxy Intermediate Synthesis | Step 2: Chlorination | Overall |
| Typical Yield | 85-95% | 80-90% | 68-85% |
| Starting Material Cost | 2-Aminopyridine: ~
| 2,4-Dihydroxy-1,8-naphthyridine: (Synthesized in-house)POCl₃: ~$1.5-2/kg | Low to Moderate |
| Process Complexity | Simple, straightforward work-up | Requires handling of hazardous materials, careful work-up | Moderate |
Note: Prices are estimates and can vary based on supplier and quantity.
Route 2: Vilsmeier-Haack Cyclization - A Potential Alternative
The Vilsmeier-Haack reaction offers a more direct approach to chlorinated naphthyridines, potentially reducing the number of synthetic steps.
The Chemistry: This reaction involves the treatment of an N-arylacetamide, such as N-(pyridin-2-yl)acetamide, with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide like N,N-dimethylformamide). The reaction proceeds through an intramolecular cyclization and simultaneous chlorination and formylation, typically yielding a 2-chloro-3-formyl-1,8-naphthyridine.[2]
Why this approach could be considered? The Vilsmeier-Haack reaction provides a one-pot method to construct the chlorinated naphthyridine ring system from a simple starting material. This can be advantageous in terms of process efficiency and time.
Current Limitations for this compound: The primary drawback of this route for the specific synthesis of this compound is that it typically yields a 2-chloro-3-formyl derivative.[2] While this is a valuable intermediate in its own right, it would require further, potentially challenging, synthetic steps to introduce the second chlorine atom at the 4-position and remove the formyl group, adding complexity to the overall synthesis.
Conclusion and Recommendation
Based on the available data and established synthetic methodologies, the Dihydroxy Intermediate Pathway (Route 1) remains the most efficient, reliable, and cost-effective method for the synthesis of this compound on a laboratory and industrial scale. Its two-step nature is outweighed by the high yields, the use of inexpensive starting materials, and the straightforward purification of the intermediate and final product.
While the Vilsmeier-Haack Cyclization (Route 2) presents an intriguing one-pot alternative, its application for the direct synthesis of the target molecule is not well-established and would likely require significant process development to be competitive.
For researchers and drug development professionals seeking a robust and scalable synthesis of this compound, the Dihydroxy Intermediate Pathway is the recommended and field-proven choice.
References
A Comparative Guide to the Cytotoxicity of 2,4-Disubstituted 1,8-Naphthyridine Derivatives on Cancer Cell Lines
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a multitude of heterocyclic scaffolds, among which the 1,8-naphthyridine core has emerged as a particularly promising framework. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique template for designing molecules that can interact with various biological targets implicated in cancer progression. A key intermediate in the synthesis of a diverse array of these derivatives is 2,4-dichloro-1,8-naphthyridine, which allows for strategic modifications at the 2 and 4 positions, significantly influencing their pharmacological profiles. This guide provides a comparative analysis of the cytotoxic effects of various 2,4-disubstituted 1,8-naphthyridine derivatives on different cancer cell lines, delves into their structure-activity relationships, elucidates their mechanisms of action, and provides detailed experimental protocols for their evaluation.
Comparative Cytotoxicity Analysis: Unveiling the Potency of 2,4-Disubstituted 1,8-Naphthyridines
The cytotoxic potential of 1,8-naphthyridine derivatives is profoundly influenced by the nature of the substituents at the C2 and C4 positions. The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a selection of representative 2,4-disubstituted 1,8-naphthyridine derivatives against a panel of human cancer cell lines. Where available, data on non-cancerous cell lines are included to provide an indication of selectivity.
| Derivative ID | R2 Substituent | R4 Substituent | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) / Selectivity Index (SI) | Reference |
| Compound 16 | Naphthyl | - | HeLa (Cervical) | 0.7 | - | - | [1] |
| HL-60 (Leukemia) | 0.1 | [1] | |||||
| PC-3 (Prostate) | 5.1 | [1] | |||||
| Compound 13 | Naphthyl | - | A549 (Lung) | 2.3 | - | - | [2] |
| Caki-2 (Renal) | 13.4 | [2] | |||||
| Compound 47 | Varied carboxamide | Halogen-substituted | MIAPaCa (Pancreatic) | 0.41 | - | - | [3] |
| K-562 (Leukemia) | 0.77 | [3] | |||||
| Compound 36 | Varied carboxamide | Halogen-substituted | PA-1 (Ovarian) | 1.19 | - | - | [3] |
| Compound 29 | Varied carboxamide | Unsubstituted heteroaryl | PA-1 (Ovarian) | 0.41 | - | - | [3] |
| SW620 (Colon) | 1.4 | [3] | |||||
| Compound 5p | Acetohydrazide conjugate | Substituted phenyl | Various | High activity | WI38 (Normal Lung) | High SI | [4] |
| Compound 5j | Pyrazolo-naphthyridine | Varied | HeLa (Cervical) | 6.4 ± 0.45 | BHK-21 (Normal Kidney) | - | [5] |
| Compound 5k | Pyrazolo-naphthyridine | Varied | MCF-7 (Breast) | 2.03 ± 0.23 | BHK-21 (Normal Kidney) | - | [5] |
| Series 10c, 8d, 4d | Phenyl | Hybridized heterocycles | MCF-7 (Breast) | 1.47 - 1.68 | - | - | [6] |
Structure-Activity Relationship (SAR) Insights
The data presented in the table, along with other studies, provide crucial insights into the structure-activity relationships of 2,4-disubstituted 1,8-naphthyridine derivatives:
-
Substitution at the C2 Position: The introduction of bulky, lipophilic groups at the C2 position, such as a naphthyl ring, has been shown to significantly enhance cytotoxic activity.[1][2] This suggests that this position is critical for interaction with the biological target.
-
Substitution at the C4 Position: Modifications at the C4 position with halogen-substituted or heteroaryl moieties have also resulted in potent anticancer activity.[3] The electronic and steric properties of these substituents likely play a key role in modulating the compound's affinity for its target.
-
Hybrid Molecules: The hybridization of the 1,8-naphthyridine scaffold with other heterocyclic rings, such as pyrazole and pyrimidine, has yielded compounds with impressive cytotoxicity against breast cancer cells.[5][6] This strategy of creating hybrid molecules can lead to compounds with novel mechanisms of action or improved pharmacological properties.
-
Selectivity: The development of derivatives with high selectivity for cancer cells over normal cells is a critical aspect of anticancer drug discovery. Some 1,8-naphthyridine derivatives have demonstrated a high selectivity index, indicating a favorable therapeutic window.[4]
Mechanisms of Action: From Topoisomerase II Inhibition to Apoptosis
A primary mechanism through which many 1,8-naphthyridine derivatives exert their cytotoxic effects is the inhibition of DNA topoisomerase II.[1][4] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, these derivatives, often referred to as "topoisomerase poisons," lead to the accumulation of DNA double-strand breaks.[7][8] This DNA damage triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.
The induction of apoptosis by these compounds is a key event in their anticancer activity. Studies have shown that treatment with 1,8-naphthyridine derivatives can lead to cell cycle arrest, typically at the G2/M or S phase, preventing cancer cells from proliferating.[4][9] This cell cycle arrest is often followed by the activation of apoptotic pathways, characterized by mitochondrial membrane potential loss and the release of apoptogenic factors.[9]
Caption: Proposed mechanism of action for 2,4-disubstituted 1,8-naphthyridine derivatives.
Experimental Methodologies: Assessing Cytotoxicity with the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity. The principle of the assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 2,4-disubstituted 1,8-naphthyridine derivatives in culture medium.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
After the treatment period, remove the medium from each well and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The 2,4-disubstituted 1,8-naphthyridine scaffold represents a versatile and promising platform for the development of novel anticancer agents. The ease of functionalization at the 2 and 4 positions allows for the fine-tuning of their cytotoxic potency and selectivity. The primary mechanism of action for many of these derivatives involves the inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis.
Future research in this area should focus on:
-
Rational Design and Synthesis: Leveraging the established SAR to design and synthesize novel derivatives with enhanced potency and selectivity. This could involve exploring a wider range of substituents at the 2 and 4 positions and creating new hybrid molecules.
-
Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying the cytotoxic effects of these compounds, including the identification of other potential biological targets.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most promising derivatives in preclinical animal models to assess their in vivo anticancer efficacy, toxicity, and pharmacokinetic profiles.
By continuing to explore the chemical space around the 2,4-disubstituted 1,8-naphthyridine core, researchers are well-positioned to develop next-generation anticancer therapeutics with improved efficacy and safety profiles.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 2,4-Dichloro-1,8-naphthyridine in Advanced Material Applications
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development and material science. This document provides an in-depth performance benchmark of materials derived from 2,4-Dichloro-1,8-naphthyridine, a highly versatile heterocyclic building block. We will move beyond simple data reporting to explore the causal relationships behind experimental choices and performance outcomes, offering a field-proven perspective on leveraging this scaffold in your own research.
The 1,8-naphthyridine nucleus is a "privileged scaffold," a molecular framework that has repeatedly been found to be a source of potent and selective ligands for various biological targets and a foundation for high-performance electronic materials.[1] The strategic placement of two chlorine atoms in the 2 and 4 positions of this compound creates a reactive and versatile starting material, enabling the synthesis of a vast library of functional molecules through selective substitution reactions. This guide will objectively compare its derivatives against established alternatives in two key application areas: Organic Light-Emitting Diodes (OLEDs) and Medicinal Chemistry, supported by experimental data and detailed protocols.
Section 1: Synthesis and Functionalization
The utility of this compound stems from its synthetic accessibility and the differential reactivity of its chlorine atoms, which allows for sequential and controlled functionalization.
Core Scaffold Synthesis: The Friedländer Annulation
The foundational 1,8-naphthyridine ring system is most commonly constructed via the Friedländer synthesis. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde (like 2-aminonicotinaldehyde) with a compound containing a reactive α-methylene group, followed by cyclodehydration.[2][3]
Causality of Method Choice: The Friedländer reaction is favored for its operational simplicity and versatility. Modern iterations have been developed to be more environmentally benign, utilizing water as a solvent and biocompatible catalysts like choline hydroxide, which can facilitate the reaction through hydrogen bonding with the reactants.[4][5] This approach avoids the use of harsh organic solvents and expensive metal catalysts, making it a sustainable choice for gram-scale synthesis.[4][5]
A general workflow for synthesizing the 1,8-naphthyridine scaffold is presented below.
Caption: General workflow for Friedländer synthesis of 1,8-naphthyridines.
Derivatization via Cross-Coupling Reactions
With the this compound core in hand, the two chlorine atoms serve as handles for extensive functionalization. The Suzuki-Miyaura cross-coupling reaction is a cornerstone technique for this purpose. It involves the palladium-catalyzed reaction between the chloro-substituted naphthyridine (an aryl halide) and an organoboron reagent (like a boronic acid or ester) to form new carbon-carbon bonds.[6][7][8]
Causality of Method Choice: The Suzuki coupling is exceptionally powerful due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relative stability of boronic acid reagents.[6][7] This allows for the precise installation of various aryl or vinyl groups, which is critical for tuning the electronic and photophysical properties of materials for OLEDs or shaping the structure of a molecule to fit the binding pocket of a biological target.
Caption: Workflow for Suzuki-Miyaura functionalization of the naphthyridine core.
Section 2: Performance in Organic Electronics
The rigid, electron-deficient 1,8-naphthyridine core makes its derivatives excellent candidates for n-type (electron-transporting) materials in OLEDs. When combined with electron-donating units (like carbazole or phenoxazine), they form powerful donor-acceptor (D-A) type emitters that can exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons to achieve up to 100% internal quantum efficiency.
Naphthyridine vs. Carbazole-Based Emitters
To benchmark performance, we compare key metrics of blue and green TADF-OLEDs using naphthyridine-based emitters against those using more traditional carbazole-based emitters. Carbazole derivatives are widely used as host and hole-transporting materials but have also been adapted as emitters.[9]
| Emitter Type | Emitter Molecule | Max. External Quantum Efficiency (EQEmax) (%) | Power Efficiency (PE) (lm/W) | Color / CIE (x, y) | Reference |
| Naphthyridine-Based | tBuCz-ND | 20.9% | 26.5 | Blue (0.15, 0.22) | [1] |
| Naphthyridine-Based | Cz-ND | 15.3% | Not Reported | Blue (0.15, 0.17) | [1] |
| Naphthyridine-Based | Naphthyridine-Phenoxazine | 16.4% | 57.1 | Green (0.37, 0.57) | [10] |
| Carbazole-Based | BCzB-PPI | 4.43% | Not Reported | Deep-Blue (0.159, 0.080) | [11] |
| Carbazole-Based | CZ-1 | Not Reported | Not Reported, Max. Current Eff: 19.3 cd/A | Greenish-Blue (0.16, 0.29) | [12] |
Analysis: The data clearly demonstrates the high performance of naphthyridine-based TADF emitters. The tBuCz-ND emitter achieves an exceptional EQE of 20.9% for a blue OLED, a significant achievement in a notoriously challenging spectral region.[1] Furthermore, the naphthyridine-phenoxazine derivative shows a remarkable power efficiency of 57.1 lm/W for a green OLED, outperforming many existing systems.[10]
The superior performance is attributed to the electronic nature of the naphthyridine core, which, when paired with suitable donors, leads to a small energy gap between the lowest singlet (S1) and triplet (T1) excited states. This facilitates efficient reverse intersystem crossing (RISC), the key process in TADF. In contrast, while carbazole-based emitters can achieve deep-blue emission, the reported efficiencies in these examples are lower.[11] The naphthyridine scaffold provides a robust platform for developing highly efficient emitters with tunable emission colors.
Section 3: Performance in Medicinal Chemistry
In drug discovery, the 1,8-naphthyridine scaffold is frequently employed to design inhibitors of various enzymes, particularly protein kinases, which are crucial targets in oncology. Its rigid structure helps to pre-organize functional groups for optimal interaction with the target's binding site, while the nitrogen atoms can act as hydrogen bond acceptors.
Naphthyridine vs. Quinoline and Isoquinoline Scaffolds
The quinoline and isoquinoline scaffolds are also nitrogen-containing heterocycles widely used in kinase inhibitor design. The addition of a second nitrogen atom in the naphthyridine ring significantly alters the molecule's electronic properties and hydrogen bonding potential, leading to different biological activities and pharmacological profiles.[13]
| Scaffold | Target Class | Key Advantages | Representative Drug/Compound | Performance Insight | Reference |
| 1,8-Naphthyridine | Protein Kinases (e.g., MET, CDK8), DNA Gyrase | Privileged scaffold with versatile H-bonding capacity. Can impart high potency and selectivity. | Vosaroxin (Anticancer), Enoxacin (Antibiotic) | A 1,6-naphthyridinone derivative (20j) showed superior in vivo tumor growth inhibition (131% TGI) compared to a quinoline-based drug (Cabozantinib, 97% TGI) in a xenograft model.[14] | [14][15] |
| Quinoline | Protein Kinases (e.g., MET, VEGFR) | Well-established scaffold, forms the core of many approved kinase inhibitors. | Cabozantinib, Bosutinib | A highly successful and clinically validated scaffold, but derivatives can face challenges with off-target effects or acquired resistance. | [14] |
| Isoquinoline | Protein Kinases (e.g., CDK8/19) | Offers a different vector for substituent placement compared to quinoline, allowing for exploration of different binding interactions. | Compound 59 (CDK8/19 Inhibitor) | Can be optimized to abrogate rapid metabolism issues seen in other scaffolds.[16] | [16] |
Analysis: The 1,8-naphthyridine scaffold is not just an alternative but a competitive and often superior choice for designing kinase inhibitors. The key advantage lies in its unique electronic and steric profile. For instance, a study directly comparing a 1,6-naphthyridinone core with a quinoline core in MET kinase inhibitors found that the naphthyridine-based compound 20j exhibited significantly better in vivo efficacy in a mouse xenograft model than the approved drug Cabozantinib.[14] This highlights the potential of the naphthyridine scaffold to generate best-in-class therapeutic candidates. The additional nitrogen atom can be exploited to form critical hydrogen bonds within the kinase hinge region or to modulate physicochemical properties like solubility and metabolic stability.
Section 4: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step protocols for key experimental workflows.
Protocol: Friedländer Synthesis of a 1,8-Naphthyridine Derivative
(Based on the green chemistry approach described by Ray et al.)[4][5]
-
Reactant Preparation: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 mmol) and the desired active methylene carbonyl compound (1.1 mmol).
-
Solvent and Catalyst Addition: Add 1 mL of deionized water to the flask and begin stirring to create a suspension. Add choline hydroxide (1 mol%) to the reaction mixture.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas and maintain a positive pressure of inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to 50°C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,8-naphthyridine derivative.
Protocol: Fabrication of a Solution-Processed OLED Device
(General protocol based on standard lab practices)[17][18]
-
Substrate Cleaning: Sequentially clean pre-patterned Indium Tin Oxide (ITO) glass substrates in an ultrasonic bath with detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a stream of nitrogen gas.
-
Hole Injection Layer (HIL): Treat the ITO surface with UV-Ozone for 10 minutes to improve the work function. Immediately spin-coat a filtered solution of PEDOT:PSS (e.g., AI 4083) at 5000 rpm for 30 seconds. Anneal the substrate on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML): Prepare a solution of the host material doped with the naphthyridine-based TADF emitter (e.g., 7 wt%) in a suitable solvent like toluene. Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox (e.g., at 2000 rpm for 60 seconds).
-
Thermal Annealing: Thermally anneal the substrate at 80°C for 10 minutes inside the glovebox to remove residual solvent.
-
Electron Transport & Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the electron transport layer (e.g., TPBi, 40 nm), a cathode buffer layer (e.g., LiF, 1 nm), and the metal cathode (e.g., Al, 100 nm) through a shadow mask.
-
Encapsulation: Encapsulate the finished device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers from oxygen and moisture.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the EQE and power efficiency using a calibrated testing system.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
(Based on CLSI broth microdilution guidelines)[19][20][21]
-
Compound Preparation: Prepare a stock solution of the naphthyridine test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a sterile 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to create a gradient of compound concentrations.
-
Inoculum Preparation: From an overnight culture of the test bacterium, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[19]
-
Inoculation: Dilute the standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well of the 96-well plate containing the compound dilutions.[20]
-
Controls: Include a positive control well (broth and inoculum, no compound) and a negative/sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[19]
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectjournals.com [connectjournals.com]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ossila.com [ossila.com]
- 18. repository.rit.edu [repository.rit.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-1,8-naphthyridine for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds like 2,4-dichloro-1,8-naphthyridine are central to innovation. This versatile heterocyclic compound is a key building block in the development of new pharmaceuticals and agrochemicals.[1][2] However, its chlorinated structure necessitates a robust and informed approach to waste management to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of this compound and associated contaminated materials.
Hazard Identification and Immediate Safety Precautions
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount.
1.1. Health Hazards:
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance with the following primary concerns:
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[3][4][5]
-
Harmful if Swallowed (Acute Toxicity, Oral): May be harmful if ingested.[6]
-
Respiratory Irritation: May cause respiratory irritation.[7]
1.2. Personal Protective Equipment (PPE):
Due to these hazards, all personnel handling this compound, including for disposal purposes, must wear appropriate PPE:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[3][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[8]
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[3][6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.[3]
The following table summarizes the key hazard and precautionary statements for this compound.
| Hazard Statement | Description | Precautionary Statement | Action |
| H315 | Causes skin irritation | P280 | Wear protective gloves.[3][4] |
| H319 | Causes serious eye irritation | P280 | Wear eye protection.[3][4] |
| H302 | Harmful if swallowed | P270 | Do not eat, drink or smoke when using this product.[7] |
| H335 | May cause respiratory irritation | P261 | Avoid breathing dust.[7] |
Waste Characterization and Classification
Proper disposal begins with accurate waste characterization. As a chlorinated organic compound, this compound waste is likely to be classified as hazardous under the Resource Conservation and Recovery Act (RCRA) in the United States.
2.1. RCRA Hazardous Waste Codes:
The specific RCRA waste code will depend on how the waste was generated.
-
F-Listed Wastes (Wastes from non-specific sources): If the waste is a spent solvent mixture containing this compound, it could fall under codes such as F002 (spent halogenated solvents) or F005 (spent non-halogenated solvents if mixed).[9]
-
K-Listed Wastes (Wastes from specific sources): Wastes generated from the manufacturing of certain chlorinated organic chemicals may have specific K-codes, such as those related to the production of chlorinated aliphatic hydrocarbons.[10][11]
-
U-Listed or P-Listed Wastes (Discarded commercial chemical products): If pure, unused this compound is being discarded, it would likely be classified as a U-listed waste due to its toxic characteristics.
2.2. Toxicity Characteristic Leaching Procedure (TCLP):
To determine if a waste exhibits the characteristic of toxicity, a TCLP test (EPA Method 1311) may be required.[12] This test simulates the leaching of contaminants into groundwater in a landfill.[2][4] If the concentration of leachable hazardous constituents exceeds regulatory limits, the waste is considered hazardous.[4]
Segregation and Collection of Waste
Proper segregation of hazardous waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
3.1. Waste Streams:
Establish separate, clearly labeled waste streams for:
-
Solid Waste: Unused this compound, contaminated lab supplies (e.g., weigh boats, filter paper), and spill cleanup materials.
-
Liquid Waste: Solutions containing this compound, and solvent rinses of contaminated glassware.
-
Sharps Waste: Contaminated needles, scalpels, or other sharp objects.
3.2. Container Requirements:
-
Use compatible, leak-proof containers.
-
Containers must be in good condition and kept closed except when adding waste.[13]
-
Label all containers with "HAZARDOUS WASTE" and the full chemical name: "this compound".[13]
-
Do not fill containers beyond 90% capacity to allow for expansion.[14][15]
The logical flow for waste segregation and collection is illustrated in the following diagram:
Caption: Waste Segregation Workflow.
Disposal Methodologies
The disposal of this compound must be entrusted to a licensed hazardous waste disposal company. The primary and most effective method for the destruction of chlorinated organic compounds is high-temperature incineration.
4.1. High-Temperature Incineration:
This is the preferred method for the complete destruction of chlorinated organic waste.
-
Principle: The high temperatures and controlled introduction of oxygen break down the organic molecules into less hazardous components.
-
Operating Conditions: For wastes containing more than 1% halogenated organic substances (expressed as chlorine), a minimum temperature of 1100°C is required to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[5][14] The process involves a reaction with air and steam, converting the waste into gaseous byproducts, primarily carbon dioxide, nitrogen, and hydrogen chloride.[6]
-
Scrubbing: The hydrogen chloride gas generated during incineration is removed from the exhaust stream by wet scrubbers.[6]
4.2. Chemical Treatment (as a potential pre-treatment or alternative):
While less common for bulk disposal from a laboratory setting, chemical treatment methods exist for chlorinated organic compounds.
-
Hydrodechlorination: This process involves the catalytic replacement of chlorine atoms with hydrogen atoms, converting the chlorinated compound into a less toxic hydrocarbon.[16][17] This method is often used for the remediation of contaminated sites and industrial waste streams.
-
Chemical Precipitation: For liquid waste streams, chemical precipitation can be used to convert toxic metals into insoluble forms that can be filtered out.[18]
The decision-making process for selecting a disposal method is outlined below:
Caption: Disposal Method Decision Tree.
Spill Management
In the event of a spill, a prompt and safe response is critical.
5.1. Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[19]
-
Collect Waste: Place all contaminated materials into a labeled, sealed hazardous waste container.[19]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Conclusion
The proper disposal of this compound is a multi-faceted process that demands a commitment to safety, regulatory adherence, and environmental stewardship. By following these detailed procedures for hazard identification, waste characterization, segregation, and disposal, research professionals can mitigate the risks associated with this valuable chemical intermediate and ensure a safe and compliant laboratory environment.
References
- 1. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. phoslab.com [phoslab.com]
- 5. basel.int [basel.int]
- 6. tandfonline.com [tandfonline.com]
- 7. getenviropass.com [getenviropass.com]
- 8. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. epa.gov [epa.gov]
- 13. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. zerowasteeurope.eu [zerowasteeurope.eu]
- 15. ethz.ch [ethz.ch]
- 16. Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. What is Chemical Treatment in Waste Disposal? [greenflow.com]
- 19. aksci.com [aksci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-1,8-naphthyridine
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 2,4-Dichloro-1,8-naphthyridine (CAS No. 59514-89-5). As a chlorinated heterocyclic compound, its handling demands a rigorous and informed approach to personal protection. The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with established laboratory safety standards. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and safety.
Hazard Profile of this compound
Understanding the specific hazards of a compound is the foundation of an effective safety plan. This compound is a solid substance that presents multiple routes of potential exposure, each with a distinct risk profile. The primary hazards are well-documented in its Safety Data Sheet (SDS) and are classified under the Globally Harmonized System (GHS).[1][2]
The compound is an irritant to the skin and eyes and may cause respiratory irritation.[1][3] It is also classified as harmful if swallowed.[3][4] These classifications necessitate a multi-faceted PPE strategy to create effective barriers against exposure.
| Hazard Classification | GHS Code | Description | GHS Pictogram |
| Skin Irritation | H315 | Causes skin irritation.[1][5] |
|
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][5] |
|
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][3] |
|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4] |
|
Core Directive: Multi-Layered Personal Protective Equipment
A robust PPE protocol is non-negotiable. The principle is to establish multiple barriers between the researcher and the chemical. The following are the minimum required PPE for handling this compound in any quantity.
Eye and Face Protection: A Critical Barrier
The eyes are highly susceptible to chemical irritation. Therefore, protection must be comprehensive.
-
Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes.[6] Chemical splash goggles are mandatory to protect against splashes and fine dust particles.[7] Ensure they meet ANSI Z87.1 standards.[8]
-
Face Shield: When handling larger quantities (typically >1 liter of a solution) or when there is a significant risk of splashing or spraying, a face shield must be worn in addition to chemical splash goggles.[7][8] A face shield alone does not provide adequate eye protection.[8]
Hand Protection: Your Primary Contact Point
Gloves are the most critical barrier against dermal exposure, which is a primary hazard of this compound.
-
Glove Type: Chemical-resistant gloves are required.[9] Nitrile gloves are a suitable choice for protection against many chemical compounds and are commonly used in laboratory settings.[10] Always consult a glove compatibility chart for the specific solvents being used in your procedure.
-
Glove Integrity and Technique: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[11] Employ proper removal techniques (without touching the outer surface of the glove with bare skin) to prevent contamination.[11] Dispose of contaminated gloves immediately as hazardous waste and wash hands thoroughly after removal.[11]
Body Protection: Shielding Against Incidental Contact
-
Laboratory Coat: A flame-resistant lab coat is required to protect skin and personal clothing from minor spills and dust.[6][8]
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.[8] Do not wear shorts, skirts, or sandals.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes of corrosive or irritating liquids, a plastic or rubber apron worn over the lab coat provides an additional layer of protection.[6]
Respiratory Protection: Controlling Inhalation Exposure
This compound can cause respiratory irritation, making control of airborne particulates essential.[2]
-
Engineering Controls: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to minimize the inhalation of dust.[1][12] Ensure the fume hood has adequate flow before beginning work.
-
Respirators: If engineering controls are not available or are insufficient to control dust generation, a NIOSH-approved respirator must be used.[12] The specific type of respirator and cartridge should be determined by an industrial hygienist based on a risk assessment.
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure at every stage of handling. The following diagram outlines the critical steps for safely working with this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound 96% | CAS: 59514-89-5 | AChemBlock [achemblock.com]
- 3. chemical-label.com [chemical-label.com]
- 4. This compound | 59514-89-5 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. aksci.com [aksci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
